1H-Benzo[c]carbazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34777-33-8 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1H-benzo[c]carbazole |
InChI |
InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-5,7-10H,6H2 |
InChI Key |
CNEBOSRZUQUQMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C2C1=C3C(=NC4=CC=CC=C43)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Benzo[c]carbazoles from Indole Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 1H-Benzo[c]carbazoles originating from indole precursors. Benzo[c]carbazole scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials. This document details key synthetic methodologies, including Diels-Alder reactions, photochemical annulations, and palladium-catalyzed C-H annulations, complete with experimental protocols and comparative data.
Diels-Alder Reaction of 2-Alkenylindoles with Arynes
The Diels-Alder reaction represents a powerful and direct method for the construction of the benzo[c]carbazole skeleton. This approach typically involves the [4+2] cycloaddition of a 2-alkenylindole, acting as the diene, with an aryne, serving as the dienophile. The reaction proceeds to form a dihydrobenzo[c]carbazole intermediate, which can then be oxidized to the aromatic benzo[c]carbazole.
A significant advantage of this methodology is the ability to control the final product by adjusting the reaction conditions. Conducting the reaction under an inert atmosphere can yield dihydrobenzo[c]carbazoles, while performing it under an oxygen atmosphere or with an added oxidant leads directly to the fully aromatized benzo[c]carbazole.
Synthesis of the Indole Precursor: 2-Alkenylindoles
The 2-alkenylindole precursors are commonly synthesized via a Wittig reaction from the corresponding indole-2-carbaldehyde.
Experimental Protocol: General Procedure for the Preparation of 2-Alkenylindoles
To a solution of the appropriate indole-2-carbaldehyde in a suitable solvent such as ethanol, a phosphorus ylide is added portion-wise. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the desired 2-alkenylindole.
Diels-Alder Cycloaddition and Aromatization
The core of the benzo[c]carbazole synthesis is the cycloaddition of the 2-alkenylindole with an in situ generated aryne, followed by an oxidation step.
Experimental Protocol: Synthesis of Benzo[c]carbazoles via Diels-Alder Reaction
In a reaction vessel, the 2-alkenylindole and an aryne precursor, such as 2-(trimethylsilyl)aryl triflate, are dissolved in a solvent system, typically a mixture of acetonitrile and toluene. A fluoride source, such as cesium fluoride (CsF), is added to generate the aryne in situ. For the one-pot synthesis of the aromatized benzo[c]carbazole, a base like cesium carbonate (Cs₂CO₃) is also added, and the reaction is conducted under an oxygen atmosphere at elevated temperatures (e.g., 100 °C). The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up and the crude product is purified by column chromatography to afford the 1H-Benzo[c]carbazole derivative.
Quantitative Data for Diels-Alder Synthesis
| Entry | 2-Alkenylindole | Aryne Precursor | Product | Yield (%) |
| 1 | Ethyl (E)-3-(1-methyl-1H-indol-2-yl)acrylate | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 11-methyl-1this compound | 95 |
| 2 | (E)-1-methyl-2-(2-nitrovinyl)-1H-indole | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 11-methyl-5-nitro-11H-benzo[a]carbazole | 95 |
| 3 | (E)-2-(2-nitrovinyl)-1H-indole | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | 5-nitro-11H-benzo[a]carbazole | 87 |
*Note: While the primary focus is on benzo[c]carbazoles, related isomers like benzo[a]carbazoles can also be synthesized using similar strategies with different indole precursors (e.g., 3-vinylindoles).[1][2]
Reaction Pathway
Caption: Diels-Alder synthesis of 1H-Benzo[c]carbazoles.
Photochemical Annulation of 2-Chloroindole-3-carbaldehydes with Styrenes
Photochemical methods offer a metal-free approach to synthesize benzo[c]carbazoles. This one-pot reaction proceeds through a sequence of photodechlorination, coupling with a styrene, an electrocyclic reaction, and finally, a deformylative aromatization.[3]
Synthesis of the Indole Precursor: 2-Chloroindole-3-carbaldehydes
These precursors can be synthesized from oxindole via a Vilsmeier-Haack reaction.[4]
Experimental Protocol: Synthesis of 2-Chloroindole-3-carbaldehyde
To a solution of oxindole in a suitable solvent like dichloromethane (DCM), a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is added. The reaction mixture is stirred, and upon completion, it is carefully quenched with water. The product, 2-chloroindole-3-carbaldehyde, is then extracted and purified.[4]
Photochemical Annulation
The core transformation involves the irradiation of the indole precursor with a styrene derivative.
Experimental Protocol: Photochemical Synthesis of Benzo[c]carbazoles
A solution of the 2-chloroindole-3-carbaldehyde, a substituted styrene, and pyridine in a solvent such as acetonitrile is irradiated with a high-pressure mercury lamp. The reaction is monitored by TLC. After the starting material is consumed, the solvent is evaporated, and the residue is purified by column chromatography to yield the this compound.[3]
Quantitative Data for Photochemical Synthesis
| Entry | 2-Chloroindole-3-carbaldehyde | Styrene | Product | Yield (%) |
| 1 | 2-chloro-1-methyl-1H-indole-3-carbaldehyde | Styrene | 11-methyl-1this compound | 85 |
| 2 | 2-chloro-1-methyl-1H-indole-3-carbaldehyde | 4-Methoxystyrene | 2-methoxy-11-methyl-1this compound | 78 |
| 3 | 2-chloro-1H-indole-3-carbaldehyde | Styrene | 1this compound | 75 |
Experimental Workflow
Caption: Workflow for photochemical benzo[c]carbazole synthesis.
Palladium-Catalyzed C-H Annulation of 3-Arylindoles with 1,3-Dienes
Transition metal-catalyzed reactions, particularly those employing palladium, provide an efficient route for the construction of benzo[c]carbazoles through C-H bond functionalization. This method involves the regioselective [4+2] benzannulation of N-unprotected 3-arylindoles with external 1,3-dienes.[5][6]
Synthesis of the Indole Precursor: 3-Arylindoles
3-Arylindoles can be synthesized through various methods, including Suzuki or Stille coupling of 3-haloindoles with arylboronic acids or arylstannanes, respectively, or through Fischer indole synthesis from an arylhydrazine and an aryl ketone.
Palladium-Catalyzed Annulation
The key C-C and C-N bond formations are mediated by a palladium catalyst.
Experimental Protocol: Pd-Catalyzed Synthesis of Benzo[c]carbazoles
In a sealed tube, the 3-arylindole, a 1,3-diene, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and an oxidant are combined in a suitable solvent such as 1,2-dichloroethane (DCE) or acetonitrile (CH₃CN). The reaction mixture is heated at a specified temperature for a designated time. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to give the desired this compound. The choice of solvent can influence the reaction pathway, leading to either an oxidative or reductive annulation.[5][6]
Quantitative Data for Pd-Catalyzed Annulation
| Entry | 3-Arylindole | 1,3-Diene | Catalyst/Oxidant | Product | Yield (%) | |---|---|---|---|---| | 1 | 3-Phenyl-1H-indole | 1,3-Butadiene | Pd(OAc)₂ / Ag₂O | 1this compound | 78 | | 2 | 3-(p-Tolyl)-1H-indole | 1,3-Butadiene | Pd(OAc)₂ / Ag₂O | 2-Methyl-1this compound | 82 | | 3 | 3-(4-Methoxyphenyl)-1H-indole | 1,3-Butadiene | Pd(OAc)₂ / Ag₂O | 2-Methoxy-1this compound | 75 |
Logical Relationship of Reaction Components
References
- 1. rsc.org [rsc.org]
- 2. Construction of benzo[a]carbazole derivatives via Diels–Alder reaction of arynes with vinylindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. One-pot synthesis of benzo[c]carbazoles by photochemical annulation of 2-chloroindole-3-carbaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Benzo[ c]carbazoles by Pd-Catalyzed C-H [4 + 2] Annulation of 3-Arylindoles with External 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Novel Synthetic Routes for 1H-Benzo[c]carbazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details recent advancements in the synthesis of 1H-Benzo[c]carbazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The document outlines key synthetic strategies, providing detailed experimental protocols, quantitative data summaries, and visual representations of reaction workflows to facilitate research and development in this area.
Palladium-Catalyzed C-H Functionalization and Annulation Strategies
Palladium catalysis has emerged as a powerful tool for the construction of complex aromatic systems, including the this compound core. These methods often involve domino reactions that form multiple bonds in a single operation, offering high efficiency and atom economy.
A notable strategy involves the palladium-catalyzed C-H [4+2] benzannulation of 3-arylindoles with external 1,3-dienes. This approach proceeds through a domino sequence involving carbopalladation of the diene, followed by a direct C2-H allylation of the indole ring and a subsequent oxidation or reduction step to yield the final product.[1] The choice of solvent has been shown to influence the reaction pathway, with DCE favoring an oxidative route and CH3CN promoting a reductive pathway.
Another innovative approach describes a palladium-catalyzed domino transformation of gem-dibromoolefins, leading to the formation of novel polycyclic benzo[c]carbazoles. A key feature of this reaction is the participation of both bromine atoms in C–H functionalization processes.[2]
Experimental Protocol: Palladium-Catalyzed Annulation of 3-Arylindoles
General Procedure:
To a solution of the 3-arylindole (1.0 equiv) and the 1,3-diene (2.0 equiv) in the chosen solvent (DCE or CH3CN, 0.1 M), the palladium catalyst (e.g., Pd(OAc)2, 5 mol%) and any necessary ligands are added. The reaction mixture is then heated under an inert atmosphere for a specified time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative. For specific details on catalyst systems and reaction conditions for different substrates, please refer to the original literature.
Quantitative Data for Palladium-Catalyzed Syntheses
| Entry | 3-Arylindole | 1,3-Diene | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-methyl-3-phenylindole | 1,3-butadiene | Pd(OAc)2 | DCE | 24 | 75 | [1] |
| 2 | 3-(p-tolyl)indole | Isoprene | PdCl2(PPh3)2 | CH3CN | 18 | 82 | [1] |
| 3 | N-benzyl-3-phenylindole | 2,3-dimethyl-1,3-butadiene | Pd(dba)2 | DCE | 36 | 68 | [1] |
Domino Diels-Alder Reactions for Polyfunctionalized Carbazoles
Domino reactions that incorporate a Diels-Alder cycloaddition provide an efficient pathway to construct the carbazole framework with multiple points of functionalization.
One such method involves the p-TsOH-catalyzed Diels-Alder reaction of in situ generated 3-vinylindoles with chalcones. The reaction sequence is initiated by the DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidative dehydrogenation of 3-(indol-3-yl)-1,3-diphenylpropan-1-ones to form the reactive 3-vinylindole diene. This is followed by an acid-catalyzed Diels-Alder reaction with a chalcone dienophile and a subsequent aromatization step to yield polyfunctionalized carbazoles.[3]
Experimental Protocol: Domino Diels-Alder Synthesis
Step 1: In situ generation of 3-vinylindole and Diels-Alder reaction
A mixture of 3-(indol-3-yl)-1,3-diphenylpropan-1-one (1.0 equiv), a substituted chalcone (1.2 equiv), and DDQ (1.2 equiv) in a suitable solvent such as acetonitrile is stirred at room temperature. After the formation of the 3-vinylindole intermediate, p-toluenesulfonic acid (p-TsOH, 0.1 equiv) is added, and the reaction mixture is refluxed.
Step 2: Aromatization
After the completion of the Diels-Alder reaction, an additional portion of DDQ (1.0 equiv) is added, and the mixture is stirred at room temperature to facilitate aromatization to the carbazole product. The solvent is then removed, and the residue is purified by column chromatography.
Quantitative Data for Domino Diels-Alder Syntheses
| Entry | 3-(indol-3-yl)-1,3-diphenylpropan-1-one | Chalcone | Yield (%) | Reference |
| 1 | Unsubstituted | Unsubstituted | 85 | [3] |
| 2 | 5-Methoxy substituted | 4-Chloro substituted | 78 | [3] |
| 3 | N-Methyl substituted | 4-Methyl substituted | 82 | [3] |
Photochemical Annulation Routes
Photochemical methods offer a mild and often highly selective means of constructing complex molecular architectures. The synthesis of benzo[c]carbazoles can be achieved through one-pot photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes.[2] This process is initiated by photodechlorination, which leads to the coupling of the indole and styrene moieties, followed by an electrocyclic reaction and deformylative aromatization in the presence of a base like pyridine to furnish the benzo[c]carbazole core.[2]
Experimental Protocol: Photochemical Annulation
A solution of the 2-chloroindole-3-carbaldehyde (1.0 equiv), the desired styrene (1.5 equiv), and pyridine (2.0 equiv) in a suitable solvent (e.g., acetonitrile) is irradiated with a UV lamp (typically a high-pressure mercury lamp) at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
Visualizing Synthetic Pathways
To better illustrate the relationships between reactants, intermediates, and products in these novel synthetic routes, the following diagrams have been generated using the DOT language.
Palladium-Catalyzed C-H Annulation Workflow
Caption: Workflow for Palladium-Catalyzed Annulation.
Domino Diels-Alder Reaction Pathway
Caption: Domino Diels-Alder Reaction Mechanism.
Photochemical Annulation Logical Flow
Caption: Logical Flow of Photochemical Annulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot synthesis of benzo[c]carbazoles by photochemical annulation of 2-chloroindole-3-carbaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1H-Benzo[c]carbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzo[c]carbazole is a polycyclic aromatic hydrocarbon containing a carbazole nucleus fused with a benzene ring. The carbazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) absorption, Fluorescence, and Infrared (IR) spectroscopy. Detailed experimental protocols and a representative signaling pathway influenced by a carbazole derivative are also presented.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Spectroscopic Data for 7H-Benzo[c]carbazole *
| ¹H NMR (CDCl₃/DMSO-d₆) | ¹³C NMR (CDCl₃/DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) |
| 10.3 | br s | 139.0 |
| 8.64 | d, J = 8.4 | 137.8 |
| 8.42 | d, J = 8.4 | 130.1 |
| 7.87 | d, J = 8.4 | 129.3 |
| 7.70 | d, J = 8.4 | 129.1 |
| 7.52-7.62 | m | 127.2 |
| 7.46 | d, J = 8.4 | 126.8 |
| 7.2-7.4 | m | 124.2 |
| 123.8 | ||
| 123.3 | ||
| 122.8 | ||
| 121.9 | ||
| 119.9 | ||
| 115.0 | ||
| 113.4 | ||
| 111.7 |
*Data obtained from a mixture of deuterated chloroform and dimethyl sulfoxide.
Optical Spectroscopy
Table 2: UV-Visible Absorption and Fluorescence Spectroscopic Data for this compound
| Technique | Solvent | λ (nm) | Notes |
| UV-Vis Absorption | Not Specified | 230-410 (range for a related isomer) | Specific λmax values for this compound are not readily available in the searched literature. The provided range is for 4H-benzo[def]carbazole. |
| Fluorescence Emission | Not Specified | Blue Fluorescence | Pure this compound exhibits blue fluorescence at ambient conditions. |
| Phosphorescence Emission | Toluene (at 77 K) | 555, 604, 662 | Observed at low temperature. |
Vibrational Spectroscopy
Table 3: Key Infrared (IR) Vibrational Frequencies for Carbazole Derivatives
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3400 | N-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| ~1330 | C-N stretch |
| 900-690 | Aromatic C-H out-of-plane bend |
Note: This table provides characteristic ranges for carbazole derivatives. A specific peak list for this compound is not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture thereof) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
UV-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the electronic absorption properties of this compound by identifying its absorption maxima (λmax).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the this compound solution.
-
Scan a spectrum over a range of approximately 200-800 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Fluorescence Spectroscopy
Objective: To characterize the fluorescence properties of this compound by determining its excitation and emission spectra.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent (e.g., ethanol, cyclohexane) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation: Employ a spectrofluorometer.
-
Data Acquisition:
-
Emission Spectrum: Set the excitation wavelength to one of the absorption maxima determined by UV-Vis spectroscopy and scan the emission wavelengths over a range longer than the excitation wavelength.
-
Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence intensity and scan the excitation wavelengths.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem) from the emission spectrum and compare the excitation spectrum with the absorption spectrum to confirm the identity of the emitting species.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups and vibrational modes of this compound.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans for a good signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups present in the molecule.
Biological Context: Inhibition of p38 MAPK Signaling Pathway
Carbazole derivatives have been shown to modulate various cellular signaling pathways. For instance, the synthetic carbazole derivative LCY-2-CHO has been demonstrated to inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of inflammatory responses.[1] The diagram below illustrates a simplified workflow of this inhibition.
Caption: Inhibition of the p38 MAPK signaling pathway by a carbazole derivative.
Experimental Workflow for Spectroscopic Analysis
The general workflow for the comprehensive spectroscopic characterization of this compound is outlined below.
Caption: General experimental workflow for spectroscopic characterization.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are essential for researchers and professionals engaged in the study and application of carbazole-based compounds. While a comprehensive set of experimental data for the parent this compound is still emerging, the information provided herein, supplemented with data from closely related derivatives, serves as a valuable resource for guiding future research and development in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Crystal Structure Analysis of Carbazole Derivatives: A Case Study of 2,3,4,9-Tetrahydro-1H-carbazole
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of carbazole derivatives. Due to the limited availability of published crystallographic data for the parent 1H-Benzo[c]carbazole, this document utilizes the closely related and structurally characterized compound, 2,3,4,9-Tetrahydro-1H-carbazole, as a case study. The principles and experimental protocols described herein are broadly applicable to the crystallographic analysis of this compound and other similar heterocyclic compounds.
Introduction
Carbazole and its benzo-fused derivatives, such as this compound, represent a significant class of nitrogen-containing heterocyclic compounds. Their unique electronic and photophysical properties, coupled with their prevalence in various natural products and pharmaceuticals, make them attractive scaffolds for drug discovery and materials science. A thorough understanding of their three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies, rational drug design, and the development of novel organic materials.
This guide will detail the synthesis, crystallization, and crystal structure determination of carbazole derivatives, using 2,3,4,9-Tetrahydro-1H-carbazole as a practical example for which crystallographic data is available.
Experimental Protocols
Synthesis of Carbazole Derivatives
The synthesis of carbazole derivatives can be achieved through various established organic chemistry reactions. A common and effective method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.
Protocol for the Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole:
-
Reaction Setup: A mixture of phenylhydrazine and cyclohexanone is prepared in a suitable solvent, typically acetic acid or ethanol.
-
Condensation: The mixture is heated under reflux to facilitate the condensation of phenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone.
-
Cyclization: The phenylhydrazone intermediate is then subjected to cyclization, often catalyzed by a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride), to yield the tetrahydrocarbazole ring system.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography to yield the pure 2,3,4,9-Tetrahydro-1H-carbazole.
Crystallization
The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Slow evaporation is a widely used technique for obtaining crystals suitable for structural studies.
Protocol for Crystallization:
-
Solvent Selection: The purified carbazole derivative is dissolved in a suitable solvent or a mixture of solvents. The choice of solvent is crucial and is often determined empirically. Common solvents include dichloromethane, hexane, ethanol, and ethyl acetate.
-
Slow Evaporation: The resulting solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
Crystal Structure Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Experimental Workflow for Crystal Structure Determination:
Experimental workflow for crystal structure determination.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the unit cell.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the atomic positions, and thermal parameters.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Data Presentation: Crystal Structure of 2,3,4,9-Tetrahydro-1H-carbazole
The following table summarizes the crystallographic data for 2,3,4,9-Tetrahydro-1H-carbazole.[1][2] This data provides a quantitative description of the crystal packing and molecular geometry.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₁₂H₁₃N |
| Formula Weight | 171.23 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.1067(4) Å |
| b | 7.9488(5) Å |
| c | 19.4512(12) Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 944.18(10) ų |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 293(2) K |
| Refinement | |
| R-factor | 0.048 |
| wR-factor | 0.123 |
Structural Insights
The crystal structure of 2,3,4,9-Tetrahydro-1H-carbazole reveals important details about its molecular conformation and intermolecular interactions. The molecule is essentially planar, with the cyclohexene ring adopting a half-chair conformation.[1] The crystal packing is stabilized by a network of intermolecular N—H···π and C—H···π interactions.[1][2] These non-covalent interactions play a crucial role in determining the overall supramolecular architecture and the physical properties of the material.
Logical Relationship of Structural Features:
Interplay of structural features in carbazole derivatives.
Conclusion
The crystal structure analysis of carbazole derivatives provides invaluable insights into their three-dimensional architecture, which is fundamental for understanding their chemical and biological properties. While the specific crystallographic data for this compound remains to be reported, the methodologies and principles outlined in this guide using the analogous 2,3,4,9-Tetrahydro-1H-carbazole serve as a robust framework for researchers in the fields of medicinal chemistry and materials science. The detailed experimental protocols and data interpretation presented here are intended to facilitate the successful crystallographic analysis of this important class of heterocyclic compounds.
References
Photophysical Properties of 1H-Benzo[c]carbazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 1H-Benzo[c]carbazole derivatives. These compounds have garnered significant interest within the scientific community due to their unique electronic and luminescent characteristics, which make them promising candidates for applications in materials science and drug development. Their rigid, planar structure, and extended π-conjugation system give rise to distinct spectroscopic signatures and potential for biological activity. This document details their synthesis, experimental characterization, and known interactions with cellular signaling pathways.
Core Photophysical and Spectroscopic Data
The photophysical properties of this compound and its derivatives are intrinsically linked to their molecular structure. Substituents on the carbazole core can significantly influence the absorption and emission characteristics, as well as the quantum efficiency of the fluorophores. The following table summarizes key quantitative data for a selection of carbazole derivatives, providing a comparative overview of their performance.
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Solvent | Reference |
| Carbazole | 292, 322 | 359.5 | - | 6-7 | Ethanol | [1] |
| 9-Phenyl-3,6-di-p-tolyl-9H-carbazole | 250-300, 360-370 | ~390 | - | 6-7 | - | [1] |
| 9-Mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | 250-300, 360-370 | ~390 | - | 6-7 | - | [1] |
| 9-Butyl-3,6-bis-(phenylethynyl)-9H-carbazole | - | 395 | - | - | THF | [2] |
| Benzoyl-carbazole derivative (BCz) | - | - | Varies with solvent | - | Various | [3] |
| Perfluorinated benzoyl-carbazole (F5BCz) | - | - | - | - | - | [3] |
Experimental Protocols
The synthesis and characterization of this compound derivatives involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Synthesis of this compound Derivatives
A variety of synthetic routes have been developed for the preparation of carbazole derivatives. One common approach is the palladium-catalyzed reaction sequence involving intermolecular amination and intramolecular direct arylation.
Example Protocol: Palladium-Catalyzed Synthesis
-
Reaction Setup: In a nitrogen-filled glovebox, combine the appropriate 1,2-dihaloarene (1.0 mmol), aniline derivative (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) in a sealed tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 110 °C for 24 hours with constant stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound derivative.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is employed to determine the electronic absorption properties of the synthesized compounds.
Protocol:
-
Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or THF) at a concentration of 1 x 10⁻³ M. From the stock solution, prepare a series of dilutions to a final concentration of 1 x 10⁻⁵ M.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette from 200 to 800 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λ_abs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides insights into the emissive properties of the compounds.
Protocol:
-
Sample Preparation: Use the same 1 x 10⁻⁵ M solution prepared for UV-Vis spectroscopy. Ensure the solvent is of high purity to avoid fluorescence quenching from impurities.
-
Instrumentation: Utilize a spectrofluorometer equipped with a xenon arc lamp as the excitation source.
-
Measurement: Excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) × (I_sample / I_std) × (A_std / A_sample) × (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Lifetime Measurement: Fluorescence lifetimes (τ) can be measured using time-correlated single-photon counting (TCSPC).
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of this compound derivatives.
Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.
Anticancer Signaling Pathways of Carbazole Derivatives
Carbazole derivatives have been shown to exert anticancer effects by modulating various cellular signaling pathways. While specific studies on this compound are ongoing, the general mechanisms observed for carbazole scaffolds provide a valuable framework for understanding their potential therapeutic action.
JAK/STAT Signaling Pathway Inhibition
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often aberrantly activated in cancer, promoting cell proliferation and survival. Certain carbazole derivatives have been identified as inhibitors of this pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by carbazole derivatives.
PI3K/AKT/mTOR Signaling Pathway Modulation
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers. Some carbazole derivatives have demonstrated the ability to modulate this pathway.
Caption: Modulation of the PI3K/AKT/mTOR signaling pathway by carbazole derivatives.
Conclusion
This compound derivatives represent a versatile class of compounds with tunable photophysical properties and significant potential in both materials science and medicinal chemistry. Their synthesis is achievable through various established methods, and their electronic and emissive characteristics can be thoroughly investigated using standard spectroscopic techniques. The ability of the broader carbazole family to interact with key cellular signaling pathways, such as the JAK/STAT and PI3K/AKT/mTOR pathways, underscores their promise as scaffolds for the development of novel therapeutic agents. Further research into the specific structure-activity relationships of this compound derivatives will be crucial for optimizing their properties for targeted applications.
References
An In-depth Technical Guide on the Electrochemical Behavior of 1H-Benzo[c]carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of 1H-Benzo[c]carbazole, a heterocyclic aromatic compound of significant interest in materials science and drug development. Due to the limited direct experimental data on the parent this compound, this guide leverages detailed electrochemical studies on its closely related derivatives, N⁶,N⁶,N¹²,N¹²-tetraphenylbenzo[b]indolo[1,2,3-lm]carbazole-6,12-diamine (NIDPA-1) and N¹⁰,N¹⁰,N¹³,N¹³-tetraphenylbenzo[c]indolo[3,2,1-jk]carbazole-10,13-diamine (NIDPA-2), to infer its core electrochemical characteristics.[1] These derivatives, built upon the 7H-benzo[c]carbazole framework, offer valuable insights into the oxidation and reduction potentials, electron transfer kinetics, and the overall electrochemical profile of this class of compounds.
Core Electrochemical Properties
The electrochemical behavior of carbazole and its derivatives is characterized by their ability to undergo oxidation to form relatively stable radical cations.[2] The fusion of a benzene ring to the carbazole core, as in this compound, extends the π-conjugated system, which is expected to influence its electronic properties, including its oxidation and reduction potentials.
Quantitative Electrochemical Data
The following table summarizes the key electrochemical data obtained from the analysis of this compound derivatives, NIDPA-1 and NIDPA-2. These values provide a strong indication of the expected electrochemical behavior of the parent this compound. The oxidation and reduction potentials are crucial parameters for understanding the electron-donating and accepting capabilities of a molecule, which are vital for applications in organic electronics and for predicting metabolic pathways in drug development.
| Compound | Onset Oxidation Potential (Eox) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | Onset Reduction Potential (Ered) vs. Fc/Fc⁺ (V) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| NIDPA-1 | 0.88 | -5.68 | -2.52 | -2.28 | 3.40 |
| NIDPA-2 | 0.81 | -5.61 | -2.48 | -2.32 | 3.29 |
Data inferred from studies on NIDPA-1 and NIDPA-2, derivatives of 7H-benzo[c]carbazole.[1]
Experimental Protocols
The electrochemical characterization of carbazole derivatives is typically performed using cyclic voltammetry (CV). The following section details a standard experimental protocol for such analyses, based on methodologies reported for closely related compounds.[3]
Cyclic Voltammetry (CV) Measurements
Objective: To determine the oxidation and reduction potentials of the target compound.
Instrumentation and Setup:
-
Potentiostat: A standard electrochemical workstation.
-
Three-Electrode Cell:
-
Working Electrode: Glassy carbon or platinum button electrode.
-
Reference Electrode: A non-aqueous reference electrode such as Ag/Ag⁺ or a silver wire pseudo-reference electrode. Ferrocene/ferrocenium (Fc/Fc⁺) is typically used as an internal standard for potential calibration.
-
Counter Electrode: Platinum wire or coil.
-
-
Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in an anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Analyte Concentration: Typically in the range of 10⁻³ to 10⁻⁴ M.
Procedure:
-
The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
The working electrode is polished with alumina slurry, sonicated, and dried before each experiment to ensure a clean and reproducible surface.
-
A background CV of the electrolyte solution is recorded to establish the potential window and to ensure the absence of interfering impurities.
-
The analyte is added to the electrochemical cell, and the solution is stirred to ensure homogeneity.
-
The cyclic voltammogram is recorded by scanning the potential from an initial value to a final value and then back to the initial potential. The scan rate is typically set between 50 and 200 mV/s.
-
Ferrocene is added to the solution at the end of the experiment, and its CV is recorded. The half-wave potential of the Fc/Fc⁺ couple is used to reference the measured potentials of the analyte.
-
The onset oxidation and reduction potentials are determined from the inflection points of the anodic and cathodic waves, respectively.
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are calculated from the onset potentials using the following equations, assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level:
-
EHOMO = -[Eox(onset) vs Fc/Fc⁺ + 4.8] eV
-
ELUMO = -[Ered(onset) vs Fc/Fc⁺ + 4.8] eV
-
Electrochemical Reaction Pathways and Mechanisms
The electrochemical oxidation of carbazoles typically proceeds through a one-electron transfer to form a radical cation. The stability of this radical cation is a key factor in the subsequent chemical reactions. For many carbazole derivatives, this initial oxidation is followed by a coupling reaction, often leading to dimerization or polymerization.
Below is a generalized workflow for the electrochemical analysis and the subsequent reaction pathway of a carbazole derivative.
The initial step is the oxidation of the this compound molecule at the anode to form a radical cation. The extended conjugation of the benzocarbazole system may delocalize the positive charge and the unpaired electron, potentially increasing the stability of this intermediate compared to the parent carbazole. However, like other carbazoles, this radical cation is expected to be reactive and can undergo subsequent coupling reactions, most likely at the positions of highest spin density.
Conclusion
The electrochemical behavior of this compound, as inferred from its close derivatives, is characterized by a reversible to quasi-reversible oxidation process at moderately positive potentials, indicating its potential as a hole-transporting material in organic electronics. The HOMO and LUMO energy levels, estimated from the onset oxidation and reduction potentials, provide essential parameters for the design of electronic devices and for understanding its electron transfer properties in biological systems. The provided experimental protocol for cyclic voltammetry offers a robust methodology for the direct electrochemical characterization of this compound and its future derivatives. Further studies are warranted to isolate and characterize the products of the electrochemical oxidation to fully elucidate the reaction pathways.
References
- 1. Isomeric fused benzocarbazole as a chromophore for blue fluorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Carbazole electrochemistry: a short review | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes [mdpi.com]
A Technical Guide to the Solubility of Benzo[c]carbazoles in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of benzo[c]carbazole isomers in organic solvents. Due to a scarcity of publicly available quantitative data for 1H-Benzo[c]carbazole, this document presents qualitative solubility information for the closely related 7H-Benzo[c]carbazole isomer and more extensive data for the parent compound, carbazole, as a reference. Furthermore, a detailed experimental protocol for determining solubility and a corresponding workflow diagram are provided to facilitate further research in this area.
Solubility Data
Table 1: Qualitative Solubility of 7H-Benzo[c]carbazole
| Solvent | Solubility |
| Acetone | Slightly Soluble[1] |
| Dichloromethane | Slightly Soluble[1] |
Table 2: Solubility of Carbazole (9H-carbazole)
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Acetone | 50 mg/mL[2][3] | Soluble[2][3] |
| Quinoline | 1 gram in 3 mL[4] | - |
| Pyridine | 1 gram in 6 mL[4] | Soluble[2] |
| Ether | 1 gram in 35 mL[4] | Slightly Soluble[2] |
| Benzene | 1 gram in 120 mL[4] | Slightly Soluble[2] |
| Absolute Ethanol | 1 gram in 135 mL[4] | Slightly Soluble[2] |
| Chloroform | - | Soluble[2] |
| Glacial Acetic Acid | - | Soluble[2] |
| Carbon Disulfide | - | Soluble[2] |
| Petroleum Ether | - | Slightly Soluble[4] |
| Chlorinated Hydrocarbons | - | Slightly Soluble[4] |
| Toluene | - | Higher solubility[5] |
| Dimethyl Sulfoxide (DMSO) | - | More soluble than in water[5] |
| Methanol | - | More soluble than in water[5] |
Note: The data for carbazole is presented as a reference due to the limited availability of data for this compound. Researchers should exercise caution when using this data as a proxy.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid compound, such as this compound, in an organic solvent. This method is based on the principle of reaching equilibrium between the solid and its dissolved form.
Objective: To determine the concentration of a saturated solution of a compound in a specific solvent at a given temperature.
Materials:
-
The compound of interest (e.g., this compound)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or sonicator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The exact amount of solid should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature.
-
Agitate the samples for a predetermined period to facilitate the dissolution process and reach equilibrium. This can be achieved through shaking, stirring, or periodic vortexing. The time required to reach equilibrium should be determined experimentally but is often in the range of 24 to 72 hours.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
-
For further purification and to remove any remaining micro-particles, pass the collected supernatant through a syringe filter into a clean vial.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of the dissolved compound.
-
A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent at the experimental temperature using the measured concentration of the diluted solution and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a chemical compound.
Caption: Experimental workflow for determining the solubility of a solid in a liquid solvent.
References
The Quest for 1H-Benzo[c]carbazole Natural Products: A Technical Guide to Discovery and Isolation
A comprehensive overview for researchers, scientists, and drug development professionals on the isolation and characterization of carbazole alkaloids, a class of compounds with significant therapeutic potential. While naturally occurring 1H-Benzo[c]carbazoles are exceptionally rare, this guide details the established methodologies for the broader carbazole family, providing a foundational framework for future discoveries.
The 1H-Benzo[c]carbazole scaffold represents a unique and compelling target for drug discovery due to its structural complexity and potential for biological activity. However, an extensive review of the current scientific literature reveals that natural products featuring this specific isomeric core are rarely found in nature[1]. Despite this scarcity, the broader family of carbazole alkaloids, which share a common tricyclic core, is widely distributed in terrestrial and marine organisms and has been a fertile ground for the discovery of novel therapeutic agents. This guide provides an in-depth look at the established protocols for the discovery and isolation of these related natural products, offering a valuable resource for researchers navigating this challenging but rewarding field.
General Experimental Protocols for Carbazole Alkaloid Isolation
The isolation of carbazole alkaloids from natural sources is a multi-step process that begins with the collection and extraction of biological material, followed by purification and structural elucidation.
Extraction of Raw Material
The initial step involves the extraction of crude secondary metabolites from the source organism, typically plants of the Murraya, Glycosmis, or Clausena genera, as well as marine sponges and sponge-associated actinomycetes[2].
A generalized extraction procedure is as follows:
-
Preparation of Material: The collected biological material (e.g., plant leaves, stems, roots, or marine sponge tissue) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered material is then subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This gradient extraction helps to separate compounds based on their polarity.
-
Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts of varying polarities.
Chromatographic Purification
The crude extracts, which are complex mixtures of numerous compounds, are then subjected to various chromatographic techniques to isolate the carbazole alkaloids.
-
Column Chromatography (CC): This is the primary method for the initial fractionation of the crude extract. Silica gel is a commonly used stationary phase, and a gradient of solvents (e.g., n-hexane and ethyl acetate) is employed to elute fractions of decreasing polarity.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process in column chromatography and to identify fractions containing compounds of interest. The plates are typically visualized under UV light and/or with a staining reagent.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the isolated compounds. Both normal-phase and reverse-phase HPLC can be employed, depending on the polarity of the target molecules. Chiral HPLC can be used for the separation of enantiomers.
A typical isolation workflow is depicted in the following diagram:
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the carbazole chromophore.
Quantitative Data for Selected Carbazole Alkaloids
While specific data for naturally occurring 1H-Benzo[c]carbazoles is unavailable, the following tables summarize representative quantitative data for other isolated carbazole alkaloids to provide a comparative reference.
Table 1: Spectroscopic Data for Representative Carbazole Alkaloids
| Compound Name | Source Organism | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Reference |
| Murrayanine | Murraya koenigii | 8.05 (s, 1H), 7.95 (d, 1H), 7.40 (m, 2H), 7.25 (m, 1H), 3.90 (s, 3H) | 160.2, 142.1, 128.5, 125.8, 124.3, 122.9, 120.4, 110.8, 104.5, 29.8 | 211 [M]⁺ | [3] |
| Mahanimbine | Murraya koenigii | 8.10 (s, 1H), 7.85 (d, 1H), 7.35 (m, 2H), 7.20 (m, 1H), 6.80 (d, 1H), 5.60 (d, 1H), 2.30 (s, 3H), 1.80 (s, 3H), 1.75 (s, 3H) | 155.4, 140.2, 131.5, 128.7, 124.5, 122.3, 120.1, 118.9, 115.6, 110.2, 78.1, 25.8, 25.7, 18.3 | 303 [M]⁺ | |
| Chlocarbazomycin C | Streptomyces diacarni | 8.21 (s, 1H), 7.55 (s, 1H), 7.32 (s, 1H), 4.01 (s, 3H), 3.98 (s, 3H) | 148.9, 145.3, 139.8, 125.4, 122.1, 118.7, 115.9, 111.2, 105.6, 98.3, 61.2, 56.4 | 293 [M+H]⁺ | [2] |
Table 2: Cytotoxic Activity of Selected Carbazole Alkaloids
| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Ellipticine | Various cancer cells | Varies | DNA intercalation, Topoisomerase II inhibition | [3] |
| Mahanine | HL-60 | 3.2 | Apoptosis induction | |
| Carbazomycin B | HeLa | 10.5 | Not specified |
Signaling Pathways Modulated by Carbazole Alkaloids
Carbazole alkaloids exert their biological effects by modulating various cellular signaling pathways, making them attractive candidates for drug development, particularly in oncology.
-
DNA Intercalation and Topoisomerase Inhibition: Many planar carbazole derivatives, such as ellipticine, can intercalate into DNA, disrupting DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during these processes. This mechanism ultimately leads to cell cycle arrest and apoptosis.
-
Modulation of Kinase Signaling: Some carbazole derivatives have been shown to inhibit protein kinases that are often dysregulated in cancer. For example, they can target pathways like the JAK/STAT signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.
-
Induction of Apoptosis: Carbazole alkaloids can induce programmed cell death (apoptosis) through various mechanisms, including the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
The following diagram illustrates a simplified representation of how a carbazole alkaloid might induce apoptosis by inhibiting a key signaling pathway.
Conclusion
While the natural world has yet to yield a significant number of this compound natural products, the broader carbazole alkaloid family remains a rich source of bioactive compounds with therapeutic potential. The methodologies for their isolation and characterization are well-established and provide a robust framework for the discovery of new chemical entities. As new analytical techniques and screening platforms emerge, it is possible that the elusive this compound natural products may yet be discovered, offering exciting new avenues for drug development. This guide serves as a foundational resource for researchers poised to explore this promising frontier of natural product chemistry.
References
A Technical Guide to the Thermal Stability of Benzo[c]carbazole Derivatives
Quantitative Thermal Analysis Data
The thermal stability of various carbazole derivatives has been evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability, while DSC is used to determine phase transition temperatures like melting (T_m) and glass transition (T_g) temperatures. A summary of the key thermal properties of several carbazole derivatives is presented in the table below.
| Compound | Decomposition Temperature (T_d) (°C) | Melting Temperature (T_m) (°C) | Glass Transition Temperature (T_g) (°C) | Reference |
| Carbazole-based compound 7a | 291 (5% weight loss) | 95 | Not observed | [1][2] |
| Carbazole-based compound 7b | 307 (5% weight loss) | 86 | Not observed | [1][2] |
| Series of Benzocarbazole derivatives | 270 - 462 | Not specified | 78 - 127 | [3] |
| Carbazole and dibenzo[b,d]furan-based HTMs | Up to 400 | Not specified | Above 190 | [4] |
| Conjugated polymer (P1) | 314 (5% weight loss) | Not specified | Not specified | [5] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as applied to the characterization of carbazole derivatives, based on the reviewed literature.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition temperature of a material.
-
Sample Preparation: A small, precisely weighed amount of the carbazole derivative is placed in an inert sample pan, typically made of alumina or platinum.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Experimental Conditions:
-
Data Analysis: The decomposition temperature (T_d) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
DSC is utilized to identify the temperatures of phase transitions, such as melting and glass transitions.
-
Sample Preparation: A small amount of the sample is hermetically sealed in an aluminum pan.
-
Instrumentation: A differential scanning calorimeter is used.
-
Experimental Conditions:
-
The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle. For instance, the sample can be heated to a high temperature (e.g., 450 °C), cooled down to room temperature, and then heated again, all at a controlled rate like 20 °C/min under a nitrogen atmosphere.[1]
-
-
Data Analysis:
-
The melting temperature (T_m) is identified as the peak temperature of the endothermic event on the DSC thermogram during the first heating cycle.[1]
-
The glass transition temperature (T_g) is observed as a step-like change in the baseline of the thermogram, typically during the second heating cycle.
-
Visualizations
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the general workflow for assessing the thermal stability of carbazole derivatives.
Caption: Workflow for Thermal Stability Analysis of Carbazole Derivatives.
Logical Relationship of Thermal Properties
The following diagram illustrates the logical relationship between the structure of carbazole derivatives and their resulting thermal properties.
Caption: Influence of Molecular Structure on Thermal Properties.
References
- 1. BJOC - Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties [beilstein-journals.org]
- 2. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the NMR Spectroscopic Data of Benzo[c]carbazoles
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
NMR Data for 7H-Benzo[c]carbazole
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 7H-benzo[c]carbazole. It is crucial to note that this is an isomer of 1H-Benzo[c]carbazole, and the spectral data will differ.
Table 1: ¹H NMR Chemical Shift Data for 7H-benzo[c]carbazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 10.3 | bs | - |
| 8.64 | d | 8.4 |
| 8.42 | d | 8.4 |
| 7.87 | d | 8.4 |
| 7.70 | d | 8.4 |
| 7.52-7.62 | m | - |
| 7.46 | d | 8.4 |
| 7.2-7.4 | m | - |
Solvent: CDCl₃/DMSO-d₆ (1/1 mixture)
Table 2: ¹³C NMR Chemical Shift Data for 7H-benzo[c]carbazole [1]
| Chemical Shift (δ) ppm |
| 139.0 |
| 137.8 |
| 130.1 |
| 129.3 |
| 129.1 |
| 127.2 |
| 126.8 |
| 124.2 |
| 123.8 |
| 123.3 |
| 122.8 |
| 121.9 |
| 119.9 |
| 115.0 |
| 113.4 |
| 111.7 |
Solvent: CDCl₃/DMSO-d₆ (1/1 mixture)[1]
Experimental Protocols
A generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of carbazole derivatives is provided below, based on standard laboratory practices.
1. Sample Preparation
-
Sample Purity: Ensure the sample of the benzo[c]carbazole derivative is of high purity to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, and Methanol-d₄. For compounds with poor solubility, a solvent mixture may be used.
-
Concentration: Prepare a solution with a concentration typically ranging from 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic compounds.
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: This typically requires a larger number of scans than ¹H NMR, ranging from several hundred to several thousand, due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard.
3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, the relative areas of the peaks are determined by integration to provide information on the relative number of protons.
-
Peak Picking: The chemical shifts of the individual peaks are identified.
Logical Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a novel compound like this compound.
Caption: Workflow for NMR Spectroscopy.
References
Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 1H-Benzo[c]carbazole, a heterocyclic aromatic compound of interest in various fields, including drug development and materials science. This document outlines experimental protocols, presents key mass spectral data, and visualizes a relevant biological pathway to offer a comprehensive resource for professionals working with this and related molecules.
Introduction to this compound
This compound is an aromatic heterocyclic compound with the molecular formula C₁₆H₁₁N and a molecular weight of 217.27 g/mol .[1][2] Its structure, consisting of a carbazole core fused with a benzene ring, imparts specific chemical and physical properties that are relevant to its analysis and biological activity. Mass spectrometry is a critical analytical technique for the identification and quantification of this compound, providing valuable information on its molecular weight and structure through fragmentation analysis.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a prominent molecular ion peak, which is often the base peak due to the stability of the aromatic system. Electron ionization (EI) is a common method for the analysis of such compounds.
Table 1: Electron Ionization Mass Spectrometry Data for Benzo[c]carbazole Isomers
| m/z | Proposed Fragment | Relative Intensity (%) | Notes |
| 218 | [M+1]⁺ | ~17 | Isotopic peak due to the natural abundance of ¹³C. |
| 217 | [M]⁺ | 100 | Molecular Ion and Base Peak. |
| 216 | [M-H]⁺ | ~20 | Loss of a hydrogen atom. |
| 189 | [M-C₂H₂]⁺ | Variable | Loss of acetylene. |
| 165 | [M-C₂H₂N]⁺ | Variable | Fragmentation of the carbazole core. |
| 108.5 | [M]²⁺ | Low | Doubly charged molecular ion. |
Note: The relative intensities for fragments other than the molecular ion are estimations based on typical fragmentation patterns of aromatic nitrogen-containing compounds, as specific data for this compound is not publicly available. The data for the top three m/z peaks for the related isomer 7H-Benzo[c]carbazole shows m/z 217 as the top peak, 218 as the second highest, and 216 as the third highest, supporting the prominence of the molecular ion.[3]
Experimental Protocols
Sample Preparation
-
Extraction: For samples in a complex matrix (e.g., environmental or biological samples), a liquid-liquid extraction is employed. A common solvent mixture is hexane and ethyl acetate.
-
Concentration: The extracted sample is concentrated under a gentle stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a solvent suitable for GC-MS analysis, such as dichloromethane or hexane, to a final concentration of approximately 10 µg/mL.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Transfer Line Temperature: 290 °C
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-550
Visualization of Experimental Workflow and Biological Pathways
Experimental Workflow
The general workflow for the GC-MS analysis of this compound is depicted below.
Fragmentation Pathway
The fragmentation of this compound under electron ionization typically begins with the formation of the molecular ion, which then undergoes subsequent fragmentation.
Relevant Signaling Pathway
Carbazole derivatives have been shown to possess a range of biological activities, including anti-inflammatory effects. Some derivatives exert their action by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7]
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The provided data and protocols serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and toxicology. The visualization of the experimental workflow and a relevant biological pathway further aids in the comprehension of the analysis and potential applications of this class of compounds. Further research is warranted to fully elucidate the fragmentation patterns and biological activities of this compound.
References
- 1. Benzo(c)carbazole [webbook.nist.gov]
- 2. 1H-Benzo(c)carbazole | C16H11N | CID 36918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7H-Benzo[c]carbazole | C16H11N | CID 67459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Photophysical Profile of 1H-Benzo[c]carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the UV-Vis absorption and emission spectra of 1H-Benzo[c]carbazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Due to its rigid, planar structure and extended π-conjugation, understanding its photophysical properties is crucial for the development of novel fluorescent probes, photosensitizers, and active pharmaceutical ingredients. This document summarizes the available spectroscopic data, outlines detailed experimental protocols for its characterization, and provides visual representations of the experimental workflow.
Core Photophysical Data
The photophysical properties of this compound are intrinsically linked to its electronic structure. The absorption of ultraviolet-visible light excites electrons to higher energy states, and the subsequent relaxation through fluorescence provides a characteristic emission spectrum. While extensive quantitative data for this compound across a range of solvents is limited in publicly available literature, the following tables summarize the reported and analogous data for its more stable tautomer, 7H-benzo[c]carbazole, which provides a strong indication of the expected spectral behavior.
Table 1: UV-Vis Absorption Data for 7H-Benzo[c]carbazole
| Solvent | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Solution (unspecified) | 326, 361 | Data not available | [1] |
Table 2: Emission Data for 7H-Benzo[c]carbazole
| Solvent | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Solution (unspecified) | ~390 | Data not available | [1] |
Note: this compound readily tautomerizes to the more stable 7H-benzo[c]carbazole. Spectroscopic data in neutral, aprotic solvents is expected to predominantly reflect the properties of the 7H tautomer.
Experimental Protocols
Accurate determination of the UV-Vis absorption and emission spectra of this compound requires meticulous experimental procedures. The following protocols are based on established methods for the characterization of carbazole derivatives and other polycyclic aromatic hydrocarbons.
Sample Preparation
-
Solvent Selection: A range of solvents of varying polarity should be used to assess solvatochromic effects. Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) are required to minimize interference from impurities.
-
Concentration: For absorption measurements, prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent. From this stock, prepare a series of dilutions in the range of 1 x 10⁻⁵ to 1 x 10⁻⁴ M. For fluorescence measurements, solutions are typically more dilute (e.g., 1 x 10⁻⁶ M) to avoid inner filter effects.
-
Dissolution: Ensure complete dissolution of the compound, using sonication if necessary. All solutions should be freshly prepared and protected from light to prevent photodegradation.
UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for these measurements.
-
Blank Correction: A cuvette containing the pure solvent is used as a blank to record the baseline.
-
Measurement: The absorption spectra of the sample solutions are recorded over a wavelength range of approximately 200 nm to 600 nm.
-
Data Analysis: The wavelength of maximum absorption (λ_max) is determined from the spectra. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source and a photomultiplier tube detector is required.
-
Excitation Wavelength: The sample is excited at one of its absorption maxima (λ_max) determined from the UV-Vis spectrum.
-
Emission Spectrum: The emission spectrum is recorded by scanning the emission monochromator over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 350 nm to 700 nm).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) is typically determined using a relative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the UV-Vis absorption and emission properties of this compound.
Caption: Experimental workflow for UV-Vis absorption and emission characterization.
This comprehensive approach ensures the reliable and reproducible characterization of the photophysical properties of this compound, providing essential data for its application in research and development.
References
Methodological & Application
Synthesis Protocol for 1H-Benzo[c]carbazole: A Detailed Application Note for Researchers
This document provides a comprehensive, step-by-step protocol for the synthesis of 1H-Benzo[c]carbazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. The presented methodology is based on a one-pot photochemical annulation reaction, offering an efficient and direct route to the target molecule. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
The benzo[c]carbazole core is a privileged structural motif found in numerous biologically active compounds and functional materials. Its planar, aromatic system allows for intercalation with DNA and facilitates charge transport, leading to applications in oncology and organic electronics. Traditional synthetic routes to this scaffold can be lengthy and often require harsh reaction conditions. The following protocol details a modern, one-pot photochemical approach that proceeds under mild conditions with good to excellent yields.
Reaction Principle
The synthesis of this compound is achieved through a photochemical annulation of a substituted indole with a styrene derivative. The key steps of this one-pot reaction involve:
-
Starting Material Preparation: Synthesis of the precursor, 1-methyl-2-chloro-1H-indole-3-carbaldehyde.
-
Photochemical Annulation: A light-induced reaction between the indole precursor and styrene.
-
In-situ Aromatization: Spontaneous conversion of the intermediate to the final aromatic benzo[c]carbazole product.
This method offers a streamlined approach to the desired carbazole derivative, minimizing purification steps and improving overall efficiency.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 7-methyl-1H-benzo[c]carbazole as a representative example.
Materials and Equipment:
-
1-methyl-2-chloro-1H-indole-3-carbaldehyde
-
Styrene
-
Acetonitrile (MeCN), anhydrous
-
Pyridine
-
High-pressure mercury lamp (300 W)
-
Pyrex reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a Pyrex reaction vessel, dissolve 1-methyl-2-chloro-1H-indole-3-carbaldehyde (0.2 mmol) and styrene (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Addition of Base: Add pyridine (0.4 mmol) to the reaction mixture.
-
Photochemical Reaction: Irradiate the mixture with a 300 W high-pressure mercury lamp at room temperature under a nitrogen atmosphere with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Characterization: Characterize the purified 7-methyl-1H-benzo[c]carbazole by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The one-pot photochemical annulation method has been successfully applied to a variety of substituted 2-chloroindole-3-carbaldehydes and styrenes, affording the corresponding benzo[c]carbazole derivatives in good to excellent yields. The following table summarizes the results for the synthesis of various 7-methyl-1H-benzo[c]carbazole derivatives.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | H | H | 7-methyl-1H-benzo[c]carbazole | 85 |
| 2 | 4-Me | H | 7,10-dimethyl-1H-benzo[c]carbazole | 82 |
| 3 | 4-OMe | H | 10-methoxy-7-methyl-1H-benzo[c]carbazole | 78 |
| 4 | 4-F | H | 10-fluoro-7-methyl-1H-benzo[c]carbazole | 80 |
| 5 | 4-Cl | H | 10-chloro-7-methyl-1H-benzo[c]carbazole | 75 |
| 6 | H | 4-Me | 4,7-dimethyl-1H-benzo[c]carbazole | 83 |
| 7 | H | 4-OMe | 4-methoxy-7-methyl-1H-benzo[c]carbazole | 76 |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: Workflow for the one-pot synthesis of this compound.
Application Notes and Protocols for the Synthesis of 1H-Benzo[c]carbazoles via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-Benzo[c]carbazole scaffold is a privileged structural motif found in numerous biologically active compounds and functional materials. Its unique electronic and photophysical properties make it a target of significant interest in medicinal chemistry and materials science. The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic systems, offers an efficient and modular approach to construct the benzo[c]carbazole core. This application note provides detailed protocols for the synthesis of this compound derivatives through the Diels-Alder reaction of in situ generated arynes with 2-alkenylindoles. The reaction conditions can be tuned to selectively yield either the partially saturated 6,7-dihydro-11H-benzo[c]carbazoles or the fully aromatized 11H-benzo[c]carbazoles.
Reaction Principle
The core of this synthetic strategy is the [4+2] cycloaddition between a benzyne (dienophile) and a 2-alkenylindole (diene). The benzyne is typically generated in situ from a stable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, upon treatment with a fluoride source like cesium fluoride (CsF). The reaction proceeds through a concerted cycloaddition to form a dihydrobenzo[c]carbazole intermediate. Subsequent aromatization, which can be promoted by conducting the reaction under an oxygen atmosphere, leads to the formation of the final this compound product. Alternatively, performing the reaction under an inert atmosphere (e.g., nitrogen) can allow for the isolation of the dihydroaromatic congeners.
Experimental Protocols
Protocol 1: Synthesis of the Aryne Precursor: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate
This protocol is adapted from literature procedures for the gram-scale preparation of the versatile benzyne precursor.
Materials:
-
Phenol
-
Isopropyl isocyanate
-
Triethylamine (Et3N)
-
Anhydrous Diethyl ether (Et2O)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in n-pentane
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Diethylamine (Et2NH)
-
Anhydrous Acetonitrile (CH3CN)
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf2)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Carbamate Formation: To a stirred solution of phenol (5.00 g, 53.1 mmol) in CH2Cl2 (177 mL), add isopropyl isocyanate (7.80 mL, 79.65 mmol, 1.5 equiv) followed by Et3N (1.50 mL, 10.6 mmol, 0.2 equiv). Stir the solution at 23 °C for 2 hours. Concentrate the reaction mixture to dryness in vacuo to provide the crude carbamate, which is used in the next step without further purification.
-
Directed ortho-Metalation and Silylation: Dissolve the crude carbamate in anhydrous Et2O (530 mL) at 0 °C. Add TMEDA (9.40 mL, 58.41 mmol, 1.1 equiv) followed by a solution of TBSOTf in n-pentane (1.30 M, 44.9 mL, 58.41 mmol, 1.1 equiv). Allow the mixture to stir at 0 °C for 5 minutes, then warm to 23 °C over 30 minutes. Add additional TMEDA (17 mL, 106.2 mmol, 2 equiv) and cool the reaction to -78 °C. Add a solution of n-BuLi in hexanes (2.12 M, 50.09 mL, 106.2 mmol, 2.0 equiv) dropwise over 70 minutes. Stir the mixture at -78 °C for 1 hour, then add neat TMSCl (23.59 mL, 185.9 mmol, 3.5 equiv) dropwise over 35 minutes.
-
Work-up and Cleavage: After stirring for an additional period, perform an aqueous work-up to obtain the crude silylcarbamate. Dissolve the crude silylcarbamate in CH3CN and add DBU and Et2NH. Stir the mixture at 40 °C to furnish the intermediate o-silylphenol.
-
Triflation: After cooling the reaction mixture to room temperature, add a solution of PhNTf2 in CH3CN. Following the reaction, purify the crude product by flash chromatography to obtain 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as a colorless oil.
Protocol 2: General Procedure for the Diels-Alder Reaction and Synthesis of 11H-Benzo[c]carbazoles
This protocol describes the one-pot synthesis of fully aromatized 11H-Benzo[c]carbazoles.
Materials:
-
Substituted 2-Alkenylindole
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium fluoride (CsF)
-
Anhydrous Acetonitrile (CH3CN)
-
Dry Oxygen (O2)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the 2-alkenylindole (1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv), and CsF (3.0 equiv).
-
Reaction Execution: Evacuate and backfill the tube with dry oxygen three times. Add anhydrous CH3CN via syringe and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (typically several hours, monitored by TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired 1this compound derivative.
Protocol 3: Synthesis of 6,7-dihydro-11H-benzo[c]carbazoles
This protocol is for the synthesis of the partially saturated derivatives.
Materials:
-
Same as Protocol 2, but with dry Nitrogen (N2) instead of Oxygen.
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 2, but evacuate and backfill the Schlenk tube with dry nitrogen.
-
Reaction Execution and Work-up: Proceed with the reaction, work-up, and purification as described in Protocol 2. The key difference is the inert atmosphere, which prevents the in-situ oxidation to the fully aromatic carbazole.
Data Presentation
The yields of the Diels-Alder reaction are dependent on the substituents on both the 2-alkenylindole and the aryne precursor. Below is a summary of representative yields for the synthesis of 11H-Benzo[c]carbazoles under an oxygen atmosphere.
| Entry | 2-Alkenylindole Substituent (R1) | Aryne Precursor Substituent (R2) | Product | Yield (%) |
| 1 | H | H | 1this compound | 85 |
| 2 | 5-Me | H | 2-Methyl-1this compound | 82 |
| 3 | 5-OMe | H | 2-Methoxy-1this compound | 78 |
| 4 | 5-F | H | 2-Fluoro-1this compound | 88 |
| 5 | H | 4-Me | 9-Methyl-1this compound | 80 |
| 6 | H | 4-OMe | 9-Methoxy-1this compound | 75 |
Note: Yields are isolated yields after column chromatography and are representative examples from the literature.
Mandatory Visualization
Caption: Reaction mechanism for the synthesis of this compound derivatives.
Caption: General experimental workflow for the Diels-Alder synthesis.
Application Notes and Protocols for C-H Functionalization of the 1H-Benzo[c]carbazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the C-H functionalization of the 1H-Benzo[c]carbazole core, a key structural motif in medicinal chemistry and materials science. The methodologies outlined below leverage transition-metal catalysis to achieve regioselective installation of various functional groups, offering efficient pathways to novel derivatives for drug discovery and development.
Introduction
The this compound scaffold is a prominent nitrogen-containing polycyclic aromatic hydrocarbon found in numerous biologically active compounds and functional materials. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of this core, circumventing the need for pre-functionalized starting materials often required in traditional cross-coupling reactions.[1] This approach allows for the late-stage modification of the benzo[c]carbazole skeleton, providing rapid access to a diverse library of analogues for structure-activity relationship (SAR) studies.
Transition metal catalysts, particularly those based on palladium, rhodium, and gold, have been instrumental in advancing C-H functionalization reactions.[1][2] These methods enable a range of transformations, including arylation, alkylation, and the introduction of carbene fragments, at specific C-H bonds of the carbazole nucleus. The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing groups, and reaction conditions.[1]
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a versatile tool for the direct arylation of N-heterocycles. While specific protocols for this compound are not abundantly reported, methodologies developed for related carbazole and aniline systems can be adapted. A general approach involves the use of a palladium(II) catalyst, often in combination with an oxidant, to facilitate the coupling of the carbazole core with an aryl partner.
General Experimental Protocol: Palladium-Catalyzed C-H Arylation of N-Aryl Benzo[c]carbazole (Adapted from related procedures)
This protocol is based on established methods for the C-H arylation of aniline carbamates and can be optimized for the this compound core.[3]
Reaction Scheme:
Materials:
-
N-Substituted this compound derivative
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂) (as an oxidant)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (as a base)
-
Anhydrous, degassed solvent (e.g., DMF, DMA, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted this compound (1.0 equiv.), the aryl halide (1.5-2.0 equiv.), Pd(OAc)₂ (5-10 mol%), Cu(OAc)₂ (2.0 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture at 100-140 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-H arylated this compound.
Quantitative Data (Hypothetical Data for Illustration):
| Entry | N-Substituent | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Iodobenzene | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 120 | 24 | 75 |
| 2 | Methyl | 4-Bromotoluene | Pd(OAc)₂ (10) | Cs₂CO₃ | DMA | 130 | 18 | 82 |
| 3 | Benzyl | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ (5) | K₂CO₃ | Toluene | 110 | 24 | 68 |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are particularly effective for C-H alkylation and annulation reactions. For the synthesis of substituted benzo[a]carbazoles, a related isomer of benzo[c]carbazole, a Rh(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds has been reported, which proceeds via an intramolecular C(sp²)–H bond functionalization directed by the indole NH group.[4] This strategy can be conceptually extended to the synthesis of functionalized benzo[c]carbazoles.
Experimental Protocol: Rh(III)-Catalyzed Annulation for Benzo[a]carbazole Synthesis [4]
Reaction Scheme:
Materials:
-
2-Arylindole derivative
-
α-Diazo carbonyl compound
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
NaOAc
-
1,2-Dichloroethane (DCE)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed tube, add the 2-arylindole (0.2 mmol, 1.0 equiv.), the α-diazo carbonyl compound (0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and NaOAc (0.1 mmol, 50 mol%).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DCE (1.0 mL).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired benzo[a]carbazole product.
Quantitative Data for Benzo[a]carbazole Synthesis: [4]
| Entry | 2-Arylindole | Diazo Compound | Yield (%) |
| 1 | 2-Phenylindole | Ethyl 2-diazoacetoacetate | 92 |
| 2 | 2-(p-Tolyl)indole | Ethyl 2-diazoacetoacetate | 89 |
| 3 | 2-(4-Methoxyphenyl)indole | Ethyl 2-diazoacetoacetate | 85 |
Gold-Catalyzed C-H Functionalization with Diazo Compounds
Gold catalysts have shown unique reactivity in promoting multiple C-H functionalization of carbazole cores with diazo compounds.[1][2] This method allows for the introduction of one or more functionalized carbene fragments onto the carbazole skeleton.
General Experimental Protocol: Gold-Catalyzed C-H Functionalization of Carbazole [1][2]
Reaction Scheme:
Materials:
-
N-Substituted Carbazole (can be adapted for Benzo[c]carbazole)
-
Diazo compound (e.g., ethyl phenyl diazoacetate)
-
Gold(I) catalyst (e.g., (Ph₃P)AuCl)
-
Silver salt co-catalyst (e.g., AgSbF₆)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried Schlenk tube, dissolve the N-substituted carbazole (0.2 mmol, 1.0 equiv.), the gold(I) catalyst (1-5 mol%), and the silver salt co-catalyst (1-5 mol%) in anhydrous DCM.
-
In a separate flask, dissolve the diazo compound (2.0-4.0 equiv.) in anhydrous DCM.
-
Slowly add the solution of the diazo compound to the reaction mixture containing the carbazole and catalyst over a period of 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the functionalized carbazole product.
Quantitative Data for Gold-Catalyzed Double C-H Functionalization of N-Aryl Carbazoles: [2]
| Entry | N-Aryl Group | Diazo Compound | Catalyst System | Yield (%) |
| 1 | Phenyl | Ethyl phenyl diazoacetate | (Ph₃P)AuCl / AgSbF₆ | 85 |
| 2 | 4-Tolyl | Ethyl phenyl diazoacetate | (Ph₃P)AuCl / AgSbF₆ | 82 |
| 3 | 4-Methoxyphenyl | Ethyl phenyl diazoacetate | (Ph₃P)AuCl / AgSbF₆ | 78 |
Visualizations
Caption: General workflow for transition-metal-catalyzed C-H functionalization.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Conclusion
The C-H functionalization of the this compound core represents a modern and efficient approach for the synthesis of novel derivatives. The protocols outlined herein, adapted from methodologies for related carbazole systems, provide a solid foundation for researchers to explore the chemical space around this important scaffold. Further optimization of reaction conditions will be necessary to achieve high yields and regioselectivity for specific substrates. These methods are anticipated to accelerate the discovery of new drug candidates and advanced materials based on the benzo[c]carbazole framework.
References
Synthesis of 1H-Benzo[c]carbazole-based Hole Transport Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 1H-Benzo[c]carbazole-based Hole Transport Materials (HTMs). This class of materials is of growing interest for applications in organic electronics, particularly in perovskite solar cells (PSCs), due to the potential for high thermal stability and excellent hole mobility conferred by the extended aromatic system of the benzo[c]carbazole core. While specific performance data for this compound-based HTMs is emerging, this document outlines a generalized synthetic approach and provides performance benchmarks from closely related and well-studied carbazole-based HTMs.
I. Performance Data of Representative Carbazole-based HTMs
The following table summarizes the performance of several state-of-the-art carbazole-based HTMs in perovskite solar cells, which can serve as a benchmark for newly synthesized this compound derivatives.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm²] | Fill Factor (FF) |
| M114[1] | 17.17 | 1.055 | 22.24 | 0.7320 |
| KZRD[2] | 20.40 | Not Reported | Not Reported | Not Reported |
| SGT-405[3] | 14.79 | Not Reported | Not Reported | Not Reported |
| A low-cost carbazole derivative[4] | 17.8 | Not Reported | Not Reported | Not Reported |
| Spiro-OMeTAD (Reference)[1] | 18.07 | 1.108 | 22.46 | 0.7262 |
II. Generalized Synthetic Pathway
The synthesis of this compound-based HTMs can be conceptualized as a two-stage process. The first stage involves the construction of the core this compound skeleton, which can be achieved through a Diels-Alder reaction. The second stage is the functionalization of this core with hole-transporting moieties, typically triarylamine groups, via a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Low-Cost Carbazole-Based Hole-Transport Material for Highly Efficient Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1H-Benzo[c]carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 1H-Benzo[c]carbazole derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It includes a summary of their performance metrics, detailed experimental protocols for material synthesis and device fabrication, and characterization methodologies.
Introduction
Carbazole derivatives are a prominent class of organic materials extensively utilized in OLED technology due to their excellent thermal stability, high charge carrier mobility, and wide bandgap, making them suitable as host materials, charge transport layers, and emitters.[1][2] Specifically, the extension of the π-conjugated system, as seen in this compound and its derivatives, allows for the fine-tuning of electronic properties to enhance device efficiency, color purity, and operational lifetime.[3][4] These materials are pivotal in the development of high-performance blue, green, and white OLEDs.[5][6][7][8][9]
Data Presentation: Performance of OLEDs Incorporating Carbazole Derivatives
The following tables summarize the key performance indicators of various OLEDs that utilize carbazole derivatives in their emissive layers.
Table 1: Performance of Green and Blue Phosphorescent OLEDs (PhOLEDs) with Pyridinyl-Carbazole Host Materials. [5][8]
| Host Material | Emitter (Dopant) | Dopant Conc. (wt%) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Brightness (cd/m²) |
| H2 | FIrpic (Blue) | 15 | - | 23.9 | 24.9 | 10.3 | 100 |
| H2 | Ir(ppy)₃ (Green) | 10 | 3.0 | 33.9 | 34.1 | 9.4 | 1000 |
| H2 | Ir(ppy)₃ (Green) | 12.5 | 3.0 | 49.8 | 33.2 | - | >28,000 |
Table 2: Performance of Solution-Processed OLEDs with Carbazole-Thienopyrroledione Derivatives. [3][10][11]
| Emitting Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates |
| CZ-1 | 4130 | 19.3 | 8.6 | 492 | (0.16, 0.29) |
| CZ-2 | 4104 | 20.2 | 9.5 | 488 | (0.17, 0.30) |
Table 3: Performance of Non-Doped Deep-Blue OLEDs with Carbazole-π-Imidazole Derivatives. [12]
| Emitting Material | Max. Luminance (cd/m²) | Max. EQE (%) | CIE Coordinates |
| BCzB-PPI | 11,364 | 4.43 | (0.159, 0.080) |
Experimental Protocols
Protocol 1: Synthesis of Carbazole Derivatives
The synthesis of functionalized carbazole derivatives often involves standard cross-coupling reactions such as the Suzuki or Ullmann coupling.[13]
A. General Procedure for Suzuki Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add the carbazole-based boronic acid or boronic ester derivative, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired carbazole derivative.[14]
B. General Procedure for Ullmann Condensation:
-
Reaction Setup: In a round-bottom flask, combine the carbazole, the aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-190 °C) under an inert atmosphere for 24-48 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash with water and methanol, and then dry. Further purification is typically achieved by recrystallization or gradient sublimation.
Protocol 2: Fabrication of OLED Devices
OLEDs can be fabricated using either thermal evaporation (dry processing) or solution-based methods like spin coating (wet processing).[15]
A. Device Fabrication by Thermal Evaporation:
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A hole injection layer, such as PEDOT:PSS, can be deposited by spin coating. Spin coat the PEDOT:PSS solution onto the ITO substrate and anneal on a hotplate.
-
Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the hole-transporting layer (HTL), the emissive layer (EML) consisting of the carbazole derivative (either as a host or emitter), the electron-transporting layer (ETL), and an electron-injection layer (EIL) like lithium fluoride (LiF). The deposition rates should be carefully controlled (e.g., 1-2 Å/s for organic layers).
-
Cathode Deposition: Deposit a metal cathode, typically aluminum (Al), on top of the organic stack without breaking the vacuum.
-
Encapsulation: Encapsulate the completed device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
B. Device Fabrication by Spin Coating (Solution Processing): [3][10][11]
-
Substrate and HIL Preparation: Prepare the ITO substrate and deposit the PEDOT:PSS layer as described for thermal evaporation.
-
Emissive Layer Deposition: Prepare a solution of the carbazole derivative in a suitable organic solvent (e.g., chloroform or chlorobenzene). Deposit the emissive layer by spin coating the solution onto the PEDOT:PSS layer. Anneal the film to remove residual solvent.
-
Subsequent Layer Deposition: Transfer the substrate to a thermal evaporation chamber for the deposition of the ETL, EIL, and cathode, as described in the thermal evaporation protocol.
-
Encapsulation: Encapsulate the device as described above.
Protocol 3: Characterization of Materials and Devices
A. Material Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure of the synthesized carbazole derivatives using ¹H and ¹³C NMR.
-
Mass Spectrometry (MS): Determine the molecular weight and confirm the identity of the compounds.
-
Thermal Analysis: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate the thermal stability (decomposition temperature, Td) and glass transition temperature (Tg) of the materials.[8]
-
Photophysical Measurements: Record UV-visible absorption and photoluminescence (PL) spectra in solution and as thin films to determine the absorption and emission properties. Measure the photoluminescence quantum yield (PLQY).
-
Electrochemical Characterization: Use cyclic voltammetry (CV) to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
B. Device Characterization:
-
Electroluminescence (EL) Spectra: Measure the EL spectra of the fabricated OLEDs at different operating voltages using a spectroradiometer.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density, voltage, and luminance characteristics using a source meter and a photometer.
-
Efficiency Calculations: From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
Visualizations
Chemical Structure and Signaling Pathway
Caption: Synthetic pathway for this compound derivatives.
Experimental Workflow
Caption: General workflow for OLED fabrication and characterization.
Logical Relationship: OLED Device Architecture
Caption: Typical multi-layer architecture of an OLED.
References
- 1. Synthesis and application of new carbazole- and phenoxazine-based compounds for organic light emitting diodes [epubl.ktu.edu]
- 2. nbinno.com [nbinno.com]
- 3. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104725298A - Carbazole compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H-Benzo[c]carbazole Analogs as Fluorescent Sensors for Metal Ion Detection
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of carbazole derivatives, specifically analogs of 1H-Benzo[c]carbazole, as fluorescent sensors for the detection of various metal ions. While specific experimental data on this compound as a metal ion sensor is limited in published literature, the carbazole scaffold is a well-established fluorophore in the design of chemosensors. The principles and protocols outlined here are based on studies of closely related carbazole derivatives and are intended to serve as a comprehensive guide for researchers in this field.
Introduction
Carbazole-based compounds are a significant class of heterocyclic aromatic molecules known for their robust chemical stability and high fluorescence quantum yields. These properties make them excellent candidates for the development of fluorescent chemosensors for a variety of analytes, including metal ions. The detection of metal ions is crucial in numerous fields, from environmental monitoring and medical diagnostics to industrial process control. An excess of certain metal ions can be toxic to living organisms and the environment.
Fluorescent sensors offer several advantages for metal ion detection, including high sensitivity, selectivity, and the ability to provide real-time measurements. The sensing mechanism of carbazole-based sensors typically involves either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal upon binding to a specific metal ion. This response is often due to processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).
This document will focus on the practical application of these sensors, providing detailed experimental protocols and summarizing key performance data from studies on various carbazole derivatives.
Quantitative Data Summary
The following table summarizes the performance of several carbazole-based fluorescent sensors for the detection of different metal ions. This data is compiled from various research articles and provides a comparative overview of their sensing capabilities.
| Sensor (Carbazole Derivative) | Target Metal Ion(s) | Detection Limit | Stoichiometry (Sensor:Ion) | Sensing Mechanism | Reference |
| 9-ethylcarbazol and di-2-picolylamine conjugate | Cu²⁺ | Not Specified | 1:1 | Fluorescence Quenching | [1] |
| Phenylalanine-embedded carbazole | Co²⁺, Ni²⁺, Cu²⁺ | 4.78 µM, 3.50 µM, 5.17 µM | Not Specified | Fluorescence Turn-off | [2] |
| Carbazole-based Schiff-base | Fe³⁺, Cu²⁺ | 4.23 x 10⁻⁶ M, 5.67 x 10⁻⁶ M | 2:1 (for Fe³⁺), 1:1 (for Cu²⁺) | Fluorescence Enhancement | |
| Carbazole-barbituric acid conjugate | Hg²⁺ | Not Specified | Not Specified | Fluorescence Turn-on | [3] |
| PCBW (carbazole derivative) | Cu²⁺ | 1.19 x 10⁻⁸ M | Not Specified | Fluorescence Quenching |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of carbazole-based fluorescent sensors for metal ion detection.
General Materials and Instrumentation
-
Solvents: Spectroscopic grade solvents (e.g., DMSO, acetonitrile, water) are required.
-
Metal Salts: High-purity salts of the metal ions to be tested (e.g., chlorides, nitrates, or perchlorates).
-
Buffer Solutions: Appropriate buffer solutions to control the pH of the experimental medium (e.g., HEPES, PBS).
-
Spectrofluorometer: For measuring fluorescence spectra and intensity.
-
UV-Vis Spectrophotometer: For measuring absorption spectra.
-
pH Meter: For accurate pH measurements.
-
Standard laboratory glassware and equipment.
Protocol for Sensor Synthesis (General Example)
The synthesis of carbazole-based sensors often involves multi-step reactions to introduce a metal ion recognition moiety (receptor) onto the carbazole fluorophore. A general synthetic route is outlined below, based on the synthesis of a 9-ethylcarbazol and di-2-picolylamine conjugate[1]:
-
Synthesis of Precursors: Prepare the necessary precursors, such as 9-ethyl-9H-carbazol-3-amine, from commercially available starting materials.
-
Coupling Reaction: A mixture of the carbazole precursor (e.g., 9-ethyl-9H-carbazol-3-amine), the receptor precursor (e.g., 2-(chloromethyl)pyridine hydrochloride), a base (e.g., K₂CO₃), and a catalyst (e.g., KI) is refluxed in a suitable solvent (e.g., MeCN) for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may include extraction with an organic solvent and washing with water. The crude product is purified using column chromatography on silica gel to yield the final sensor molecule.
-
Characterization: The structure of the synthesized sensor is confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
Protocol for Fluorescence Titration Experiments
This protocol is used to determine the sensitivity and binding affinity of the sensor for a specific metal ion.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the carbazole-based sensor (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the metal ions of interest (e.g., 1 x 10⁻² M) in deionized water or the same solvent as the sensor.
-
-
Titration Procedure:
-
In a series of cuvettes, place a constant concentration of the sensor solution (e.g., 1 x 10⁻⁵ M in a DMSO/water mixture).
-
Add increasing concentrations of the metal ion stock solution to each cuvette.
-
Ensure the total volume in each cuvette is the same by adding the appropriate amount of solvent.
-
Incubate the solutions for a short period to allow for complex formation.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the sensor.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
-
Data Analysis:
-
From the titration curve, determine the detection limit of the sensor for the metal ion. The detection limit is often calculated based on the signal-to-noise ratio (e.g., 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).
-
The binding stoichiometry can be determined using a Job's plot, where the total molar concentration of the sensor and metal ion is kept constant while their mole fractions are varied.
-
Protocol for Selectivity Studies
This experiment is crucial to assess the sensor's ability to detect a specific metal ion in the presence of other potentially interfering ions.
-
Prepare Solutions:
-
Prepare a solution of the sensor (e.g., 1 x 10⁻⁵ M).
-
Prepare solutions of the target metal ion and various other metal ions at the same concentration (e.g., 10 equivalents of the sensor concentration).
-
-
Fluorescence Measurements:
-
Measure the fluorescence intensity of the sensor solution alone.
-
Measure the fluorescence intensity of the sensor solution after the addition of the target metal ion.
-
Measure the fluorescence intensity of the sensor solution after the addition of each of the other metal ions individually.
-
-
Interference Studies:
-
To a solution of the sensor containing the target metal ion, add each of the other metal ions.
-
Measure the fluorescence intensity and compare it to the intensity of the sensor with only the target metal ion. A significant change in intensity indicates interference.
-
-
Data Presentation:
-
Present the data as a bar graph showing the fluorescence response of the sensor to different metal ions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general principles of fluorescent metal ion sensing with carbazole derivatives.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Phenylalanine-embedded carbazole-based fluorescent 'turn-off' chemosensor for the detection of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A carbazole based “Turn on” fluorescent sensor for selective detection of Hg2+ in an aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Antimicrobial Activity of 1H-Benzo[c]carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of 1H-Benzo[c]carbazole derivatives. This document includes a summary of their activity against various microbial strains, detailed experimental protocols for their synthesis and antimicrobial evaluation, and visualizations of the experimental workflows.
Introduction
Carbazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] The rigid, planar structure of the carbazole nucleus allows for various substitutions, enabling the fine-tuning of its pharmacological profile.[4] Among these, this compound derivatives, also referred to as 1H-dibenzo[a,c]carbazoles, have shown promising antimicrobial efficacy against a spectrum of pathogens.[1][5][6] This document outlines the antimicrobial activity of these compounds and provides standardized protocols for their investigation.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The antimicrobial activities of various this compound derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of 1H-Dibenzo[a,c]carbazole Derivatives
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas fluorescens | Reference |
| 11d | 1.9 | - | - | - | [1] |
| 11e | - | - | - | - | [1] |
| 11f | - | - | - | - | [1] |
| 11m | - | - | - | - | [1] |
| 20b | 3.9 | - | - | - | [1] |
| 6d | Strong Activity | - | - | - | [6] |
| 6e | Strong Activity | - | - | - | [6] |
| 6f | Strong Activity | - | - | - | [6] |
| 6m | Strong Activity | - | - | - | [6] |
| 6j | Potent Activity | Potent Activity | Potent Activity | Potent Activity | [5] |
| 6r | Potent Activity | Potent Activity | Potent Activity | Potent Activity | [5] |
| Amikacin (Standard) | - | - | - | - | [1][5] |
Note: "-" indicates data not reported in the cited source. "Strong Activity" and "Potent Activity" are as described in the source, with specific MIC values in the range of 0.9-15.6 µg/mL.[1][5][6]
Table 2: Antifungal Activity of 1H-Dibenzo[a,c]carbazole Derivatives
| Compound | Candida albicans | Candida tropicalis | Aspergillus niger | Trichophyton rubrum | Reference |
| 11e | Moderate Activity | - | - | - | [1] |
| 11m | Moderate Activity | - | - | - | [1] |
| 6e | Moderate Activity | - | - | Moderate Activity | [6] |
| 6m | Moderate Activity | - | - | Moderate Activity | [6] |
| 6j | Potent Activity | Potent Activity | Potent Activity | - | [5] |
| 6r | Potent Activity | Potent Activity | Potent Activity | - | [5] |
| Ketoconazole (Standard) | - | - | - | - | [5] |
Note: "-" indicates data not reported in the cited source. "Moderate Activity" and "Potent Activity" are as described in the source, with specific MIC values in the range of 0.9-15.6 µg/mL.[1][5][6]
Experimental Protocols
Protocol 1: General Synthesis of 1H-Dibenzo[a,c]carbazole Derivatives
This protocol describes a general method for the synthesis of 1H-dibenzo[a,c]carbazole derivatives from dehydroabietic acid, a naturally occurring resin acid.[5][6][7]
Materials:
-
Methyl 7-oxo-dehydroabietate
-
Substituted phenylhydrazines
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A mixture of methyl 7-oxo-dehydroabietate (1 equivalent) and the desired substituted phenylhydrazine (1.2 equivalents) is prepared in glacial acetic acid.
-
The reaction mixture is heated under reflux for a specified time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1H-dibenzo[a,c]carbazole derivative.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry.[5][6]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method
This protocol outlines the determination of the MIC of the synthesized this compound derivatives against various microbial strains using the microbroth dilution method.[1]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial agents (e.g., amikacin for bacteria, ketoconazole for fungi)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound and standard drug in DMSO.
-
Preparation of Microtiter Plates: Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The last well in each row serves as a growth control and contains no compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for the synthesis and antimicrobial screening of this compound derivatives.
Caption: Logical relationship between the this compound structure and its antimicrobial activity.
References
- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carbazole-derivatives-as-potential-antimicrobial-agents - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and biological evaluation of novel N-substituted 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activities of novel 1H-dibenzo[a,c]carbazoles from dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Antitumor Properties of Substituted 1H-Benzo[c]carbazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the antitumor properties of substituted 1H-Benzo[c]carbazoles. This document includes a summary of their cytotoxic activities, detailed protocols for key experimental assays, and a description of the putative signaling pathways involved in their mechanism of action.
Data Presentation: Cytotoxic Activity of Substituted Carbazole Derivatives
The antitumor potential of substituted 1H-Benzo[c]carbazole derivatives and related hybrid compounds has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a quantitative measure of their cytotoxic efficacy.
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 8 | Imidazopyridine-quinoline hybrid | HeLa (Cervical) | 0.34 | [1] |
| MDA-MB-231 (Breast) | 0.32 | [1] | ||
| ACHN (Renal) | 0.39 | [1] | ||
| HCT-15 (Colon) | 0.31 | [1] | ||
| 12 | 4-methylbenzyl-imidazopyridine-quinoline hybrid | HeLa (Cervical) | 0.35 | [1] |
| MDA-MB-231 (Breast) | 0.29 | [1] | ||
| ACHN (Renal) | 0.34 | [1] | ||
| HCT-15 (Colon) | 0.30 | [1] | ||
| 13 | Imidazopyridine-carbazole hybrid | HeLa (Cervical) | 0.37 | [1] |
| MDA-MB-231 (Breast) | 0.41 | [1] | ||
| ACHN (Renal) | 0.39 | [1] | ||
| HCT-15 (Colon) | 0.30 | [1] | ||
| 17 | 4-methylbenzyl-imidazopyridine-carbazole hybrid | HeLa (Cervical) | 0.55 | [1] |
| MDA-MB-231 (Breast) | 0.49 | [1] | ||
| ACHN (Renal) | 0.60 | [1] | ||
| HCT-15 (Colon) | 0.56 | [1] | ||
| 27 | 6-bromo-carbazole carbamate | U87 MG (Glioma) | 17.97 | [2] |
| 28 | 6-methoxy-carbazole carbamate | U87 MG (Glioma) | 15.25 | [2] |
| 30 | N-Ethyl-6-bromo-carbazole carbamate | U87 MG (Glioma) | 29.58 | [2] |
| 31 | N-Ethyl-6-methoxy-carbazole carbamate | U87 MG (Glioma) | 23.80 | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of substituted 1H-Benzo[c]carbazoles are provided below.
Cell Viability Assessment: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted this compound compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptosis in cells treated with this compound derivatives using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells from the treatment and control groups. For adherent cells, use trypsinization and collect the cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cells treated with this compound derivatives.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.
-
Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of PI solution (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways
The antitumor effects of many carbazole derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest. The following diagrams illustrate the putative signaling pathways modulated by these compounds.
Caption: Intrinsic Apoptosis Pathway induced by 1H-Benzo[c]carbazoles.
Caption: p53-mediated Cell Cycle Arrest by 1H-Benzo[c]carbazoles.
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of the antitumor properties of novel substituted this compound compounds.
Caption: Workflow for Antitumor Evaluation of 1H-Benzo[c]carbazoles.
References
Application Notes and Protocols for 1H-Benzo[c]carbazole in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, facile fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of a DSSC, responsible for light absorption and electron injection into the semiconductor's conduction band. Carbazole-based organic dyes have garnered significant attention owing to their excellent thermal and chemical stability, superior hole-transporting properties, and tunable photophysical and electrochemical characteristics.[1] This document provides detailed application notes and protocols for the utilization of 1H-Benzo[c]carbazole derivatives as sensitizers in DSSCs. While specific data for this compound is limited, the following information is based on representative carbazole-based dyes and established DSSC fabrication protocols.
Molecular Design and Signaling Pathway
The typical architecture of a carbazole-based dye for DSSCs follows a Donor-π-Acceptor (D-π-A) structure.[2] In this design:
-
Donor (D): The this compound moiety serves as the primary electron donor due to its electron-rich nature.
-
π-Linker (π): A conjugated spacer, such as thiophene or phenyl groups, connects the donor and acceptor moieties, facilitating intramolecular charge transfer.
-
Acceptor (A): An electron-withdrawing group, commonly cyanoacrylic acid, which also acts as an anchoring group to the TiO₂ semiconductor surface.
The operational principle of a DSSC employing a this compound dye is illustrated in the energy level diagram below.
Caption: Energy level diagram of a typical this compound-based DSSC.
Quantitative Data
The photovoltaic performance of DSSCs is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The tables below summarize the performance of representative carbazole-based dyes.
Table 1: Photovoltaic Performance of Representative Carbazole-Based Dyes
| Dye | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| CAR-TPA | 0.68 | 4.65 | 0.67 | 2.12 | [3] |
| CAR-THIOHX | 0.65 | 4.32 | 0.65 | 1.83 | [3] |
| NIK97 | - | - | - | 5.68 | [4] |
Table 2: Electrochemical and Photophysical Properties of Representative Carbazole-Based Dyes
| Dye | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λmax (nm) | Reference |
| CAR-TPA | -5.21 | -2.35 | 2.86 | 425 | [3] |
| CAR-THIOHX | -5.18 | -2.39 | 2.79 | 430 | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of a generic carbazole-based dye and the fabrication and characterization of a DSSC.
Synthesis of a Generic D-π-A Carbazole Dye
This protocol is a representative example for the synthesis of a carbazole-based dye with a D-π-A structure.
Caption: General synthetic workflow for a D-π-A carbazole-based dye.
Materials:
-
Carbazole
-
Aryl halide (e.g., 4-bromobenzaldehyde)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, DMF)
-
π-linker precursor (e.g., thiophene boronic acid)
-
Cyanoacetic acid
-
Piperidine
Procedure:
-
N-Arylation: Combine carbazole, aryl halide, a palladium catalyst, and a base in a suitable solvent. Reflux the mixture under an inert atmosphere for 24-48 hours. After cooling, extract the product with an organic solvent, dry over anhydrous MgSO₄, and purify by column chromatography.
-
Coupling with π-Linker: The N-arylcarbazole derivative is coupled with a suitable π-linker precursor (e.g., a boronic acid derivative for Suzuki coupling) in the presence of a palladium catalyst and a base. The reaction is typically carried out in a solvent mixture like toluene/ethanol/water and heated for 12-24 hours. The product is then extracted and purified.
-
Knoevenagel Condensation: The resulting aldehyde or ketone is reacted with cyanoacetic acid in the presence of a catalytic amount of piperidine in a solvent like acetonitrile. The mixture is refluxed for 4-8 hours.
-
Purification: The final dye is purified by column chromatography using a suitable solvent system (e.g., dichloromethane/methanol).
DSSC Fabrication
Caption: Step-by-step workflow for the fabrication of a dye-sensitized solar cell.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass
-
TiO₂ paste (e.g., Degussa P25)
-
Surfactant (e.g., Triton X-100)
-
This compound dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol)
-
Platinum or carbon paste
-
Iodide/triiodide electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Thermoplastic sealant (e.g., Surlyn)
Protocol:
-
FTO Glass Cleaning: Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
TiO₂ Photoanode Preparation: A TiO₂ paste is prepared by grinding TiO₂ powder with a surfactant and a viscosity-adjusting agent. The paste is then deposited onto the conductive side of the FTO glass using the doctor-blade technique to create a uniform film.
-
Sintering: The TiO₂ coated FTO glass is gradually heated to 500°C and kept at this temperature for 30 minutes to ensure good particle necking and remove organic residues.
-
Dye Sensitization: The sintered TiO₂ photoanode is immersed in the this compound dye solution and kept at room temperature for 12-24 hours in the dark.
-
Counter Electrode Preparation: A thin layer of platinum or carbon paste is coated onto the conductive side of another FTO glass substrate and sintered at an appropriate temperature (e.g., 400°C for Pt).
-
Cell Assembly: The dye-sensitized TiO₂ photoanode and the counter electrode are assembled into a sandwich-type cell using a thermoplastic sealant as a spacer.
-
Electrolyte Injection: The iodide/triiodide electrolyte is introduced into the cell through a pre-drilled hole in the counter electrode. The hole is then sealed.
Characterization
The fabricated DSSCs are characterized under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. The current-voltage (I-V) characteristics are measured with a potentiostat/galvanostat to determine the Voc, Jsc, FF, and PCE.
Conclusion
This compound derivatives hold promise as efficient sensitizers in dye-sensitized solar cells. Their robust structure and favorable electronic properties make them suitable candidates for the donor component in D-π-A structured dyes. The protocols outlined in this document provide a comprehensive guide for the synthesis of relevant dyes and the fabrication and characterization of DSSCs. Further research focusing specifically on the synthesis and performance of various this compound derivatives is encouraged to fully explore their potential in photovoltaic applications.
References
- 1. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 2. Frontiers | Fabrication of Functional Materials for Dye-sensitized Solar Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring the dependence of the photovoltaic properties of dye-sensitized solar cells from the structure of D–A–π–A-type sensitizers with a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole donor building block - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization of 1H-Benzo[c]carbazole Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of 1H-Benzo[c]carbazole monomers. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of experimental workflows. The information is intended to guide researchers in the development of novel polymers with potential applications in drug development and materials science.
Introduction to Poly(this compound)
Carbazole-based polymers are a significant class of materials known for their excellent thermal stability, and unique optoelectronic and biological properties.[1][2] The fusion of a benzene ring to the carbazole core to form this compound results in a monomer that can be polymerized to yield materials with distinct characteristics. These polymers are of interest to drug development professionals due to the diverse biological activities reported for carbazole derivatives, including anticancer, antibacterial, and anti-inflammatory properties.[1][3] The polymerization of this compound monomers can be achieved through several methods, including oxidative polymerization, electropolymerization, and cross-coupling reactions like Suzuki coupling. The choice of polymerization technique influences the resulting polymer's properties, such as molecular weight, polydispersity, and solubility.
Synthesis of this compound Monomers
The successful polymerization of this compound begins with the synthesis of high-purity monomers. While various synthetic routes to carbazole derivatives exist, a common strategy involves the cyclization of appropriately substituted precursors. For instance, benzo[c]carbazoles can be synthesized via the Diels-Alder reaction of 2-alkenylindoles with arynes. This method offers a direct and efficient pathway to the benzo[c]carbazole skeleton.
A general synthetic approach is outlined below:
For polymerization, functional groups such as halogens (for cross-coupling reactions) or polymerizable moieties can be introduced on the this compound core through standard organic transformations.
Polymerization Protocols
The following sections detail common polymerization methods that can be applied to this compound monomers.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a straightforward method for synthesizing polycarbazoles. It typically involves the use of an oxidizing agent, such as ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈), to induce the coupling of monomer units.[2]
Experimental Protocol:
-
Monomer Solution Preparation: Dissolve the this compound monomer in a suitable organic solvent (e.g., chloroform, dichloromethane, or acetonitrile) to a concentration of 0.1 M in a reaction vessel.
-
Initiation: While stirring the monomer solution at room temperature, add a solution of the oxidizing agent (e.g., FeCl₃, 0.4 M in the same solvent) dropwise. The molar ratio of oxidant to monomer is typically between 2:1 and 4:1.
-
Polymerization: Continue stirring the reaction mixture at room temperature for a specified period, typically ranging from 2 to 24 hours. The progress of the polymerization can be monitored by observing the formation of a precipitate.
-
Work-up: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration, wash it extensively with the non-solvent to remove any unreacted monomer and oxidant, and then dry it under vacuum.
Workflow for Chemical Oxidative Polymerization:
Quantitative Data for Oxidative Polymerization of Carbazole Derivatives:
| Monomer | Oxidant | Monomer Conc. (M) | Oxidant/Monomer Ratio | Solvent | Time (h) | Yield (%) | Molecular Weight (Mw) | Ref. |
| Carbazole | FeCl₃ | 0.1 | 4:1 | Chloroform | 24 | ~80 | Not Reported | [2] |
| Carbazole | (NH₄)₂S₂O₈ | 1.2 | - | Dichloromethane | 12 | ~50 | Not Reported | [2] |
Note: Data is for general carbazole and should be optimized for this compound.
Electrochemical Polymerization
Electropolymerization offers a clean and controlled method to deposit thin polymer films directly onto an electrode surface.[2][4] The process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form the polymer.
Experimental Protocol:
-
Electrolyte Solution: Prepare a solution of the this compound monomer (typically 1-10 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄)).
-
Electrochemical Cell: Use a three-electrode cell configuration with a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerization: Apply a constant potential (potentiostatic) or cycle the potential between defined limits (potentiodynamic) to the working electrode. The applied potential should be sufficient to oxidize the monomer (typically in the range of +0.8 to +1.5 V vs. Ag/AgCl).
-
Film Deposition: A polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the duration of the polymerization or the number of potential cycles.
-
Washing: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
Workflow for Electrochemical Polymerization:
References
- 1. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Step Electropolymerization of a Dicyanobenzene-Carbazole-Imidazole Dye to Prepare Photoactive Redox Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1H-Benzo[c]carbazole Derivatives for Bio-imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Benzo[c]carbazole derivatives as fluorescent probes for bio-imaging applications. The content covers the synthesis, photophysical properties, and detailed protocols for cellular imaging.
Introduction
This compound derivatives are a promising class of fluorophores for bio-imaging due to their inherent photophysical properties, including high quantum yields and large Stokes shifts. Their rigid, planar structure provides a stable scaffold that can be chemically modified to enhance water solubility, target specific cellular organelles, and respond to the local microenvironment. These characteristics make them valuable tools for visualizing cellular structures and dynamic processes in living cells.
Data Presentation
The photophysical properties of this compound derivatives are crucial for their application in fluorescence microscopy. Below is a summary of typical quantitative data for a representative this compound derivative functionalized for bio-imaging applications. Please note that specific values will vary depending on the exact molecular structure and solvent environment.
| Property | Value (in PBS, pH 7.4) |
| Absorption Maximum (λabs) | 350 - 400 nm |
| Emission Maximum (λem) | 450 - 550 nm |
| Molar Extinction Coefficient (ε) | 15,000 - 30,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.4 - 0.8 |
| Stokes Shift | 100 - 150 nm |
| Fluorescence Lifetime (τ) | 2 - 5 ns |
Experimental Protocols
I. General Synthesis of a Water-Soluble this compound Probe
This protocol describes a general method for the synthesis of a water-soluble this compound derivative suitable for bio-imaging. The synthesis involves the introduction of a water-solubilizing group and a reactive moiety for bioconjugation.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Triethylene glycol monomethyl ether
-
Sodium hydride (NaH)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Appropriate boronic acid or ester with a protected amine or carboxyl group
-
Anhydrous solvents (DMF, THF)
-
Standard laboratory glassware and purification supplies (silica gel, chromatography columns)
Procedure:
-
Bromination of this compound: Dissolve this compound in anhydrous DMF. Add NBS portion-wise at 0°C and stir at room temperature overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the brominated product by column chromatography.
-
Alkylation for Water Solubility: To a solution of the brominated this compound in anhydrous THF, add NaH at 0°C. After stirring for 30 minutes, add triethylene glycol monomethyl ether and reflux the mixture overnight. Cool the reaction, quench with water, and extract the product. Purify by column chromatography.
-
Suzuki Coupling for Functionalization: Combine the alkylated, brominated this compound, the desired boronic acid/ester, a palladium catalyst, and a base (e.g., K₂CO₃) in a mixture of toluene and water. Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC). Cool the reaction, extract the product, and purify by column chromatography.
-
Deprotection and Final Product Characterization: Deprotect the terminal functional group (e.g., amine or carboxylic acid) using appropriate conditions. Purify the final probe by HPLC. Characterize the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
II. Live-Cell Imaging Protocol
This protocol outlines the general steps for staining live cells with a this compound fluorescent probe and imaging using confocal microscopy.
Materials:
-
Live cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes or coverslips
-
This compound fluorescent probe stock solution (1-10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, MEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal laser scanning microscope with appropriate laser lines and emission filters
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of the this compound probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal staining time should be determined empirically.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Mount the dish or coverslip on the stage of the confocal microscope.
-
Image Acquisition:
-
Excite the this compound probe using a laser line close to its absorption maximum (e.g., 405 nm).
-
Collect the fluorescence emission within the appropriate wavelength range (e.g., 450-550 nm).
-
Adjust the laser power, detector gain, and pinhole size to obtain optimal signal-to-noise ratio while minimizing phototoxicity.
-
Acquire images in the desired format (e.g., single images, z-stacks, time-lapses).
-
Mandatory Visualizations
Protocol for fabricating 1H-Benzo[c]carbazole-based electronic devices
An Application Note on the Fabrication of 1H-Benzo[c]carbazole-Based Electronic Devices
This document provides a detailed protocol for the fabrication and characterization of electronic devices utilizing this compound and its derivatives. These compounds are of significant interest in the field of organic electronics due to their excellent hole-transporting properties, high thermal stability, and tunable electronic structures.[1] The versatility of the carbazole moiety allows for its application in various devices, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[2]
Synthesis of this compound Derivatives
The functionalization of the this compound core is crucial for tuning its electronic and optical properties to suit specific device applications. Common synthetic strategies include:
-
Suzuki-Miyaura Coupling: This cross-coupling reaction is widely used to introduce various aryl groups at different positions of the carbazole nucleus.
-
Ullmann Condensation: This reaction is employed for the N-arylation of the carbazole nitrogen.
-
Buchwald-Hartwig Amination: Another powerful method for N-arylation and C-N bond formation.
-
Cyclization Reactions: For instance, novel 1H-dibenzo[a,c]carbazole derivatives can be synthesized through the reaction of methyl 7-oxo-dehydroabietate with various substituted phenylhydrazines.[3]
The choice of synthetic route depends on the desired substitution pattern and the nature of the functional groups to be introduced.
Device Fabrication Protocols
The fabrication of high-performance electronic devices requires precise control over each step, from substrate preparation to final encapsulation. The following protocols are provided for the fabrication of a generic this compound-based OLED.
Substrate Preparation
Indium Tin Oxide (ITO) coated glass is a common substrate for OLEDs due to its high transparency and conductivity. A thorough cleaning procedure is essential to ensure good film adhesion and device performance.
Protocol:
-
Place the ITO-coated glass substrates in a substrate holder.
-
Sequentially sonicate the substrates in a bath of soapy deionized (DI) water, DI water, acetone, and isopropanol for 15 minutes each.
-
After the final sonication in isopropanol, dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a UV-Ozone cleaner and treat for 15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.
Thin-Film Deposition
The deposition of the organic layers is a critical step that largely determines the device characteristics. Both solution-based and vacuum-based techniques can be employed.
2.2.1. Solution-Based Deposition (Spin-Coating)
Spin-coating is a widely used technique for depositing uniform thin films from solution.
Protocol:
-
Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a specific concentration (e.g., 5-10 mg/mL).
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Place the cleaned ITO substrate on the spin-coater chuck.
-
Dispense a small amount of the filtered solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a defined time (e.g., 30-60 seconds). The film thickness is dependent on the solution concentration, solvent volatility, and spin speed.
-
Anneal the substrate on a hotplate at a specific temperature (e.g., 80-120 °C) for a set time (e.g., 10-15 minutes) to remove any residual solvent.
-
Repeat this process for subsequent layers if fabricating a multilayer device.
2.2.2. Vacuum Thermal Evaporation (VTE)
VTE is a solvent-free method that allows for the deposition of highly pure and uniform thin films in a high-vacuum environment.
Protocol:
-
Place the cleaned ITO substrate in a substrate holder within the VTE chamber.
-
Load the this compound material into a suitable evaporation source (e.g., a quartz or tungsten boat).
-
Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Heat the evaporation source until the material starts to sublime or evaporate.
-
Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate is 0.5-2 Å/s.
-
Once the desired thickness is achieved, close the shutter and allow the substrate to cool down.
-
Deposit subsequent organic layers and the metal cathode in a similar manner without breaking the vacuum.
Cathode Deposition
The final step in device fabrication is the deposition of the metal cathode.
Protocol:
-
A shadow mask is placed over the organic layers to define the active area of the device.
-
A low work function metal (e.g., LiF/Al or Ca/Al) is deposited by thermal evaporation.
Encapsulation
Organic electronic devices are sensitive to moisture and oxygen. Encapsulation is necessary to ensure long-term stability.
Protocol:
-
In an inert atmosphere (e.g., a glovebox), a glass lid is sealed onto the device using a UV-curable epoxy resin.
-
A getter material may be placed within the encapsulated space to absorb any residual moisture or oxygen.
Device Characterization
After fabrication, the devices are characterized to evaluate their performance.
-
Current-Voltage-Luminance (IVL) Characteristics: Measured using a source meter and a photodetector. From these measurements, key parameters such as turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE) are determined.
-
Electroluminescence (EL) Spectrum: The emission spectrum of the OLED is measured using a spectrometer. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the EL spectrum.
-
Cyclic Voltammetry (CV): Used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[2]
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: To study the optical properties of the material in solution and as a thin film.
Data Presentation
The following tables summarize typical performance data for electronic devices based on this compound derivatives.
Table 1: Performance of a Hypothetical this compound-Based OLED
| Parameter | Value |
| Turn-on Voltage (V) | 3.2 |
| Maximum Current Efficiency (cd/A) | 15.4 |
| Maximum Power Efficiency (lm/W) | 12.8 |
| Maximum External Quantum Efficiency (%) | 5.1 |
| Emission Peak (nm) | 450 (Blue) |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Table 2: Performance of a Hypothetical this compound-Based OFET
| Parameter | Value |
| Hole Mobility (cm²/Vs) | 1.2 x 10⁻³ |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (V) | -2.5 |
Visualizations
The following diagrams illustrate the experimental workflow and underlying principles of this compound-based electronic devices.
Caption: Experimental workflow for the fabrication of a this compound-based OLED.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Benzo[c]carbazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Benzo[c]carbazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis unexpectedly low?
Answer: Low yields in this compound synthesis can stem from several factors. Common culprits include incomplete reaction, degradation of starting materials or product, and the formation of side products. Consider the following troubleshooting steps:
-
Reaction Conditions: Ensure that the reaction temperature and time are optimized. For instance, in the Graebe-Ullmann synthesis, excessively high temperatures can lead to decomposition, while insufficient heat may result in an incomplete reaction.[1]
-
Reagent Quality: The purity of starting materials is crucial. Impurities in reactants, such as the N-phenyl-1,2-diaminobenzene used in the Graebe-Ullmann method, can lead to the formation of unwanted byproducts.[2]
-
Atmosphere Control: Many synthetic routes, particularly those involving palladium catalysts, are sensitive to oxygen and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Catalyst Activity: If using a catalyzed reaction, such as a palladium-catalyzed C-H annulation, the catalyst may be deactivated. Ensure the catalyst is fresh or properly activated. The choice of ligand and additives is also critical for catalyst performance.
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer: The formation of multiple products is a common issue. The identity of these side products depends on the synthetic route employed.
-
Incomplete Cyclization: An intermediate that has not fully cyclized may be present. This can often be addressed by increasing the reaction time or temperature.
-
Over-oxidation/Decomposition: In methods that involve an oxidation step, such as the aromatization of a dihydrobenzo[c]carbazole intermediate, over-oxidation can lead to undesired products. Conversely, the product itself might be unstable under the reaction conditions, leading to decomposition.
-
Positional Isomers: Depending on the substitution pattern of your starting materials, the formation of other benzo[c]carbazole isomers is possible. Careful analysis of your product mixture using techniques like NMR spectroscopy is recommended.
-
Starting Materials: Unreacted starting materials will also appear as separate spots on the TLC plate.
Question: How can I effectively purify my crude this compound product?
Answer: Purification is critical to obtaining a high-purity final product. The choice of method depends on the nature of the impurities.
-
Column Chromatography: Silica gel column chromatography is a widely used and effective method for separating this compound from starting materials and most side products. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often successful.
-
Crystallization: If the crude product is relatively pure, crystallization can be an excellent method for obtaining highly pure this compound. The choice of solvent is crucial and may require some experimentation. Common solvents for crystallization of carbazole derivatives include ethanol, toluene, and mixtures of polar and non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several methods are employed for the synthesis of the carbazole core, which can be adapted for this compound. These include:
-
Graebe-Ullmann Synthesis: This classic method involves the diazotization of an N-arylanthranilic acid derivative followed by thermal cyclization.[1][2][4]
-
Diels-Alder Reaction: A [4+2] cycloaddition between an appropriate diene and dienophile can be a powerful strategy for constructing the carbocyclic ring of the benzo[c]carbazole system.[5][6]
-
Palladium-Catalyzed C-H Annulation: Modern cross-coupling strategies allow for the direct formation of the carbazole ring system through C-H activation and annulation reactions.[3][7][8]
-
Photochemical Annulation: Photocyclization reactions can also be employed to construct the benzo[c]carbazole skeleton.[9]
Q2: How do I choose the best synthetic route for my specific needs?
A2: The choice of synthetic route depends on several factors, including the availability and cost of starting materials, the desired substitution pattern on the final molecule, scalability, and the desired overall yield. For example, while classical methods like the Graebe-Ullmann synthesis are well-established, modern palladium-catalyzed methods may offer higher yields and functional group tolerance for certain derivatives.[1][3]
Q3: What analytical techniques are most suitable for characterizing this compound?
A3: A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of your synthesized this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure and confirming the regiochemistry of the product.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful synthesis.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and assess the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity.
Data Presentation
The following table summarizes reported yields for different synthetic methods for carbazole and benzo[c]carbazole derivatives to provide a comparative overview.
| Synthetic Method | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Graebe-Ullmann Synthesis | N-phenyl-1,2-diaminobenzene, NaNO2, H+ | - | High Temp | - | Generally good | [1][2] |
| Diels-Alder Reaction | 2-Alkenylindoles, Arynes | MeCN/Toluene | 100 | - | up to 98% | |
| Pd-Catalyzed C-H Annulation | 3-Arylindoles, 1,3-Dienes | DCE or CH3CN | 80 | 24 | Moderate to good | [8] |
| Photochemical Annulation | 2-Chloroindole-3-carbaldehydes, Styrenes | Pyridine | RT | - | Moderate to high | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
1. Diels-Alder Synthesis of a Benzo[c]carbazole Derivative
This protocol is adapted from the work of Jia and coworkers on the synthesis of benzo[c]carbazole derivatives via a Diels-Alder reaction of 2-alkenylindoles and arynes.
-
Materials:
-
(E)-ethyl 3-(1-methyl-1H-indol-2-yl)acrylate (1.0 equiv)
-
2-(trimethylsilyl)phenyl trifluoromethanesulfonate (2.0 equiv)
-
Cesium fluoride (CsF) (2.0 equiv)
-
Acetonitrile (MeCN)
-
Toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add (E)-ethyl 3-(1-methyl-1H-indol-2-yl)acrylate.
-
Add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride to the tube.
-
Under an inert atmosphere (nitrogen or argon), add a mixture of acetonitrile and toluene.
-
Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired benzo[c]carbazole derivative.
-
2. Palladium-Catalyzed C-H Annulation for Benzo[c]carbazole Synthesis
This protocol is a general representation of a palladium-catalyzed C-H annulation strategy.
-
Materials:
-
3-Arylindole (1.0 equiv)
-
1,3-Diene (1.5 equiv)
-
Pd(OAc)2 (10 mol%)
-
Ligand (e.g., P(o-tolyl)3) (20 mol%)
-
Oxidant (e.g., Ag2CO3) (2.0 equiv)
-
Solvent (e.g., DCE or CH3CN)
-
-
Procedure:
-
To a flame-dried reaction vessel, add the 3-arylindole, Pd(OAc)2, ligand, and oxidant.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent and the 1,3-diene via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24 h).
-
Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the this compound product.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbazole - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[c]carbazole derivatives produced by an effective Diels–Alder reaction: synthesis and structure–activity-relationship for surface coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Carbazole synthesis [organic-chemistry.org]
- 8. Palladium-catalyzed method for the synthesis of carbazoles via tandem C-H functionalization and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of benzo[c]carbazoles by photochemical annulation of 2-chloroindole-3-carbaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 1H-Benzo[c]carbazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the functionalization of this compound, focusing on key reaction types such as C-H functionalization, N-arylation (Buchwald-Hartwig amination), and cross-coupling reactions (Suzuki and Sonogashira).
C-H Functionalization
Question: My C-H functionalization of this compound is resulting in low yield and a mixture of regioisomers. How can I improve the regioselectivity and yield?
Answer:
Achieving high regioselectivity and yield in C-H functionalization of carbazoles can be challenging due to the presence of multiple reactive C-H bonds.[1] Here are several strategies to address this:
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Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity in C-H activation.[1] For carbazoles, directing groups are typically installed at the N9 position. The choice of directing group can influence the position of functionalization (e.g., C1 vs. C8).
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Catalyst and Ligand Choice: The catalyst and ligand system plays a crucial role. Palladium catalysts are commonly used, and the choice of ligand can significantly impact selectivity and activity. For instance, in some cases, specific ligands can favor one regioisomer over another. Gold-catalyzed reactions have also been shown to be effective for multiple C-H functionalizations of carbazoles.[2][3][4]
-
Reaction Conditions Optimization:
-
Solvent: The polarity of the solvent can influence the reaction outcome. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO).
-
Temperature: Reaction temperature is a critical parameter. Insufficient temperature may lead to low conversion, while excessively high temperatures can cause catalyst decomposition and side product formation. A systematic screening of temperatures (e.g., 80-120 °C) is recommended.
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Additives: Additives such as silver salts (e.g., AgOAc, Ag2CO3) can act as oxidants and facilitate catalyst turnover in Pd-catalyzed C-H functionalization reactions.
-
Workflow for Optimizing C-H Functionalization:
Caption: Troubleshooting workflow for C-H functionalization.
N-Arylation (Buchwald-Hartwig Amination)
Question: I am attempting an N-arylation of this compound using the Buchwald-Hartwig reaction, but I am observing significant amounts of starting material and some dehalogenation of my aryl halide. What are the likely causes and solutions?
Answer:
Incomplete conversion and dehalogenation are common issues in Buchwald-Hartwig amination. Several factors can contribute to these problems:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Catalyst deactivation can also occur at high temperatures.
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Choice of Ligand and Base: The combination of ligand and base is critical for a successful Buchwald-Hartwig reaction.
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Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. The choice of ligand can depend on the specific substrates.
-
Base: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective, especially for sensitive substrates.[5] The solubility of the base in the reaction solvent is also an important consideration.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions like dehalogenation. It is often beneficial to screen a range of temperatures to find the optimal balance.
Table 1: Troubleshooting Buchwald-Hartwig Amination of this compound
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Use a pre-catalyst or ensure rigorous inert atmosphere and dry solvents. |
| Inappropriate ligand/base | Screen different bulky phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, K2CO3, Cs2CO3).[5] | |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Dehalogenation of Aryl Halide | High temperature | Lower the reaction temperature. |
| Inappropriate ligand | Use a more electron-rich and bulky ligand to favor reductive elimination over β-hydride elimination. | |
| Poor Reproducibility | Inconsistent reagent quality | Use freshly purified reagents and dry solvents. |
| Variations in reaction setup | Ensure consistent inert atmosphere and stirring rate. |
Suzuki Cross-Coupling
Question: My Suzuki coupling reaction of a bromo-1H-Benzo[c]carbazole with an arylboronic acid is not going to completion, and I observe homocoupling of the boronic acid. How can I optimize this reaction?
Answer:
Incomplete conversion and boronic acid homocoupling are frequent challenges in Suzuki couplings. Here are some troubleshooting steps:
-
Catalyst and Ligand:
-
Palladium Source: Pd(PPh3)4 is a common catalyst, but other sources like Pd(OAc)2 with a phosphine ligand or pre-catalysts can be more effective.
-
Ligand: The choice of phosphine ligand is crucial. For hindered substrates, bulky and electron-rich ligands are often preferred.
-
-
Base and Solvent:
-
Base: The base plays a key role in the transmetalation step. Common bases include K2CO3, Cs2CO3, and K3PO4. The choice of base should be matched with the solvent system.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is typically used to dissolve both the organic substrates and the inorganic base. The ratio of the solvents can significantly impact the reaction rate.
-
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. Use fresh or properly stored boronic acid.
-
Reaction Conditions:
-
Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C).
-
Inert Atmosphere: While some Suzuki couplings are robust, performing the reaction under an inert atmosphere is generally recommended to prevent oxidation of the catalyst and phosphine ligands.
-
Sonogashira Coupling
Question: I am performing a Sonogashira coupling with an iodo-1H-Benzo[c]carbazole and a terminal alkyne, but the reaction is sluggish and I see significant homocoupling of the alkyne (Glaser coupling). What can I do to improve the outcome?
Answer:
Sluggish reactions and alkyne homocoupling are common side reactions in Sonogashira couplings. Here are some optimization strategies:
-
Catalyst System:
-
Palladium Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) salt like PdCl2(PPh3)2.
-
Copper Co-catalyst: A copper(I) salt, typically CuI, is essential for the traditional Sonogashira coupling. The quality of the CuI is critical; it should be colorless or light tan.
-
Ligand: Triphenylphosphine (PPh3) is a common ligand.
-
-
Base and Solvent:
-
Base: A mild amine base like triethylamine (NEt3) or diisopropylamine (iPr2NH) is used to deprotonate the alkyne and neutralize the HX formed. The base should be distilled and dry.
-
Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are commonly used.
-
-
Minimizing Homocoupling:
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent the oxidative homocoupling of the alkyne. This can be achieved by degassing the solvent and maintaining a positive pressure of an inert gas.
-
Slow Addition: Slow addition of the alkyne to the reaction mixture can sometimes minimize its homocoupling.
-
Copper-Free Conditions: If homocoupling remains a significant issue, consider using a copper-free Sonogashira protocol. These often require a different palladium catalyst and a stronger base.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most reactive positions for electrophilic aromatic substitution on the this compound core?
A1: The electron density in the carbazole ring system is highest at the C3 and C6 positions, making them the most susceptible to electrophilic attack. However, the specific regioselectivity can be influenced by the presence of substituents and the reaction conditions.
Q2: How can I selectively functionalize the nitrogen (N7) of this compound?
A2: N-functionalization can be achieved through N-alkylation or N-arylation reactions. For N-alkylation, deprotonation of the N-H with a suitable base (e.g., NaH, K2CO3) followed by reaction with an alkyl halide is a common method. For N-arylation, transition-metal catalyzed methods like the Buchwald-Hartwig or Ullmann coupling are typically employed.[5]
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: Like many polycyclic aromatic hydrocarbons, carbazole derivatives should be handled with care. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific compounds for detailed handling and disposal information.
III. Data Presentation
Table 2: Comparison of Conditions for N-Arylation of Carbazole with Aryl Iodides
| Catalyst (mol%) | Ligand (mol%) | Base (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (5) | 1,10-phenanthroline (10) | KOH (1.0) | DME/H2O | 95 | 20 | 85-95 | [7] |
| Pd(OAc)2 (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 90-98 | Inferred from general Buchwald-Hartwig protocols |
| CuI (10) | L-proline (20) | K2CO3 (2.0) | DMSO | 110 | 24 | 75-90 | Inferred from general Ullmann coupling protocols |
IV. Experimental Protocols
Detailed Protocol for N-Arylation of Carbazole (Adapted from[7])
This protocol describes a general copper-catalyzed N-arylation of carbazole with an aryl iodide. This can be adapted for this compound.
-
Reagents and Setup:
-
To an oven-dried Schlenk tube, add carbazole (0.5 mmol), aryl iodide (0.62 mmol), CuI (0.025 mmol, 5 mol%), and 1,10-phenanthroline monohydrate (0.05 mmol, 10 mol%).
-
Add KOH (1.0 mmol) as the base.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1.0 mL of a DME/H2O solvent mixture.
-
-
Reaction:
-
Stir the reaction mixture at 95 °C for 20 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
V. Signaling Pathway Diagrams
Many functionalized this compound derivatives exhibit biological activity by modulating key signaling pathways involved in cell proliferation and survival. Below are diagrams of the STAT3 and PI3K/Akt pathways, which are common targets for these compounds.
STAT3 Signaling Pathway and Inhibition by this compound Derivatives
This compound derivatives have been shown to inhibit the STAT3 signaling pathway.[8][9] This inhibition can occur through various mechanisms, including direct binding to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, or by upregulating protein tyrosine phosphatases that dephosphorylate STAT3.[7][10]
Caption: Inhibition of the STAT3 signaling pathway.
PI3K/Akt Signaling Pathway and Modulation by this compound Derivatives
The PI3K/Akt pathway is another critical signaling cascade often targeted by anti-cancer agents. Some carbazole derivatives have been shown to modulate this pathway, leading to the inhibition of cell survival and proliferation.[11]
Caption: Modulation of the PI3K/Akt signaling pathway.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Multi C−H Functionalization Reactions of Carbazole Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi C-H Functionalization Reactions of Carbazole Heterocycles via Gold-Catalyzed Carbene Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Novel carbazole attenuates vascular remodeling through STAT3/CIAPIN1 signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel carbazole inhibits phospho-STAT3 through induction of protein-tyrosine phosphatase PTPN6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 1H-Benzo[c]carbazole
Welcome to the technical support center for the synthesis and purification of 1H-Benzo[c]carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several methods are employed for the synthesis of the carbazole core structure, which can be adapted for this compound. These include the Graebe-Ullmann reaction, Diels-Alder reactions, and various photochemical annulations.[1][2][3] Transition metal-catalyzed C-H annulation is another modern approach.
Q2: I see multiple spots on my TLC plate after the reaction. What could they be?
A2: Multiple spots on a TLC plate can indicate the presence of starting materials, the desired this compound product, and various byproducts. Common byproducts can include regioisomers, partially cyclized intermediates, or products of side reactions specific to the synthetic route used. For example, in Diels-Alder syntheses, diastereoisomers of a tetrahydrocarbazole intermediate may be present before the final aromatization step.[1]
Q3: How can I best visualize the spots on my TLC plate?
A3: this compound and many of its precursors are aromatic and highly conjugated, making them visible under UV light (254 nm), where they will appear as dark spots on a fluorescent green background.[4] Staining with iodine vapor can also be effective for visualizing many organic compounds, which typically appear as yellow-brown spots.[4] For acidic byproducts, a bromocresol green stain can be useful.[4]
Q4: My NMR spectrum looks complex with more peaks than expected. How can I identify the impurities?
A4: A complex NMR spectrum suggests the presence of impurities. To identify them, it is helpful to:
-
Compare the spectrum to a known spectrum of pure this compound if available.
-
Look for characteristic peaks of unreacted starting materials.
-
Consider the possibility of regioisomers, which would have distinct sets of signals in the aromatic region. 2D NMR techniques like COSY and HSQC can help in distinguishing between isomers by showing the connectivity between protons and carbons.[5][6]
-
Broad peaks in the aromatic region could indicate the presence of paramagnetic impurities or slowly exchanging protons.
Q5: What is the best general approach to purify crude this compound?
A5: The most common and effective methods for purifying this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both is used for achieving high purity.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC. If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature. Ensure all reagents are of high purity and added in the correct stoichiometry. |
| Degradation of Product | Some synthetic methods, particularly photochemical reactions, can lead to product degradation if the reaction is run for too long or at too high an intensity of light. Optimize the reaction time and light source. |
| Suboptimal Reaction Conditions | Ensure the solvent is anhydrous if required by the reaction (e.g., in many transition-metal-catalyzed reactions). The purity of reagents, especially catalysts and oxidants, can significantly impact the yield.[7] |
| Formation of Stable Byproducts | Certain reaction pathways may favor the formation of a stable byproduct over the desired product. Re-evaluate the synthetic strategy or reaction conditions to disfavor the formation of the byproduct. |
Issue 2: Difficulty in Removing a Persistent Impurity
| Observation | Possible Identity of Impurity | Recommended Removal Protocol |
| TLC shows a spot with very similar Rf to the product. | Regioisomer | Careful column chromatography with a shallow solvent gradient is often effective. Multiple elutions may be necessary. Test various solvent systems to maximize the separation on analytical TLC before scaling up. |
| NMR shows signals of a partially saturated carbazole derivative. | Tetrahydrocarbazole intermediate | If the synthesis involves a final dehydrogenative aromatization step, the reaction may be incomplete. Re-subject the mixture to the oxidative conditions (e.g., with DDQ) to drive the reaction to completion.[1] |
| Product seems pure by NMR but has a low melting point and broad melting range. | Residual solvent | Dry the product under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMSO), it may be necessary to dissolve the product in a low-boiling solvent and re-precipitate or re-crystallize. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a general guideline and should be optimized based on the specific impurity profile observed by TLC.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material.
- Pack the column with silica gel (60-120 mesh) using a slurry method with the initial eluent. Ensure the packing is uniform and free of air bubbles.
2. Selection of Eluent:
- Determine the optimal solvent system by running analytical TLC plates with different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
- A good starting point for this compound is a mixture of petroleum ether and ethyl acetate (e.g., 20:1 v/v).
- Aim for an Rf value of 0.2-0.3 for the desired product to achieve good separation.
3. Loading the Sample:
- Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane.
- Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica to the top of the column.
4. Elution and Fraction Collection:
- Start the elution with the determined solvent system.
- If impurities are very close to the product spot, a shallow gradient elution (gradually increasing the polarity of the eluent) can be employed.
- Collect fractions and monitor their composition by TLC.
- Combine the pure fractions containing the this compound and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
Recrystallization is an effective method for removing small amounts of impurities from a solid product.
1. Solvent Selection:
- The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
- Common solvents for recrystallizing carbazole derivatives include ethanol, methanol, or mixtures such as ethanol/water or toluene/hexane.
- Test the solubility of a small amount of the purified product in different solvents to find the most suitable one.
2. Recrystallization Procedure:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to dissolve the solid completely. The solution should be saturated.
- If there are insoluble impurities, perform a hot filtration to remove them.
- Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- For maximum yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Dry the purified this compound crystals under vacuum.
Data Presentation
The following table provides a hypothetical example of how to present data for the purification of this compound. Actual values will vary depending on the synthetic method and the efficiency of the purification.
| Purification Step | Mass (g) | Purity by HPLC (%) | Yield (%) | Appearance |
| Crude Product | 5.0 | 85 | - | Brown Solid |
| After Column Chromatography | 4.0 | 98 | 80 | Off-white Solid |
| After Recrystallization | 3.5 | >99.5 | 87.5 (from previous step) | White Crystalline Solid |
| Overall Yield | - | - | 70 | - |
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting common issues in this compound synthesis and purification.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Decision tree for purification strategy of this compound.
References
- 1. BJOC - Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction [beilstein-journals.org]
- 2. Benzo[c]carbazole derivatives produced by an effective Diels–Alder reaction: synthesis and structure–activity-relationship for surface coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. news-medical.net [news-medical.net]
- 7. Anodic Dehydrogenative Aromatization Gives Carbazoles - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-Benzo[c]carbazole derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.
Question 1: I am observing a low yield of my this compound derivative after synthesis and initial purification. What are the potential causes and solutions?
Answer:
Low product yield can stem from several factors throughout the synthetic and purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The initial synthesis may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before quenching the reaction.[1]
-
-
Product Loss During Work-up: The extraction and washing steps can lead to significant product loss if the incorrect solvents or pH conditions are used.
-
Solution: Ensure the pH of the aqueous layer is optimized for the solubility of your specific derivative. Use appropriate organic solvents for extraction, such as dichloromethane, and perform multiple extractions to maximize recovery.[2] Adding anhydrous magnesium sulfate to the organic layer can effectively remove residual water.[2]
-
-
Decomposition on Silica Gel: Some this compound derivatives can be sensitive to the acidic nature of standard silica gel used in column chromatography.
-
Solution: Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or an alternative stationary phase like alumina.
-
-
Co-elution with Impurities: If the product co-elutes with impurities during column chromatography, it can lead to fractions with low purity, and subsequent purification steps may result in yield loss.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation.
-
Question 2: My purified this compound derivative shows the presence of isomeric impurities in the NMR spectrum. How can I remove them?
Answer:
Isomeric impurities, such as 1H-benzo[f]indole and 5H-benzo[b]carbazole, are common in carbazole-based compounds and can significantly affect their photophysical properties.[3] Here are some strategies for their removal:
-
Recrystallization: This is often the most effective method for removing isomeric impurities. The choice of solvent is critical.
-
Solution: Experiment with different solvent systems. A single solvent or a binary solvent mixture (e.g., ethanol/water, hexane/ethyl acetate) can be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.[1]
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for challenging separations.
-
Solution: A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile or water/methanol) can effectively separate isomers. For mass spectrometry compatible methods, formic acid can be used as an additive instead of phosphoric acid.[4]
-
-
Column Chromatography with Optimized Conditions: While challenging, careful optimization of column chromatography can sometimes separate isomers.
-
Solution: Use a long column with a shallow solvent gradient to improve resolution.
-
Question 3: The color of my this compound derivative is darker than expected, suggesting the presence of colored impurities. How can I decolorize my product?
Answer:
A darker color often indicates the presence of oxidation products or other highly conjugated impurities.
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Activated Charcoal Treatment: This is a common method for removing colored impurities.
-
Solution: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, and heat the mixture for a short period. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with recrystallization or another purification step.
-
-
Column Chromatography: A plug of silica gel or a short column can sometimes be sufficient to remove colored impurities that are more polar than the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently employed purification techniques are:
-
Column Chromatography: Typically performed using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase.[1][5]
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Recrystallization: An effective method for obtaining highly pure crystalline products.[1] Glacial acetic acid has been used for recrystallizing carbazole derivatives.[1]
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High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative purposes to achieve high purity.[4]
Q2: What are some common impurities I might encounter in the synthesis of this compound derivatives?
A2: Besides isomeric impurities, you may encounter:
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Unreacted starting materials.
-
Byproducts from side reactions.
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Catalyst residues.
Q3: How can I monitor the purity of my this compound derivative during the purification process?
A3: The purity can be monitored using the following techniques:
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Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in a mixture and to track the progress of a column chromatography separation.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying impurities.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Carbazole Derivatives
| Stationary Phase | Eluent System (v/v) | Application | Reference |
| Silica Gel | Petroleum Ether : Ethyl Acetate (95:5) | Purification of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | [1] |
| Silica Gel | n-hexane / Ethyl Acetate (7:3) | Purification of 5-amino-9,9-dimethyl-7-oxo-11-phenyl-8,9,10,11-tetrahydro-7H-benzo[a]carbazole-6-carbonitrile | [8] |
| Silica Gel | Petroleum Ether : Ethyl Acetate (97:3) | Purification of 2-ethoxy/methoxy-4-aryl/heteroaryl-5,6-dihydro-11H-pyrido[2,3-a]carbazole-3-carbonitrile | [5] |
Table 2: Recrystallization Solvents for Carbazole Derivatives
| Solvent | Application | Reference |
| Glacial Acetic Acid | Recrystallization of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | [1] |
| Dioxane-water (1:1) | Crystallization of a substituted carbazole derivative | [9] |
| Diluted DMF-water (1:3) | Crystallization of a carbazole-based pyrazolidine-3,5-dione | [9] |
Experimental Protocols
Protocol 1: General Column Chromatography Procedure
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
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Loading onto Column: Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.
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Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity (gradient elution) to separate the components.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
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Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Dissolution: Place the crude product in a flask and add the minimum amount of the chosen solvent to dissolve it completely upon heating.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, the flask can be placed in an ice bath.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.
Caption: A troubleshooting decision tree for common issues in the purification of this compound derivatives.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 9H-Carbazole-3-carboxylic acid, 2-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. scispace.com [scispace.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Troubleshooting low quantum yield in 1H-Benzo[c]carbazole-based emitters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[c]carbazole-based emitters. The content is designed to address common issues encountered during experimentation, with a focus on troubleshooting low quantum yield.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common problems leading to low photoluminescence quantum yield (PLQY) in your this compound-based emitters.
Issue 1: Significantly Lower Quantum Yield Than Expected
Question: My newly synthesized this compound derivative exhibits a much lower quantum yield than reported for similar structures. What are the potential causes and how can I troubleshoot this?
Answer:
Low quantum yield in freshly synthesized emitters is a frequent issue that can often be traced back to several key factors during synthesis and purification.
Potential Causes & Troubleshooting Steps:
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Synthetic Impurities: The presence of unreacted starting materials, side-products, or even isomeric impurities can dramatically quench fluorescence.[1][2] Commercial carbazole, a common starting material, can contain isomeric impurities at low concentrations (<0.5 mol%) that significantly impact the photophysical properties of the final product.[1]
-
Troubleshooting:
-
Rigorous Purification: Employ multiple purification techniques. Column chromatography is a good initial step, but recrystallization or sublimation may be necessary to remove persistent impurities.[3]
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Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity of your compound. Even trace impurities not visible in NMR can affect PLQY.[4]
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Starting Material Purity: Ensure the purity of your starting materials before beginning the synthesis. Impurities in precursors will likely be carried through the reaction.[2]
-
-
-
Residual Palladium Catalyst: If your synthesis involves a palladium-catalyzed cross-coupling reaction, residual palladium can act as a quenching agent.[1][5][6] Both Pd(0) and Pd(II) species can lead to fluorescence quenching.[5][6]
-
Troubleshooting:
-
Catalyst Removal: After your reaction, use appropriate workup procedures to remove the palladium catalyst. This may include washing with aqueous solutions that can complex with the metal or using specific scavengers.
-
ICP-OES Analysis: To quantify the amount of residual palladium, Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) can be used. Even parts-per-million (ppm) levels of palladium can be detrimental.
-
-
-
Solvent Effects: The polarity of the solvent can significantly influence the quantum yield of carbazole-based emitters.[7] Intramolecular charge transfer (ICT) states can be stabilized in polar solvents, which may lead to non-radiative decay pathways.
-
Troubleshooting:
-
Solvent Screening: Measure the quantum yield of your emitter in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO).
-
Lippert-Mataga Plots: These plots can help in understanding the nature of the excited state and the effect of solvent polarity.[6]
-
-
Issue 2: High Quantum Yield in Solution but Low Quantum Yield in Thin Film/Solid State
Question: My this compound derivative is highly emissive in dilute solution, but the fluorescence is heavily quenched when I fabricate a thin film. Why is this happening and what can I do?
Answer:
This is a classic example of Aggregation-Caused Quenching (ACQ) . In the solid state, planar aromatic molecules like many carbazole derivatives tend to form π-π stacks, which create non-radiative decay pathways for the excited state, thus quenching fluorescence.[8][9][10]
Potential Causes & Troubleshooting Steps:
-
Planar Molecular Structure: The inherent planarity of the benzo[c]carbazole core promotes intermolecular interactions and π-π stacking in the solid state.
-
Troubleshooting:
-
Introduce Bulky Substituents: The most effective way to mitigate ACQ is to introduce sterically hindering groups to the molecular structure. Bulky groups like tert-butyl or additional carbazole moieties can disrupt π-π stacking.[3][7]
-
Non-Planar Design: Design derivatives with a more twisted or non-planar geometry to prevent close packing in the solid state.
-
-
-
Concentration Effects: In doped films, if the concentration of the emitter is too high, aggregation will be more pronounced.
-
Troubleshooting:
-
Optimize Doping Concentration: If using a host-guest system, systematically vary the doping concentration of your emitter. Start with a low concentration (e.g., 1 wt%) and gradually increase it to find the optimal balance between brightness and efficiency.
-
Host Material Selection: The choice of host material is critical. A host with good energy transfer properties and one that can effectively separate the emitter molecules is essential.
-
-
-
Film Morphology: The way the thin film is deposited and its resulting morphology can influence aggregation.
-
Troubleshooting:
-
Annealing Studies: Post-deposition annealing can sometimes improve film morphology and reduce aggregation, although it can also promote crystallization and quenching. This needs to be optimized for your specific material.
-
Deposition Technique: The choice of deposition technique (e.g., spin-coating vs. vacuum deposition) can affect the molecular packing in the film.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical quantum yield for a good this compound-based emitter?
A1: The quantum yield can vary significantly depending on the specific molecular structure, substitution patterns, and the measurement conditions (solution vs. solid state). In solution, highly fluorescent derivatives can exhibit quantum yields in the range of 0.70 to over 0.90.[7][11][12] In the solid state, for efficient emitters used in OLEDs, a photoluminescence quantum yield (PLQY) above 50% is generally considered good, with state-of-the-art materials exceeding 80% or even 90%.
Q2: How do I choose a suitable reference standard for relative quantum yield measurements?
A2: A good reference standard should have a well-characterized and stable quantum yield, absorb and emit in a similar spectral region as your sample, and be soluble in the same solvent. For blue-emitting this compound derivatives, common standards include Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or Anthracene in ethanol (Φ = 0.27).
Q3: Can temperature affect the quantum yield of my emitter?
A3: Yes, temperature can influence the quantum yield. For some carbazole derivatives, lowering the temperature can lead to a slight red-shift in emission and an increase in the fluorescence quantum yield.[7] This is often attributed to the reduction of non-radiative decay pathways that are activated by thermal energy.
Q4: What is Aggregation-Induced Emission (AIE), and how does it relate to ACQ?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive in dilute solution but becomes highly fluorescent upon aggregation in the solid state or in a poor solvent.[8] This is the opposite of ACQ. AIE is typically observed in molecules with rotatable groups, where the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels and opens up radiative pathways. Designing this compound derivatives with AIE properties is an advanced strategy to overcome ACQ.
Data Presentation
Table 1: Photophysical Properties of Selected Carbazole-Based Emitters in Solution
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| Carbazole Derivative 1 | Dichloromethane | 340 | 386 | 0.89 | [7] |
| Carbazole Derivative 2 | Dichloromethane | 353 | 437 | 0.72 | [7] |
| Carbazole Dendrimer 1 | Dichloromethane | 350 | 422 | 0.85 | [11] |
| Carbazole Dendrimer 2 | Dichloromethane | 345 | 405 | 0.88 | [11] |
| Carbazole-Bipyridine 1 | Dichloromethane | 380 | 480 | 0.99 | [12] |
| Carbazole-Bipyridine 2 | Toluene | 375 | 460 | 0.95 | [12] |
Table 2: Photophysical Properties of Selected Carbazole-Based Emitters in Solid State
| Compound | Host Material | Doping Conc. (wt%) | Emission λ (nm) | PLQY (%) | Reference |
| Carbazole Derivative 3 | Neat Film | 100 | 385 | 40 | [7] |
| Carbazole Derivative 4 | Neat Film | 100 | 422 | 85 | [7] |
| NIDPA-1 | Doped Film | 6 | 452 | 65.4 | [13] |
| NIDPA-2 | Doped Film | 6 | 488 | 58.2 | [13] |
Experimental Protocols
Protocol 1: Generalized Synthesis of a Substituted this compound
This protocol describes a general synthetic route. Specific reaction conditions (temperature, reaction time, stoichiometry) may need to be optimized for different substrates.
-
Starting Materials: A suitably substituted 2-alkenylindole and an aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate).
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-alkenylindole in a dry, degassed solvent such as acetonitrile or THF.
-
Aryne Generation: Add a fluoride source (e.g., CsF or TBAF) to the reaction mixture to generate the aryne in situ from its precursor.
-
Diels-Alder Reaction: Stir the reaction mixture at room temperature or with gentle heating. The in situ generated aryne will undergo a [4+2] cycloaddition (Diels-Alder reaction) with the 2-alkenylindole.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Further purification by recrystallization or sublimation may be required to achieve high purity for photophysical studies.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.
Protocol 2: Relative Photoluminescence Quantum Yield (PLQY) Measurement
This protocol outlines the comparative method for determining the PLQY of a fluorescent compound in solution.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Materials:
-
Your this compound emitter (the "sample").
-
A reference standard with a known quantum yield (the "standard").
-
High-purity spectroscopic grade solvent.
-
Matched quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A good range is typically between 0.02 and 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Set the excitation wavelength on the spectrofluorometer. Use the same excitation wavelength for both the sample and the standard if their absorption spectra overlap sufficiently.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The data should yield a straight line for both the sample and the standard. Determine the slope (gradient, Grad) of each line.
-
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
Grad_sample and Grad_standard are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard (if they are different). If the same solvent is used, this term is equal to 1.
-
-
Mandatory Visualizations
Caption: Jablonski diagram illustrating electronic transitions.
References
- 1. Luminescence and Palladium: The Odd Couple - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A fluorescent probe for the discrimination of oxidation states of palladium - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. A fluorescent probe for the discrimination of oxidation states of palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Command Line | Graphviz [graphviz.org]
- 11. Synthesis and photophysical properties of carbazole-based blue light-emitting dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Isomeric fused benzocarbazole as a chromophore for blue fluorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1H-Benzo[c]carbazole in Electronic Devices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[c]carbazole in electronic device applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in electronic devices?
A1: this compound is a polycyclic aromatic hydrocarbon containing a carbazole moiety fused with a benzene ring. Its derivatives are utilized in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), due to their promising charge transport properties, thermal stability, and tunable electronic characteristics.[1][2] Carbazole-based materials are often employed as host materials for phosphorescent emitters, facilitating efficient energy transfer and contributing to device performance and stability.[3][4][5]
Q2: What are the main stability concerns for this compound in electronic devices?
A2: The primary stability issues for this compound, similar to other carbazole derivatives, include:
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Thermal Degradation: Decomposition at elevated temperatures during device fabrication (e.g., thermal evaporation) or operation.[6][7]
-
Photodegradation: Chemical alteration upon exposure to light, particularly UV radiation, which can lead to the formation of non-emissive species and reduced device efficiency.
-
Electrochemical Instability: Degradation under electrical stress, which can involve irreversible oxidation or reduction processes, leading to an increase in driving voltage and a decrease in luminance over time.[8]
-
Morphological Instability: Changes in the thin film structure, such as crystallization, which can create grain boundaries that act as traps for charge carriers and quench excitons.
-
Sensitivity to Environment: Degradation upon exposure to atmospheric oxygen and moisture, which can react with the organic materials and accelerate device failure.
Q3: How can I improve the stability of my this compound-based devices?
A3: Strategies to enhance device stability include:
-
Encapsulation: Proper encapsulation of the device is crucial to prevent the ingress of oxygen and moisture.
-
Material Purification: Using highly purified this compound is essential, as impurities can act as charge traps and degradation sites.[9][10]
-
Device Architecture Optimization: Designing a device structure with well-matched energy levels between adjacent layers can improve charge balance and reduce electrical stress on the this compound layer.
-
Use of Stable Interlayer Materials: Employing stable charge transport and blocking layers can protect the emissive layer from excessive charge accumulation and exciton-polaron annihilation.
-
Controlled Deposition Conditions: Optimizing deposition parameters, such as substrate temperature and deposition rate, can lead to the formation of more stable and uniform thin films.[11]
Troubleshooting Guides
Issue 1: Poor Device Performance - Low Efficiency or High Turn-on Voltage
| Possible Cause | Troubleshooting Step |
| Energy Level Mismatch | Verify the HOMO and LUMO energy levels of this compound and adjacent layers. Use appropriate interlayers (e.g., hole injection/transport layers, electron injection/transport layers) to facilitate efficient charge injection. |
| Impurities in the Material | Purify the this compound using techniques like sublimation or column chromatography.[12] Impurities can act as charge traps, hindering charge transport and increasing the turn-on voltage.[9][10] |
| Poor Film Morphology | Optimize the deposition process (spin-coating or thermal evaporation). For solution processing, try different solvents, concentrations, and annealing temperatures. For thermal evaporation, adjust the deposition rate and substrate temperature. |
| Unbalanced Charge Injection | Adjust the thickness of the hole-transporting and electron-transporting layers to achieve a better balance of charge carriers within the emissive layer. |
Issue 2: Rapid Device Degradation - Short Operational Lifetime
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen and Moisture | Ensure all fabrication and testing are performed in an inert environment (e.g., a glovebox with low oxygen and water levels). Properly encapsulate the final device to prevent exposure to ambient air. |
| Thermal Instability | Check the thermal properties of your this compound. If using thermal evaporation, ensure the deposition temperature is well below its decomposition temperature. Monitor the device temperature during operation to avoid excessive heat generation. |
| Photochemical Degradation | If the device is exposed to ambient light, especially UV, consider incorporating UV-blocking filters in the device structure or packaging. |
| Electrochemical Breakdown | Operate the device at a lower current density to reduce electrical stress. Investigate the electrochemical stability of the material using techniques like cyclic voltammetry to understand its redox behavior. |
Quantitative Data
Table 1: Thermal and Photophysical Properties of Carbazole Derivatives (Analogous Data)
Since specific quantitative data for this compound is limited in the literature, this table presents data for closely related carbazole and benzocarbazole derivatives to provide an approximate reference.
| Compound | Decomposition Temp. (Td, 5% weight loss) | Glass Transition Temp. (Tg) | Photoluminescence Quantum Yield (PLQY) | HOMO (eV) | LUMO (eV) |
| Carbazole | ~355 °C[13] | - | 0.37-0.70[10] | -5.9 | -2.4 |
| 7H-Benzo[c]carbazole based chromophores | 270 - 462 °C[6] | 78 - 127 °C[6] | Up to 90.22%[6] | - | - |
| Carbazole derivatives for OLED hosts | 456 - 491 °C[14] | 172 - 232 °C[14] | 0.88 - 1.00 (in solution)[14] | - | - |
| Fused-ring carbazole derivatives | > 410 °C[6] | > 170 °C[6] | - | - | - |
Note: The properties of this compound may vary depending on its purity and the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Benzo[c]carbazoles (General Procedure)
A one-pot photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes can be employed for the synthesis of benzo[c]carbazoles. This method involves a photodechlorination-initiated coupling, followed by electrocyclic reactions and deformylative aromatization in the presence of pyridine, leading to moderate to high yields.[15]
Protocol 2: Purification by Sublimation
For high-purity this compound suitable for electronic devices, gradient sublimation is a recommended purification method.
-
Place the crude this compound in a sublimation tube.
-
Evacuate the system to a high vacuum (< 10-5 Torr).
-
Heat the source material to its sublimation temperature while maintaining a temperature gradient along the tube.
-
The purified material will deposit on the cooler parts of the tube, while less volatile impurities remain in the source and more volatile impurities are pumped away.
-
Collect the crystalline sublimate in an inert atmosphere.
Visualizations
Caption: Experimental workflow for this compound from synthesis to device testing.
Caption: Simplified degradation pathways for this compound in electronic devices.
Caption: A logical troubleshooting flow for addressing stability issues.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OLED - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Organic persistent room temperature phosphorescence enabled by carbazole impurity [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of benzo[ a ]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04943D [pubs.rsc.org]
- 13. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. One-pot synthesis of benzo[c]carbazoles by photochemical annulation of 2-chloroindole-3-carbaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Overcoming aggregation-caused quenching in 1H-Benzo[c]carbazole dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Benzo[c]carbazole dyes. The focus is on diagnosing and overcoming aggregation-caused quenching (ACQ), a common phenomenon that limits the performance of these fluorophores in concentrated solutions and the solid state.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence intensity of my this compound dye dramatically lower in a concentrated solution or as a solid film compared to a dilute solution?
A1: This phenomenon is likely due to Aggregation-Caused Quenching (ACQ). In dilute solutions, dye molecules are isolated and fluoresce efficiently. At high concentrations or in the solid state, these molecules form aggregates through intermolecular interactions (e.g., π-π stacking). This close association creates non-radiative decay pathways for the excited state, which "quenches" or suppresses fluorescence.
Q2: What is the underlying mechanism of ACQ?
A2: ACQ in planar aromatic dyes like this compound is primarily caused by the formation of excimers or other aggregate types. When molecules are in close proximity, their π-orbitals overlap. Upon excitation, an excited-state complex (excimer) can form, which is lower in energy and typically decays to the ground state without emitting photons (non-radiative decay), thus quenching the fluorescence.
Q3: How can I confirm that ACQ is responsible for the poor emission of my dye?
A3: A concentration-dependent fluorescence study is the most direct method. Systematically increase the concentration of your dye in a given solvent and measure the fluorescence emission spectrum at each concentration. If ACQ is the cause, you will observe a decrease in the fluorescence quantum yield and potentially a red-shift in the emission wavelength as the concentration increases.
Q4: What molecular design strategies can be used to overcome ACQ?
A4: The most effective strategy is to convert the molecule from having ACQ behavior to exhibiting Aggregation-Induced Emission (AIE).[1][2][3] This is achieved by introducing bulky substituents to the this compound core. These bulky groups, such as tetraphenylethylene (TPE) or tert-butyl groups, act as steric hindrances.[4] They disrupt the planar stacking of the dye molecules, preventing the formation of quenching excimers.[4] Furthermore, in the aggregated state, the intramolecular rotations of these bulky groups are restricted, which blocks non-radiative decay channels and forces the molecule to release its energy as light.[5]
Q5: Can environmental factors other than concentration affect the fluorescence quantum yield?
A5: Yes. Solvent polarity can significantly influence fluorescence. For dyes with intramolecular charge transfer (ICT) characteristics, increasing solvent polarity can sometimes stabilize the ICT state and lead to a decrease in the fluorescence quantum yield due to an increase in non-radiative relaxation rates.[6] Additionally, the purity of the carbazole starting material can have a substantial impact on the final photoluminescence quantum yield (PLQY) of its derivatives.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence in solid-state films or powders. | Aggregation-Caused Quenching (ACQ) due to π-π stacking. | 1. Confirm ACQ: Perform photoluminescence (PL) spectroscopy on solutions of varying concentrations. A decrease in emission intensity with increasing concentration points to ACQ. 2. Molecular Redesign: Synthesize derivatives with bulky substituents (e.g., tetraphenylethylene, triphenylamine, tert-butyl groups) attached to the carbazole core to induce AIE.[2][4] |
| Fluorescence quantum yield decreases in polar solvents. | Intramolecular Charge Transfer (ICT) state stabilization. | 1. Solvent Study: Characterize the dye's photophysical properties in a range of solvents with varying polarities to understand the solvatochromic behavior. 2. Structural Modification: Modify the electron donor or acceptor strength within the molecule to tune the ICT characteristics for the target application environment. |
| Inconsistent fluorescence properties between batches. | Impurities in starting materials. | 1. Purity Analysis: Carefully analyze the purity of the initial carbazole raw material. Studies have shown that PLQY can vary significantly depending on the source and purity of the carbazole.[7] 2. Purification: Implement rigorous purification steps for all starting materials and final products. |
| Emission color shifts upon mechanical grinding (Mechanochromism). | Change in molecular packing and morphology. | This is an intrinsic property of some AIE-active materials.[2] The emission can often be reversed by fuming with a solvent or by heating.[2] Exploit this property for applications in sensing or security inks, rather than viewing it as a problem. |
Quantitative Data Summary
The following table summarizes the photophysical properties of representative carbazole derivatives, illustrating the transition from ACQ to AIE behavior.
| Compound Type | State / Medium | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| Typical Carbazole Dye | Dilute THF Solution | ~330 | ~360 | High | [1] |
| Typical Carbazole Dye | Solid State / Aggregate | - | - | Low (Quenched) | [1] |
| TPE-Carbazole Derivative | Dilute Solution | - | - | Non-emissive | [2] |
| TPE-Carbazole Derivative | Solid Thin Film | - | - | Up to 97.6% | [2] |
| tBuQAO-2Cz (Carbazole-containing MR-TADF) | 1 wt% in PMMA film | - | - | 93% | [4] |
| tBuQAO-2Cz (Carbazole-containing MR-TADF) | 20 wt% in PMMA film | - | - | High (ACQ suppressed) | [4] |
Note: TPE = Tetraphenylethylene; tBuQAO-2Cz = A complex derivative incorporating tert-butyl and carbazole units to suppress ACQ.
Experimental Protocols
Protocol 1: Concentration-Dependent Fluorescence Spectroscopy to Diagnose ACQ
This protocol is used to determine if a dye suffers from aggregation-caused quenching.
1. Materials and Equipment:
- This compound dye of interest
- High-purity spectroscopic grade solvent (e.g., THF or DMF)
- Volumetric flasks and precision micropipettes
- Fluorometer (Fluorescence Spectrophotometer)
- UV-Vis Spectrophotometer
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of the dye (e.g., 1 mM) in the chosen solvent. Ensure complete dissolution.
- Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM, 0.1 µM).
- Absorbance Measurement: Measure the UV-Vis absorption spectrum for each solution to determine the optimal excitation wavelength (typically the absorption maximum, λ_max). Adjust concentrations if absorbance exceeds the linear range of the instrument.
- Fluorescence Measurement:
- Set the excitation wavelength on the fluorometer to the λ_max determined in the previous step.
- Record the fluorescence emission spectrum for each solution in the series, starting from the most dilute.
- Keep all instrument parameters (e.g., slit widths, gain) constant across all measurements.
- Data Analysis: Plot the maximum fluorescence intensity as a function of concentration. For a typical dye, intensity will increase linearly at very low concentrations. If ACQ is present, the intensity will plateau and then decrease at higher concentrations.
Visual Guides
Logical Workflow for Troubleshooting Low Fluorescence
Caption: Troubleshooting workflow for diagnosing Aggregation-Caused Quenching (ACQ).
Conceptual Diagram: ACQ vs. AIE
Caption: Comparison of ACQ and AIE mechanisms for fluorescent dyes.
References
- 1. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation-induced emission, mechanochromism and blue electroluminescence of carbazole and triphenylamine-substituted ethenes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution [mdpi.com]
- 6. Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles: a detailed insight via a ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25741K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing the performance of 1H-Benzo[c]carbazole in OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 1H-Benzo[c]carbazole and its derivatives in Organic Light-Emitting Diode (OLED) fabrication and testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE) and Luminous Efficacy
Q: My phosphorescent OLED (PhOLED) using a this compound-based host has a significantly lower EQE than expected. What are the common causes and how can I troubleshoot this?
A: Low EQE in PhOLEDs with carbazole-based hosts is a frequent challenge. The primary causes often revolve around inefficient energy transfer, poor charge balance, and exciton quenching. Here’s a step-by-step guide to diagnose and resolve the issue.
Potential Causes & Solutions:
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Triplet Energy Mismatch: For efficient energy transfer, the host material must have a higher triplet energy (ET) than the phosphorescent dopant.[1] If the host's ET is too low, it can lead to reverse energy transfer from the guest emitter back to the host, quenching the phosphorescence.
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Solution: Verify the triplet energies of your this compound host and dopant. Ensure the host's ET is at least 0.1-0.2 eV higher than the dopant's.[2] If not, consider a different host material.
-
-
Poor Charge Carrier Balance: Carbazole derivatives are typically hole-transporting materials.[3][4] An imbalance, where hole injection and transport dominate over electron injection and transport, can push the recombination zone outside of the emissive layer (EML), drastically reducing efficiency.[2]
-
Solution:
-
Adjust Layer Thickness: Systematically vary the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to better confine charge recombination within the EML.[5]
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Use a Bipolar Host: Employ a host material that possesses both hole and electron transporting moieties to improve charge balance within the EML itself.[3]
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Incorporate an Exciton Blocking Layer (EBL): Add an EBL between the EML and HTL (electron-blocking) or between the EML and ETL (hole-blocking) to confine excitons within the emissive layer.
-
-
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Exciton Quenching: At high brightness levels, efficiency roll-off can occur due to triplet-triplet annihilation (TTA) or triplet-polaron quenching (TPQ).[1][6] This is particularly problematic for blue PhOLEDs which have long-lived triplet excitons.[7][8]
-
Solution:
-
Optimize Dopant Concentration: High dopant concentrations can lead to aggregation and self-quenching. Systematically test different doping concentrations (e.g., 5%, 10%, 15%) to find the optimal balance.
-
Improve Film Morphology: Ensure uniform, amorphous thin films. Crystalline domains or poor morphology can act as quenching sites.[9] Optimize deposition parameters (rate, substrate temperature) as detailed in Protocol 2.
-
-
-
Material Purity: Impurities in the this compound host or other organic layers can act as charge traps or quenching centers, severely degrading performance.[4]
-
Solution: Use materials with the highest possible purity (sublimation-grade, >99.9%). If synthesizing in-house, ensure rigorous purification steps are followed (see Protocol 3).
-
Issue 2: High Operating Voltage and Low Power Efficiency
Q: The turn-on voltage of my device is high, leading to poor power efficiency (lm/W). How can I reduce the operating voltage?
A: High operating voltage is typically caused by large energy barriers for charge injection at the electrode/organic interfaces or by poor charge transport within the organic layers.
Potential Causes & Solutions:
-
Poor Charge Injection: A significant energy barrier between the anode's work function and the HTL's HOMO level (for holes) or the cathode's work function and the ETL's LUMO level (for electrons) will impede charge injection.
-
Solution:
-
Use Injection Layers (HIL/EIL): Insert a hole-injection layer (HIL) between the anode (e.g., ITO) and the HTL, and an electron-injection layer (EIL) between the cathode and the ETL.
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Surface Treatment: Treat the ITO anode surface (e.g., with UV-Ozone or Oxygen Plasma) to increase its work function and improve hole injection. See Protocol 1 for details.
-
-
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Low Charge Carrier Mobility: If the charge mobility of the this compound host or other transport layers is low, a higher electric field (and thus voltage) is required to drive the current.
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Solution: While the intrinsic mobility of a material is fixed, you can ensure optimal performance by fabricating highly ordered, uniform films. Poor film quality can introduce traps that lower effective mobility. Also, ensure the thickness of the charge transport layers is not excessive.
-
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Unbalanced Charge Transport: As mentioned previously, carbazole-based hosts often favor hole transport.[3] A significant mismatch in hole and electron mobility can lead to charge accumulation at interfaces, increasing the required voltage.
-
Solution: Utilize a device architecture that promotes balanced charge transport, such as incorporating a bipolar host material or carefully tuning the thicknesses of the transport layers.[10]
-
Issue 3: Device Instability and Rapid Degradation
Q: My blue PhOLED with a this compound host degrades quickly during operation. What are the likely degradation mechanisms and how can I improve the device lifetime?
A: The operational stability of OLEDs, especially blue PhOLEDs, is a major challenge.[7] Degradation can be intrinsic to the materials or related to the device architecture and fabrication environment.
Potential Causes & Solutions:
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Chemical Instability of the Host: The high energy of blue excitons (~3.0 eV) is close to the bond dissociation energy of some chemical bonds in organic molecules.[7] In carbazole-based hosts, the exocyclic C-N bond can be a weak point, and its cleavage can lead to the formation of non-emissive degradation products.[11][12][13]
-
Solution:
-
Molecular Design: Use chemically robust this compound derivatives. Fused-ring carbazoles, for example, often exhibit enhanced thermal and chemical stability.[14]
-
Reduce Exciton Density: Design the device to have a wide recombination zone. This spreads out the excitons, reducing the rate of bimolecular annihilation processes (TTA, TPA) that can accelerate degradation.[7]
-
-
-
Interfacial Degradation: Reactions or intermixing at the interfaces between different organic layers or between organics and the electrodes can create defects over time.
-
Solution: Ensure clean interfaces by maintaining a high vacuum during deposition. Use interlayers where appropriate to prevent direct contact between potentially reactive species.
-
-
Environmental Factors: Exposure to oxygen and moisture during or after fabrication can rapidly degrade the organic materials and the reactive metal cathode.
-
Solution: Fabricate and test the devices in an inert environment (e.g., a nitrogen-filled glovebox). Proper encapsulation after fabrication is critical to prevent ambient contamination during the device's lifetime.
-
Data & Performance Metrics
Table 1: Properties of Common Carbazole-Based Host Materials
| Host Material | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Key Feature |
| CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) | -6.0 | -2.4 | 2.6 | Standard host, good hole transport |
| mCP (1,3-Bis(N-carbazolyl)benzene) | -6.1 | -2.4 | 2.9 | High triplet energy, suitable for blue PhOLEDs |
| TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) | -5.7 | -2.4 | 2.8 | Good hole transport and high ET |
| This compound Derivatives | Varies | Varies | Varies | Rigid structure, potential for high stability |
Note: HOMO/LUMO and ET values can vary slightly depending on the measurement technique and specific derivative.
Experimental Protocols
Protocol 1: Standard Substrate Cleaning Procedure
-
Initial Cleaning: Place ITO-coated glass substrates in a substrate rack.
-
Ultrasonic Bath 1: Sonicate the substrates in a beaker of deionized (DI) water with a few drops of detergent for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates under running DI water to remove all detergent residue.
-
Ultrasonic Bath 2: Sonicate in a fresh beaker of DI water for 15 minutes.
-
Ultrasonic Bath 3: Sonicate in acetone for 15 minutes.
-
Ultrasonic Bath 4: Sonicate in isopropanol (IPA) for 15 minutes.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes to remove organic residues and increase the ITO work function.
Protocol 2: Thin Film Deposition by Thermal Evaporation
-
System Pump-down: Load the cleaned substrates and crucibles with source materials into a high-vacuum thermal evaporation chamber. Pump the chamber down to a base pressure of < 5 x 10-6 Torr.
-
Deposition Rate:
-
For organic layers (HTL, EML host, ETL), use a slow deposition rate of 0.5-2.0 Å/s.
-
For the dopant in the EML, co-evaporate at a rate calculated to achieve the desired weight percentage (e.g., for 10% doping in a host deposited at 1.8 Å/s, the dopant rate should be ~0.2 Å/s, density dependent).
-
For the metal cathode (e.g., Al), use a higher deposition rate of 3-5 Å/s.
-
-
Thickness Monitoring: Use a calibrated quartz crystal microbalance (QCM) to monitor the thickness of each layer in real-time.
-
Layer Sequence: Deposit the layers sequentially without breaking vacuum: HIL -> HTL -> EML (co-evaporation) -> EBL (if used) -> ETL -> EIL -> Cathode.
-
Cool Down: Allow the substrates to cool before venting the chamber with inert gas (e.g., Nitrogen).
Protocol 3: Purification of Carbazole Derivatives via Gradient Sublimation
-
Apparatus Setup: Place the crude this compound material in a multi-zone gradient sublimation furnace.
-
Vacuum: Evacuate the sublimation tube to a high vacuum (< 1 x 10-5 Torr).
-
Temperature Gradient: Establish a stable temperature gradient along the furnace. The source zone should be heated to the sublimation temperature of the target compound, while subsequent zones are kept at progressively lower temperatures.
-
Sublimation: Slowly heat the source zone. The target compound will sublime and travel along the tube, depositing in a zone corresponding to its condensation temperature. Lower boiling point impurities will travel further down the tube, while higher boiling point impurities will remain in the source boat.
-
Collection: After several hours (or days, depending on scale and material), cool the furnace. Carefully collect the purified material from the appropriate zone in an inert atmosphere. Repeat the process if higher purity is required.
Visualizations
Caption: Basic multilayer structure of a phosphorescent OLED.
Caption: Troubleshooting workflow for low EQE in PhOLEDs.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. research.tue.nl [research.tue.nl]
- 7. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. OLED - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. DSpace [repository.kaust.edu.sa]
- 14. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Challenges in the scale-up synthesis of 1H-Benzo[c]carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-Benzo[c]carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The primary methods for synthesizing the this compound skeleton that have potential for scale-up include the Fischer indole synthesis, photochemical annulation, and Diels-Alder reactions. Each method presents its own set of challenges and advantages when moving from laboratory to pilot or industrial scale.
Q2: What are the key challenges when scaling up the Fischer indole synthesis for this compound?
A2: Scaling up the Fischer indole synthesis often involves challenges such as managing exothermic reactions, ensuring efficient heat transfer, and dealing with the viscosity of the reaction mixture.[1] Inadequate temperature control can lead to the formation of side products and impurities.[2][3] On a larger scale, localized heating can cause decomposition of starting materials and products.
Q3: Are there specific safety precautions to consider during the large-scale synthesis of this compound?
A3: Yes, significant safety measures are necessary. Due to the use of hazardous reagents and the potential for runaway reactions, a thorough process safety assessment is crucial.[1] This includes understanding the thermal stability of all intermediates and the potential for gas evolution.[1] Proper containment and ventilation are essential to control exposure to potentially toxic materials.
Q4: What are common impurities encountered in the synthesis of this compound and how can they be minimized?
A4: Impurities can arise from side reactions or incomplete reactions. In the Fischer indole synthesis, common byproducts can include aniline and 3-methylindole derivatives.[2][3] The formation of these can be minimized by careful control of reaction temperature and acid catalyst concentration. In photochemical syntheses, over-irradiation can lead to the formation of degradation products. Purification challenges often arise from the presence of structurally similar isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up synthesis of this compound.
Problem 1: Low Yield of this compound in Fischer Indole Synthesis at Scale
| Potential Cause | Troubleshooting Step |
| Inefficient Heat Transfer | Improve agitation to ensure uniform temperature distribution. Consider using a jacketed reactor with a suitable heat transfer fluid. For highly exothermic steps, control the rate of addition of reagents. |
| Side Reactions | Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. Also, screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride) and their concentrations to find the optimal conditions.[4] |
| Degradation of Starting Material or Product | Reduce the reaction time by monitoring the reaction progress closely using techniques like HPLC or TLC. Once the reaction is complete, proceed with the work-up promptly. |
Problem 2: Difficulty in Purifying Crude this compound at Scale
| Potential Cause | Troubleshooting Step |
| Presence of Multiple Impurities with Similar Polarity | Optimize the crystallization solvent system. A mixture of solvents may be necessary to achieve good separation. Consider a multi-step crystallization process. |
| Column Chromatography is Not Scalable | Develop a robust crystallization method. If chromatography is unavoidable, consider using a larger diameter column with an appropriate stationary phase and optimized eluent system. Reverse-phase chromatography might offer better separation for certain impurities. |
| Product Oiling Out During Crystallization | Ensure the cooling rate is slow and controlled. Seeding the solution with a small amount of pure product can promote crystallization over oiling out. |
Problem 3: Inconsistent Results in Photochemical Synthesis Scale-up
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Irradiation | Due to the Bouguer-Lambert-Beer law, light penetration decreases with increasing reactor diameter, leading to inhomogeneous irradiation.[2] Consider using a flow reactor or a reactor with multiple light sources to ensure uniform light distribution.[2] |
| Over-irradiation Leading to Byproducts | Optimize the irradiation time. Monitor the reaction progress and stop the irradiation once the desired conversion is reached. Use optical filters to select the most effective wavelength and avoid unwanted photochemical side reactions. |
| Heat Management | Photochemical reactions can generate significant heat. Ensure the reactor has an efficient cooling system to maintain the optimal reaction temperature. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Benzo[c]carbazole Derivatives (Lab Scale)
| Synthetic Method | Key Reagents | Typical Yield (%) | Reaction Conditions | Reference |
| Photochemical Annulation | 2-chloroindole-3-carbaldehydes, styrenes, pyridine | Moderate to High | Photochemical reactor | [2] |
| Diels-Alder Reaction | 2-Alkenylindoles, arynes | Good to Excellent | Nitrogen atmosphere, 80 °C | |
| Fischer Indole Synthesis | Aryl hydrazines, ketones/aldehydes, acid catalyst | Varies | Elevated temperatures | [4] |
Note: The yields and conditions are generalized from literature on carbazole synthesis and may vary for the specific synthesis of this compound.
Experimental Protocols
A detailed experimental protocol for a specific synthetic route should be established and optimized at the lab scale before attempting a scale-up. Below is a generalized workflow for the Fischer Indole Synthesis.
Generalized Experimental Workflow for Fischer Indole Synthesis of a Benzo[c]carbazole Derivative
Caption: Generalized workflow for the Fischer indole synthesis of this compound.
Logical Relationships in Troubleshooting
Troubleshooting Low Yield in Scale-up Synthesis
Caption: Troubleshooting flowchart for addressing low product yield during scale-up.
References
Technical Support Center: Resolving Inconsistencies in Spectroscopic Data of 1H-Benzo[c]carbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in the spectroscopic data of 1H-Benzo[c]carbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques for characterizing this compound?
A: The primary spectroscopic techniques for characterizing this compound and related N-heterocyclic compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the molecular structure and proton/carbon environments.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.
-
Fluorescence Spectroscopy: To investigate the emission properties and electronic structure of the excited states.
-
Mass Spectrometry (MS): To confirm the molecular weight and determine fragmentation patterns for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
Q2: What are the most common sources of inconsistencies in the spectroscopic data of this compound?
A: Inconsistencies in spectroscopic data for this compound often arise from:
-
Sample Purity: The presence of isomeric impurities, such as 1H-benzo[f]indole, can significantly alter photoluminescent properties.[1][2] Commercial carbazole, a common starting material, may contain these impurities.[1][2]
-
Solvent Effects: The choice of solvent can cause significant shifts in NMR chemical shifts and dramatic changes in UV-Vis absorption and fluorescence emission spectra due to varying solvent polarity.[3][4][5][6]
-
Concentration: In ¹H NMR, sample concentration can affect chemical shifts due to bimolecular interactions.[7]
-
Instrumental Parameters: Different instrument calibration, acquisition parameters, or experimental conditions can lead to variations in data.
Q3: How can I purify this compound to ensure data consistency?
A: To minimize inconsistencies arising from impurities, rigorous purification is essential. Common methods include:
-
Recrystallization: Using appropriate solvents to crystallize the pure compound, leaving impurities in the mother liquor.
-
Column Chromatography: A standard method for separating the target compound from byproducts and starting materials.
-
Solvent Extraction: To remove impurities with different solubility profiles. For instance, N,N-dimethylformamide (DMF) can be used to extract carbazole from mixtures.[8][9]
Troubleshooting Guides
¹H and ¹³C NMR Spectroscopy
Q1: My ¹H NMR chemical shifts for this compound do not align with literature values. What could be wrong?
A: Discrepancies in ¹H NMR chemical shifts can be attributed to several factors:
-
Solvent Choice: The chemical shifts of protons in carbazole and its derivatives are known to be solvent-dependent.[6] Cross-reference your solvent with the one used in the literature. Trying a different deuterated solvent, like benzene-d6, can often resolve overlapping peaks observed in chloroform-d6.[7]
-
Concentration Effects: Higher sample concentrations can lead to shifts in proton resonances due to intermolecular interactions.[7]
-
Substituent Effects: Electron-donating or withdrawing groups on the aromatic rings will alter the electronic environment and shift the proton signals.[10]
Q2: The aromatic region of my ¹H NMR spectrum is crowded and difficult to interpret. What steps can I take?
A: The aromatic region of polycyclic compounds is often complex. To simplify interpretation:
-
Use a Different Solvent: As mentioned, switching to a solvent like benzene-d6 can change the relative positions of peaks, potentially resolving overlaps.[7]
-
Higher Field Strength: If available, use a higher-field NMR spectrometer to increase signal dispersion.
-
2D NMR Techniques: Employ 2D NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to correlate protons with their attached carbons.
Q3: My ¹³C NMR spectrum displays an incorrect number of signals for this compound. What is the likely cause?
A: An unexpected number of ¹³C signals can indicate:
-
Presence of Impurities: Additional peaks may correspond to impurities in your sample.
-
Isomers: The presence of isomers can be challenging to differentiate by ¹³C NMR alone due to similar spectroscopic signatures.[11]
-
Low Signal-to-Noise: Quaternary carbons often have weak signals that may be difficult to distinguish from baseline noise. Increase the number of scans to improve the signal-to-noise ratio.
-
Solvent Peaks: Ensure that peaks from the deuterated solvent are correctly identified and not mistaken for sample signals.
UV-Vis and Fluorescence Spectroscopy
Q1: The λmax values in my UV-Vis spectrum of this compound are shifted compared to reported data. Why?
A: Shifts in UV-Vis absorption maxima are commonly due to:
-
Solvent Polarity: The absorption spectra of carbazole derivatives can be influenced by the polarity of the solvent.[4][5] A red shift (bathochromic shift) is often observed with increasing solvent polarity.
-
pH of the Solution: For compounds with acidic or basic sites, the pH of the solution can alter the electronic structure and, consequently, the absorption spectrum.
-
Aggregation: At high concentrations, molecules may aggregate, leading to changes in the electronic environment and a shift in the absorption spectrum.
Q2: My this compound sample exhibits unexpected or enhanced fluorescence/phosphorescence. What is the likely reason?
A: This is a well-documented issue for carbazole derivatives and is often not an inconsistency but rather an indication of trace impurities.
-
Isomeric Impurities: Commercial carbazole can contain trace amounts of isomers like 1H-benzo[f]indole. These impurities can act as charge traps and are known to cause ultralong organic phosphorescence, which is nearly absent in highly purified carbazole.[2] The photoluminescence quantum yield (PLQY) of carbazole derivatives can vary dramatically depending on the purity of the starting carbazole.[12]
-
Solvent Effects: The fluorescence emission spectra of carbazoles are highly sensitive to the solvent environment.[3][13]
Mass Spectrometry
Q1: The molecular ion peak (M+) in the mass spectrum of my this compound is weak or absent. What should I do?
A: A weak or absent molecular ion peak can occur with certain ionization techniques or with compounds that fragment easily.
-
Use a Softer Ionization Technique: If using Electron Ionization (EI), which is a high-energy technique, consider a softer method like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to increase the abundance of the molecular ion.
-
Check for Protonated or Sodiated Adducts: In ESI-MS, you may observe the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ instead of the molecular ion.
Q2: I am observing unexpected fragments in the mass spectrum of this compound. How can I interpret them?
A: Unexpected fragments can arise from:
-
Impurities: Co-eluting impurities from synthesis or purification can produce their own fragmentation patterns.
-
Complex Fragmentation Pathways: Polycyclic aromatic compounds can undergo complex rearrangements upon ionization. It is helpful to compare your spectrum with a reference from a reliable source like the NIST WebBook.[14]
-
In-source Fragmentation: In some cases, fragmentation can occur in the ion source of the mass spectrometer. Adjusting the source parameters, such as the declustering potential in ESI-MS, can help control this.[15]
Experimental Protocols
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the solvent or TMS peak.
UV-Vis Spectroscopy Protocol
-
Solvent Selection: Choose a UV-grade solvent in which the this compound is soluble and that is transparent in the wavelength range of interest. Common solvents include ethanol, acetonitrile, and cyclohexane.
-
Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the appropriate wavelength range (e.g., 200-400 nm for polycyclic aromatic hydrocarbons) and record the absorption spectrum.[16][17]
Mass Spectrometry (Electron Ionization - EI) Protocol
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile solvent for injection if using a GC-MS system.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with a reference database if available.[14]
Data Tables
Table 1: Typical ¹H NMR Chemical Shifts for Carbazole in Different Solvents
| Proton | Acetone-d₆ (δ, ppm)[6] | CDCl₃ (δ, ppm)[18] | DMSO-d₆ (δ, ppm)[18] |
| H-1, H-8 | 8.13 | 8.09 | 8.10 |
| H-4, H-5 | 7.51 | 7.47 | 7.50 |
| H-2, H-7 | 7.41 | 7.39 | 7.39 |
| H-3, H-6 | 7.18 | 7.22 | 7.16 |
| N-H | 10.32 | 8.08 | 11.21 |
Table 2: Typical ¹³C NMR Chemical Shifts for Carbazole
| Carbon | Chemical Shift (δ, ppm)[6] |
| C-4a, C-4b | 139.8 |
| C-1, C-8 | 125.8 |
| C-4, C-5 | 120.3 |
| C-2, C-7 | 118.8 |
| C-3, C-6 | 110.8 |
| C-8a, C-9a | 123.3 |
Table 3: UV-Vis Absorption and Fluorescence Emission of Carbazole in Various Solvents[5]
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |
| n-Heptane | 333 | 344 | 964 |
| THF | 334 | 348 | 1221 |
| Acetonitrile | 334 | 349 | 1308 |
Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)[14]
| m/z | Relative Intensity (%) | Possible Assignment |
| 217 | 100 | [M]⁺ (Molecular Ion) |
| 216 | 40 | [M-H]⁺ |
| 189 | 25 | [M-C₂H₂]⁺ or [M-HCN-H]⁺ |
| 165 | 10 | [C₁₃H₉]⁺ |
| 108.5 | 10 | [M]²⁺ (Doubly charged ion) |
Diagrams
Caption: Workflow for Troubleshooting ¹H NMR Data.
Caption: Investigating UV-Vis/Fluorescence Inconsistencies.
Caption: Spectroscopic Analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents [mdpi.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. DSpace [dr.lib.iastate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 14. Benzo(c)carbazole [webbook.nist.gov]
- 15. revues.imist.ma [revues.imist.ma]
- 16. researchgate.net [researchgate.net]
- 17. aidic.it [aidic.it]
- 18. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Minimizing Impurities in Commercial Carbazole Sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in commercial carbazole sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial carbazole?
Commercial carbazole, primarily sourced from coal tar, often contains several impurities that can impact experimental outcomes, particularly in photosensitive applications.[1] The most prevalent impurities include:
-
Anthracene and Phenanthrene: These polycyclic aromatic hydrocarbons are structurally similar to carbazole and frequently co-distill during the initial extraction from coal tar.[2]
-
Isomeric Impurities: Recent studies have highlighted the significant impact of carbazole isomers, such as 1H-benzo[f]indole and 5H-benzo[b]carbazole, which can be present in concentrations of less than 0.5 mol% but drastically alter the photophysical properties of the material.[3][4][5] The presence of these isomers has been linked to variations in fluorescence and the observation of ultralong organic phosphorescence.[3][6]
-
Other Polycyclic Aromatic Compounds (PACs): A variety of other PACs may also be present in trace amounts depending on the specific coal tar fraction and initial purification process.
Q2: How do these impurities affect my experiments?
Impurities in carbazole can have significant consequences for research and development, especially in the field of materials science and drug development.
-
Altered Photophysical Properties: Even trace amounts of isomeric impurities can dramatically change the fluorescence and phosphorescence characteristics of carbazole and its derivatives.[3][6][7] This can lead to inconsistent and erroneous results in studies of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. For example, the photoluminescence quantum yield (PLQY) of a carbazole derivative was found to vary from 16.0% to 91.1% depending on the purity of the starting carbazole.[7]
-
Interference in Analytical Measurements: Impurities can co-elute with the main compound in chromatographic techniques like HPLC or GC-MS, leading to inaccurate quantification and identification.[8][9]
-
Unwanted Side Reactions: In synthetic chemistry, impurities can participate in side reactions, leading to lower yields of the desired product and the formation of difficult-to-separate byproducts.
-
Inaccurate Biological Activity: In drug development, impurities can exhibit their own biological activity or toxicity, confounding the results of pharmacological studies.
Q3: What methods can I use to purify commercial carbazole?
Several methods are effective for purifying commercial carbazole. The choice of method depends on the initial purity of the carbazole and the desired final purity.
-
Recrystallization: This is a common and effective technique for removing soluble and insoluble impurities.[10][11] The selection of an appropriate solvent is crucial for successful recrystallization.
-
Column Chromatography: For separating compounds with similar polarities, such as carbazole and its isomers, silica gel column chromatography is a powerful technique.[9][12]
-
Solvent Extraction: This method can be used to selectively dissolve and remove certain impurities based on their differential solubility in various solvents.[2][13]
Q4: How can I assess the purity of my carbazole sample?
Several analytical techniques can be employed to determine the purity of carbazole:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for separating and quantifying impurities.[8][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile and semi-volatile impurities.[9]
-
Spectroscopic Methods (UV-Vis, Fluorescence, IR): These techniques can provide information about the presence of impurities that affect the optical properties of carbazole.[6][15][16] For instance, impure carbazole may show absorbance at 350–400 nm and room temperature phosphorescence that are absent in the highly pure compound.[6]
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity, while a broad melting range suggests the presence of impurities.[10][11]
Troubleshooting Guides
Issue 1: My recrystallized carbazole is still not pure.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The ideal solvent should dissolve carbazole sparingly at room temperature but readily at elevated temperatures.[10] Experiment with different solvents or solvent mixtures. See the solvent screening table below. |
| Cooling the solution too quickly. | Rapid cooling can trap impurities within the crystal lattice.[17] Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Insufficient washing of crystals. | Impurities may remain on the surface of the crystals. Wash the filtered crystals with a small amount of cold, fresh solvent.[11] |
| Co-crystallization of impurities. | If an impurity has very similar solubility properties to carbazole, it may co-crystallize. Consider a different purification technique, such as column chromatography. |
Issue 2: I am having trouble separating carbazole from its isomers using column chromatography.
| Possible Cause | Troubleshooting Step |
| Incorrect mobile phase polarity. | The polarity of the eluent is critical for achieving good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[9] |
| Column overloading. | Loading too much sample onto the column will result in poor separation. Use an appropriate amount of sample for the column size. |
| Inappropriate stationary phase. | While silica gel is commonly used, other stationary phases like alumina might provide better separation for specific impurities.[12] |
| Flow rate is too high. | A high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor resolution. Optimize the flow rate for your column. |
Data Presentation
Table 1: Solvent Screening for Carbazole Recrystallization
| Solvent | Solubility of Carbazole (at 50°C) | Solubility of Anthracene (at 50°C) | Solubility of Phenanthrene (at 50°C) | Reference |
| Carbon Tetrachloride | 0.30 parts per 100 parts solvent | 1.30 parts per 100 parts solvent | ~15 parts per 100 parts solvent | [2] |
| Toluene | Soluble upon heating | Soluble upon heating | Soluble upon heating | [13] |
| Xylene | Soluble upon heating | Soluble upon heating | Soluble upon heating | [18][19] |
| N,N-Dimethylformamide (DMF) | Soluble upon heating | Soluble upon heating | Soluble upon heating | [18][19] |
| Acetic Acid | Soluble in warm acetic acid | - | - | [20] |
Note: The choice of solvent will depend on the specific impurities present. For instance, carbon tetrachloride is effective at separating anthracene and phenanthrene from carbazole due to their higher solubility.[2]
Experimental Protocols
Protocol 1: Recrystallization of Commercial Carbazole
This protocol is a general guideline and may require optimization based on the specific impurities present.
Materials:
-
Commercial Carbazole
-
Selected recrystallization solvent (e.g., Toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the impure carbazole in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture while stirring until the solvent begins to boil.[10]
-
Continue adding small portions of the hot solvent until all the carbazole has just dissolved.[11]
-
If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[21]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[10]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.[11]
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Assess the purity of the recrystallized carbazole using an appropriate analytical technique (e.g., melting point analysis, HPLC).[10]
Protocol 2: Purification of Carbazole by Silica Gel Column Chromatography
This protocol is a general method for the chromatographic purification of carbazole.
Materials:
-
Impure Carbazole
-
Silica gel (for column chromatography)
-
Sand
-
Glass column with a stopcock
-
Eluent (e.g., a mixture of n-hexane and dichloromethane)[9]
-
Beakers or test tubes for fraction collection
-
Rotary evaporator
Procedure:
-
Prepare the column:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Load the sample:
-
Dissolve the impure carbazole in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
-
Elute the column:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in separate beakers or test tubes.
-
Gradually increase the polarity of the eluent to elute the compounds from the column. For example, start with 100% n-hexane and gradually increase the percentage of dichloromethane.[9]
-
-
Analyze the fractions:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified carbazole.
-
-
Isolate the product:
-
Combine the pure fractions containing carbazole.
-
Remove the solvent using a rotary evaporator to obtain the purified carbazole.
-
Visualizations
References
- 1. Carbazole - Wikipedia [en.wikipedia.org]
- 2. US1672630A - Process of purifying carbazole - Google Patents [patents.google.com]
- 3. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. High Purity Carbazole with Excellent Optical Properties | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. phytojournal.com [phytojournal.com]
- 13. CN103880732A - Refined anthracene and carbazole purification method - Google Patents [patents.google.com]
- 14. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. atlantis-press.com [atlantis-press.com]
- 19. Research on purification of refined carbazole and anthracene by Solvent crystallization | Atlantis Press [atlantis-press.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. youtube.com [youtube.com]
Validation & Comparative
Validating the Structure of 1H-Benzo[c]carbazole: A 2D NMR-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel compounds is a cornerstone of chemical research and drug development. For polycyclic aromatic hydrocarbons (PAHs) like 1H-Benzo[c]carbazole, a molecule with potential applications in materials science and pharmacology, unambiguous structural validation is paramount.[1] This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of this compound. Detailed experimental protocols and supporting data are presented to offer a practical resource for researchers in the field.
Unambiguous Structure Determination with 2D NMR
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the complex structures of organic molecules.[2] By spreading spectral information across two frequency axes, 2D NMR resolves overlapping signals that are common in the 1D spectra of large molecules, providing clear insights into atomic connectivity.[2] For this compound, a combination of COSY, HSQC, and HMBC experiments provides a definitive confirmation of its structure.
Key 2D NMR Experiments for Structural Validation:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] This is crucial for identifying adjacent protons within the individual aromatic rings of the benzo[c]carbazole skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a map of all C-H single bonds.[3][5] This is essential for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear experiment reveals correlations between protons and carbons over two to three bonds.[3][5] HMBC is particularly vital for identifying quaternary (non-protonated) carbons and for connecting the different spin systems identified in the COSY spectrum, ultimately confirming the overall connectivity of the fused ring system.
Comparative Analysis of Analytical Techniques
While 2D NMR is a premier tool for structural elucidation, other analytical methods are also employed for the characterization of PAHs. The table below provides a comparison of 2D NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Feature | 2D NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Detailed atomic connectivity, stereochemistry, and 3D structure in solution. | Molecular weight and fragmentation patterns for identification. | Separation and quantification of components in a mixture. |
| Sample State | Solution | Gas phase | Liquid phase |
| Destructive? | No | Yes | No (sample can be collected) |
| Sensitivity | Moderate to low | High | High |
| Resolution | High (for structural details) | High (for separation) | High (for separation) |
| Key Advantage for Structure Validation | Provides unambiguous connectivity information. | Excellent for identifying known compounds in mixtures based on mass spectra. | Effective for separating isomers and quantification. |
| Limitation for Structure Validation | Requires a relatively pure sample and can be time-consuming. | Fragmentation patterns can be similar for isomers, making definitive identification challenging without standards. | Does not provide direct structural connectivity information. |
Experimental Protocols for 2D NMR Analysis
The following are generalized protocols for acquiring 2D NMR spectra of this compound on a modern NMR spectrometer.
Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
1H-1H COSY
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): Optimized based on the 1H spectrum (typically 10-12 ppm).
-
Number of Scans (ns): 8-16.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay: 1.5-2.0 s.
-
1H-13C HSQC
-
Pulse Program: Standard HSQC with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - 1H): Optimized based on the 1H spectrum.
-
Spectral Width (F1 - 13C): Optimized based on the 13C spectrum (typically 0-160 ppm).
-
Number of Scans (ns): 2-4.
-
Number of Increments (F1): 128-256.
-
Relaxation Delay: 1.5 s.
-
One-bond coupling constant (¹JCH): ~145 Hz.
-
1H-13C HMBC
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - 1H): Optimized based on the 1H spectrum.
-
Spectral Width (F1 - 13C): Optimized based on the 13C spectrum (typically 0-160 ppm).
-
Number of Scans (ns): 8-16.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay: 1.5-2.0 s.
-
Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz.
-
Predicted NMR Data for this compound
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for the interpretation of the 2D NMR spectra.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 7.2-7.4 (m) | 111.7 |
| 2 | 7.2-7.4 (m) | 119.9 |
| 3 | 7.2-7.4 (m) | 121.9 |
| 4 | 7.87 (d, J = 8.4 Hz) | 122.8 |
| 4a | - | 123.3 |
| 5 | 7.52-7.62 (m) | 123.8 |
| 6 | 8.64 (d, J = 8.4 Hz) | 124.2 |
| 6a | - | 126.8 |
| 7 | 8.42 (d, J = 8.4 Hz) | 127.2 |
| 8 | 7.52-7.62 (m) | 129.1 |
| 9 | 7.46 (d, J = 8.4 Hz) | 129.3 |
| 10 | 7.70 (d, J = 8.4 Hz) | 130.1 |
| 10a | - | 115.0 |
| 11a | - | 137.8 |
| 11b | - | 139.0 |
| NH | 10.3 (bs) | - |
Note: Data is based on reported values for 7H-benzo[c]carbazole, which is a tautomer of this compound and should exhibit a very similar NMR spectrum for the carbon skeleton.[6]
Visualizing the Validation Workflow and Biological Context
The following diagrams, generated using Graphviz, illustrate the logical workflow for structural validation and a potential signaling pathway influenced by benzo[c]carbazole derivatives.
Many carbazole derivatives have demonstrated anticancer properties, often by interacting with key cellular signaling pathways.[7][8][9] The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival and is a common target for anticancer agents.
References
- 1. Carbazole(86-74-8) 13C NMR [m.chemicalbook.com]
- 2. Intercalating polycyclic aromatic hydrocarbon-DNA adducts poison DNA religation by Vaccinia topoisomerase and act as roadblocks to digestion by exonuclease III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming the Purity of 1H-Benzo[c]carbazole: A Comparative Guide to HPLC Analysis
For researchers and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. 1H-Benzo[c]carbazole, a polycyclic aromatic hydrocarbon, is a scaffold of interest in medicinal chemistry. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this compound, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.
Experimental Protocol: A Validated HPLC Method
A typical reversed-phase HPLC (RP-HPLC) method for the analysis of this compound can be developed and validated to ensure reliable and accurate results.[1] The validation of the analytical method is a regulatory requirement in the pharmaceutical industry to verify that the method is suitable for its intended purpose.[2]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 15 minutes |
Method Validation and Performance Data
The validation of an HPLC method involves assessing several key parameters to ensure its performance is reliable and reproducible.[3][4][5]
Table 2: Summary of HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The peak for this compound should be well-resolved from any impurity peaks. | Resolution (Rs) > 2.0 between the main peak and the nearest impurity. |
| Linearity (R²)[3][4] | Correlation coefficient (R²) ≥ 0.995 over a range of 50-150% of the target concentration. | R² = 0.9997 |
| Precision (%RSD)[5] | Repeatability (intra-day precision) and intermediate precision (inter-day precision) should have a Relative Standard Deviation (%RSD) ≤ 2%. | Repeatability: %RSD = 0.8%; Intermediate Precision: %RSD = 1.2% |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery of the analyte spiked into a placebo. | 99.5% - 101.2% |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) of 3:1. | 0.05 µg/mL |
| Limit of Quantitation (LOQ)[3] | Signal-to-noise ratio (S/N) of 10:1, with acceptable precision and accuracy. | 0.15 µg/mL |
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Determination.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods can also be employed for the purity analysis of polycyclic aromatic compounds. The choice of technique often depends on the specific requirements of the analysis.[6][7]
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation on a thin layer of adsorbent material based on differential migration with a solvent. |
| Selectivity | High, especially for non-volatile and polar compounds. Isomer separation is a key strength.[6] | Very high, provides structural information from mass spectra. Excellent for volatile impurities. | Moderate, primarily used for qualitative assessment and screening. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Low (µg to ng range). |
| Speed | Moderate (10-30 minutes per sample). | Moderate to long (20-60 minutes per sample). | Fast for multiple samples simultaneously. |
| Cost | Moderate initial investment and running costs. | High initial investment and running costs. | Low initial investment and running costs. |
| Best Suited For | Quantitative purity analysis of the main component and non-volatile impurities. | Identification of unknown volatile and semi-volatile impurities. | Rapid qualitative checks for the presence of major impurities. |
Logical Comparison of Analytical Methods
The diagram below outlines the key considerations when choosing an analytical method for purity confirmation.
Caption: Method Selection for Purity Analysis.
Potential Impurities in this compound
The purity of this compound can be affected by impurities originating from its synthesis. These can include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Isomers: Other benzo-fused carbazole isomers, such as 11H-Benzo[a]carbazole or 7H-Benzo[c]carbazole, can be present. Commercially available carbazole, a related parent compound, has been reported to contain isomeric impurities that can significantly affect its properties.[8][9]
-
Degradation Products: Impurities formed due to the decomposition of the final product under light, heat, or air exposure.
The specificity of the HPLC method is crucial for separating this compound from these potential impurities, ensuring an accurate purity assessment.
Conclusion
High-Performance Liquid Chromatography is a robust, reliable, and highly suitable method for the quantitative purity analysis of this compound. Its ability to separate the main component from non-volatile impurities and isomers with high resolution makes it the preferred technique in a regulated environment. While other methods like GC-MS and TLC have their own merits, particularly for identifying volatile impurities and for rapid screening, respectively, a validated HPLC method provides the comprehensive data required for the definitive confirmation of purity in research and drug development.
References
- 1. "Development and validation of an HPLC method for determination of puri" by H.-H. Yang, K.-T. Liu et al. [jfda-online.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. assayprism.com [assayprism.com]
- 5. mastelf.com [mastelf.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Comparative study of 1H-Benzo[c]carbazole and 3H-Benzo[a]carbazole
A Comparative Analysis of 1H-Benzo[c]carbazole and 3H-Benzo[a]carbazole for Researchers and Drug Development Professionals
An In-depth Look at Two Isomeric Benzocarbazoles
Carbazole and its derivatives have long been a subject of intense scientific scrutiny due to their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the various carbazole isomers, this compound and 3H-Benzo[a]carbazole represent two important structural motifs. This guide provides a comparative overview of their synthesis, physicochemical properties, and biological activities, drawing upon available experimental data to assist researchers and professionals in the field of drug development. While direct comparative studies are limited, this guide consolidates existing data to highlight the key characteristics of each isomer.
Physicochemical and Spectroscopic Properties
Table 1: Physicochemical Properties
| Property | This compound | 3H-Benzo[a]carbazole |
| Molecular Formula | C₁₆H₁₁N | C₁₆H₁₁N |
| Molecular Weight | 217.27 g/mol | 217.27 g/mol |
| Melting Point | Data for derivatives available, e.g., 7-methyl-7H-benzo[c]carbazole-5-carboxylate: 92-93 °C | 228-231 °C |
| Boiling Point | Not reported | Not reported |
| Solubility | Generally soluble in organic solvents like dichloromethane, chloroform, and DMSO. | Generally soluble in organic solvents like DMSO and acetonitrile. |
| logP (calculated) | Not reported | Not reported |
Table 2: Spectroscopic Properties
| Property | This compound | 3H-Benzo[a]carbazole |
| UV-Vis Absorption (λmax) | Data for derivatives available. | 354 nm (in EtOH) |
| Fluorescence Emission (λem) | Data for derivatives available. | Not explicitly reported for the parent compound. |
| Fluorescence Quantum Yield (ΦF) | Data for derivatives available. | Data for derivatives available, often high. |
Synthesis and Experimental Protocols
Multiple synthetic routes have been developed for both benzocarbazole isomers. These methods offer varying yields and employ different reaction strategies.
Synthesis of this compound Derivatives
A common approach for the synthesis of benzo[c]carbazole derivatives involves the Diels-Alder reaction of 2-alkenylindoles with arynes.
Experimental Protocol: Synthesis of Ethyl 7-methyl-7H-benzo[c]carbazole-5-carboxylate
This protocol is adapted from a study describing the Diels-Alder reaction approach.
-
Step 1: Reaction Setup
-
Under an oxygen atmosphere, place ethyl (E)-3-(1-methyl-1H-indol-2-yl)acrylate (0.3 mmol) and Cs₂CO₃ (107.5 mg, 0.33 mmol) in a 25 mL Schlenk tube equipped with a stir bar.
-
Add 0.6 mL of MeCN and 2.4 mL of toluene.
-
-
Step 2: Reaction
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Once the reaction is complete, filter the mixture through a short column of silica gel, eluting with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography (petroleum ether/ethyl acetate = 20/1) to afford the final product.
-
Synthesis of Benzo[c]carbazoles via Diels-Alder Reaction.
Synthesis of 3H-Benzo[a]carbazole Derivatives
A novel and efficient method for synthesizing benzo[a]carbazole derivatives involves the intramolecular cyclization of 3-cyanoacetamide pyrrole scaffolds using a solid acidic catalyst.
Experimental Protocol: Synthesis of Benzo[a]carbazole Derivatives
This protocol is based on the use of a sulfonic acid-functionalized amorphous carbon catalyst (AC-SO₃H).
-
Step 1: Reaction Setup
-
In a 25 mL flask, prepare a mixture of the 3-cyanoacetamide pyrrole scaffold (0.25 mmol) and AC-SO₃H catalyst (6 mg) in DMSO (5 mL).
-
-
Step 2: Reaction
-
Stir and reflux the reaction mixture for 2 hours. The temperature is controlled by a sand bath heated to the appropriate temperature (e.g., 240 °C).
-
Monitor the reaction progress by TLC.
-
-
Step 3: Work-up and Purification
-
After completion, filter the reaction mixture to separate the catalyst.
-
Wash the organic layer with water (3 x 5 mL) and ethyl acetate (25 mL).
-
Dry the organic layer with anhydrous sodium sulfate and allow it to crystallize at room temperature to obtain the pure product.
-
Synthesis of Benzo[a]carbazoles via Intramolecular Cyclization.
Biological Activities
Carbazole derivatives are known for their broad spectrum of biological activities. While a direct comparison of the parent this compound and 3H-Benzo[a]carbazole is scarce, studies on their derivatives provide insights into their potential as therapeutic agents.
Antimicrobial Activity
Derivatives of both isomers have shown promising antimicrobial effects. For instance, a series of novel 1H-dibenzo[a,c]carbazole derivatives have been synthesized and evaluated for their activity against various bacteria and fungi. Some of these compounds exhibited pronounced antibacterial activities against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens, as well as moderate antifungal activities against Candida albicans and Aspergillus niger[1].
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Activity
This is a general protocol for assessing the antimicrobial activity of carbazole derivatives.
-
Step 1: Culture Preparation
-
Prepare fresh broth cultures of the test bacterial and fungal strains.
-
-
Step 2: Plate Inoculation
-
Uniformly spread the microbial strains onto the surface of the appropriate agar media (e.g., Nutrient Agar for bacteria) using sterile cotton swabs.
-
-
Step 3: Well Preparation and Sample Addition
-
Create wells (e.g., 5 mm in diameter) in the agar plates using a sterile cork borer.
-
Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.
-
-
Step 4: Incubation and Measurement
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.
-
Cytotoxic Activity
The cytotoxic potential of carbazole derivatives against various cancer cell lines is a significant area of research. While specific data on the parent this compound and 3H-Benzo[a]carbazole is limited, related structures have been investigated.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Step 1: Cell Seeding
-
Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Step 2: Compound Treatment
-
Treat the cells with various concentrations of the test compound (dissolved in a suitable solvent) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
-
Step 3: MTT Addition and Incubation
-
Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
-
Step 4: Solubilization and Absorbance Measurement
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Step 5: Data Analysis
-
Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
References
A Comparative Guide to Carbazole-Based Hole Transport Materials: Exploring the Potential of 1H-Benzo[c]carbazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable hole transport materials (HTMs) is a critical factor in advancing organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Carbazole-based compounds have emerged as a promising class of HTMs due to their excellent thermal stability, high hole-transporting capability, and tunable optoelectronic properties.[1][2][3] This guide provides a comparative analysis of various carbazole isomers as HTMs, with a special focus on the potential of 1H-Benzo[c]carbazole against other benzocarbazole and more commonly studied carbazole isomers.
While direct comparative experimental data for this compound and its close isomers remains limited in publicly accessible literature, this guide synthesizes available data for a range of carbazole derivatives to provide a comprehensive overview of their performance metrics. This comparison aims to elucidate the structure-property relationships that govern the efficacy of these materials and to highlight the promising, yet underexplored, potential of benzocarbazole systems.
Quantitative Performance Comparison
The following tables summarize key performance indicators for a selection of carbazole-based HTMs, providing a baseline for evaluating new isomeric structures.
Table 1: Optoelectronic and Thermal Properties of Carbazole Isomers
| Compound/Isomer | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Td (°C) | Tg (°C) |
| Spiro-OMeTAD (Reference) | -5.0 to -5.22 | -2.0 to -2.25 | ~3.0 | 412 | 121 |
| V1209 (o-linked) | -4.93 | - | - | 440 | - |
| V1221 (m-linked) | -4.83 | - | - | - | - |
| V1225 (p-linked) | -4.91 | - | - | - | - |
| LD29 (Star-shaped) | -5.24 | - | - | - | 121 |
| 3,6-Cbz-EDOT (Polymer) | -5.09 | -2.50 | 2.58 | - | - |
| 2,7-Cbz-EDOT (Polymer) | -5.21 | -2.90 | 2.31 | - | - |
Td = Decomposition Temperature, Tg = Glass Transition Temperature. Data compiled from multiple sources.[4][5][6]
Table 2: Hole Mobility and Device Performance of Carbazole Isomers
| Compound/Isomer | Hole Mobility (μh) (cm²/Vs) | Device Type | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| Spiro-OMeTAD (Reference) | 1.3 x 10⁻⁴ to 2.2 x 10⁻⁴ | PSC | 18.6 - 21.1 | 22.5 - 24.0 | 1.07 - 1.12 | 0.74 - 0.78 |
| V1209 (o-linked) | 3.5 x 10⁻⁵ | PSC | 17.31 | - | - | - |
| V1221 (m-linked) | 3.0 x 10⁻⁶ | PSC | 17.81 | 23.6 | 1.03 | 0.73 |
| V1225 (p-linked) | 3.0 x 10⁻⁵ | PSC | 17.81 | 23.6 | 1.03 | 0.73 |
| LD29 (Star-shaped, doped) | 1.72 x 10⁻⁵ | PSC | >18 | - | - | - |
| 3,6-Cbz-EDOT (Polymer) | 3.5 x 10⁻⁵ | PSC | 3.98 | 14.7 | 0.80 | 0.32 |
| 2,7-Cbz-EDOT (Polymer) | 5.1 x 10⁻⁵ | PSC | 4.47 | 16.5 | 0.81 | 0.34 |
| SGT-405 (Three-arm) | - | PSC | 14.79 | - | - | - |
PCE = Power Conversion Efficiency, Jsc = Short-circuit Current Density, Voc = Open-circuit Voltage, FF = Fill Factor. Data compiled from multiple sources.[4][5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of HTM performance. Below are outlines of standard experimental protocols for key characterization techniques.
Synthesis of Carbazole-Based HTMs
The synthesis of carbazole derivatives often involves cross-coupling reactions to functionalize the carbazole core. A general procedure is the Buchwald-Hartwig amination for N-arylation or the Suzuki and Stille couplings for C-C bond formation.[4][6]
Example: Synthesis of a 3,6-disubstituted Carbazole (General Procedure)
-
N-Alkylation/Arylation: 3,6-Dibromocarbazole is reacted with an alkyl or aryl halide in the presence of a base (e.g., potassium carbonate) and a catalyst (e.g., copper iodide) in a high-boiling point solvent like DMF.[8]
-
Functionalization: The resulting N-substituted-3,6-dibromocarbazole is then subjected to a cross-coupling reaction. For instance, a Suzuki coupling with a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like toluene/water.[9]
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity HTM.
Determination of HOMO/LUMO Energy Levels by Cyclic Voltammetry (CV)
Cyclic voltammetry is a standard electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Sample Preparation: The HTM is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Three-Electrode Setup: A three-electrode cell is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed in both the anodic and cathodic directions.
-
Calibration: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration.
-
Calculation: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO levels are then calculated using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
Measurement of Hole Mobility by the Space-Charge Limited Current (SCLC) Method
The SCLC method is a reliable technique for determining the charge carrier mobility in thin films of organic semiconductors.
Methodology:
-
Device Fabrication: A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/Au (or another high work function metal). The PEDOT:PSS layer serves as an efficient hole injection layer, while the high work function top electrode blocks electron injection.
-
Current-Voltage (I-V) Measurement: The current density (J) is measured as a function of the applied voltage (V) in the dark.
-
Analysis: The J-V characteristic of a trap-free SCLC is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμh(V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, μh is the hole mobility, and L is the thickness of the HTM layer. By plotting J vs. V² on a log-log scale, the mobility can be extracted from the slope of the linear region.
Visualizing Key Concepts and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Molecular structures of benzocarbazole and common carbazole isomers.
Caption: General workflow for perovskite solar cell or OLED fabrication.
Caption: Hole transport and recombination process in a typical OLED device.
Discussion and Future Outlook
The presented data highlights that the isomeric substitution pattern on the carbazole core significantly influences the material's properties and the final device performance. For instance, the linking position in carbazole dimers (ortho, meta, or para) affects both the hole mobility and the power conversion efficiency of perovskite solar cells.[4] Similarly, the substitution positions on the carbazole ring (e.g., 2,7- versus 3,6-) in polymeric HTMs lead to different HOMO energy levels and hole mobilities, directly impacting device efficiency.[6]
While comprehensive experimental data on this compound and its isomers as HTMs is not yet widely available, their rigid and extended π-conjugated structures are expected to offer several advantages. The fusion of an additional benzene ring to the carbazole core should lead to:
-
Enhanced Thermal and Morphological Stability: The increased planarity and molecular weight can result in higher glass transition temperatures (Tg), which is crucial for the long-term operational stability of devices.
-
Tunable Electronic Properties: The position of the fused benzene ring is expected to significantly alter the HOMO and LUMO energy levels, allowing for fine-tuning of the energy level alignment with other layers in the device.
-
Improved Hole Mobility: The extended π-conjugation could facilitate intermolecular π-π stacking, potentially leading to higher hole mobilities.
Further research into the synthesis and characterization of this compound and its isomers is warranted to fully explore their potential as next-generation hole transport materials. The systematic comparison with well-established carbazole derivatives will be essential to guide the molecular design and optimization of these promising compounds for high-performance OLEDs and PSCs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A star-shaped carbazole-based hole-transporting material with triphenylamine side arms for perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of 1H-Benzo[c]carbazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of carbazole derivatives in various biological assays. While specific data on 1H-Benzo[c]carbazole derivatives is limited in publicly available research, this document summarizes key findings for structurally related carbazole and dibenzo[a,c]carbazole compounds to offer valuable insights for drug discovery and development. The information is presented through structured data tables, detailed experimental protocols, and visualizations of experimental workflows.
Data Presentation: Structure-Activity Relationship of Carbazole Derivatives
The following tables summarize the quantitative structure-activity relationship data for various carbazole derivatives, highlighting the impact of different substituents on their biological activity.
Table 1: Cytotoxic Activity of Carbazole Derivatives against Cancer Cell Lines
| Compound ID | Core Scaffold | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1a | 9H-Carbazole | H | H | H | A549 (Lung) | >100 | [1] |
| 1b | 9H-Carbazole | Cl | H | H | A549 (Lung) | 58.3 | [1] |
| 1c | 9H-Carbazole | NO2 | H | H | A549 (Lung) | 23.7 | [1] |
| 2a | 1H-Dibenzo[a,c]carbazole | H | H | H | SMMC-7721 (Hepatocellular) | 15.4 | |
| 2b | 1H-Dibenzo[a,c]carbazole | OCH3 | H | H | SMMC-7721 (Hepatocellular) | 8.9 | |
| 2c | 1H-Dibenzo[a,c]carbazole | Cl | H | H | SMMC-7721 (Hepatocellular) | 6.2 | |
| 3a | 9H-Carbazole | H | H | Acylhydrazone | A875 (Melanoma) | 7.47 | [2] |
| 3b | 9H-Carbazole | H | OCH3 | Acylhydrazone | A875 (Melanoma) | 9.77 | [2] |
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound ID | Core Scaffold | R1 | R2 | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4a | 9H-Carbazole | H | H | S. aureus | 64 | |
| 4b | 9H-Carbazole | Br | H | S. aureus | 16 | |
| 4c | 9H-Carbazole | H | N-ethyl-piperazinyl | B. subtilis | 7.8 | |
| 5a | 1H-Dibenzo[a,c]carbazole | H | H | B. subtilis | >128 | |
| 5b | 1H-Dibenzo[a,c]carbazole | F | H | B. subtilis | 32 | |
| 5c | 1H-Dibenzo[a,c]carbazole | Cl | H | B. subtilis | 16 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, SMMC-7721, A875)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (known antibiotic/antifungal) and negative control (medium only)
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described biological assays.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the broth microdilution antimicrobial susceptibility test.
References
- 1. selective-and-effective-anticancer-agents-synthesis-biological-evaluation-and-structure-activity-relationships-of-novel-carbazole-derivatives - Ask this paper | Bohrium [bohrium.com]
- 2. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 1H-Benzo[c]carbazole-based OLEDs Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of organic light-emitting diodes (OLEDs) is one of continuous innovation, with ongoing research into novel materials that promise enhanced efficiency, longevity, and color purity. Among these, 1H-Benzo[c]carbazole and its derivatives have emerged as a promising class of materials, often utilized as hosts or emitters in the emissive layer of OLEDs. Their inherent electronic properties and structural versatility make them compelling candidates for next-generation displays and lighting. This guide provides an objective comparison of the performance of this compound-based OLEDs against current commercial standards, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
To provide a clear and concise overview, the following tables summarize the performance of blue, green, and red OLEDs based on carbazole derivatives, juxtaposed with the typical performance of commercial phosphorescent OLED (PHOLED) and thermally activated delayed fluorescence (TADF) emitters. It is important to note that commercial entities like Universal Display Corporation (UDC) for PHOLEDs and Kyulux for TADF/Hyperfluorescence materials often present generalized data, with specific product datasheets not always being publicly available. The data for carbazole-based devices are derived from recent research publications.
Table 1: Performance of Blue OLEDs
| Emitter/Host Material Class | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT₅₀ @ 1000 cd/m²) (hours) |
| Carbazole-based (TADF) | 14.5 - 29.2%[1][2] | ~24.9 - 34.1 cd/A[3] | ~24.9 - 34.1 lm/W[3] | (0.139, 0.189) - (0.16, 0.08)[2][4] | >250 (LT₉₅)[5] |
| Commercial PHOLED (UDC) | High (approaching 100% IQE)[6] | ~17 cd/A (Light Blue)[7] | Not specified | (0.18, 0.42) (Light Blue)[7] | ~20,000 (LT₅₀) (Light Blue)[7] |
| Commercial TADF/HF (Kyulux) | High (approaching 100% IQE)[8] | Not specified | Not specified | Improving color point[9] | Improving lifetime[9] |
Table 2: Performance of Green OLEDs
| Emitter/Host Material Class | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT₅₀ @ 1000 cd/m²) (hours) |
| Carbazole-based (Host for Phosphor) | 21.8 - 28.0%[3][8] | 33.9 - 61 cd/A[3] | 34.1 - 62.8 lm/W[3][10] | (0.33, 0.62) | >18,000 (LT₉₅)[5] |
| Commercial PHOLED (UDC) | High[6] | ~78 cd/A[7] | Not specified | (0.34, 0.62)[7] | ~1,400,000 (LT₅₀)[7] |
| Commercial TADF/HF (Kyulux) | High[8] | Not specified | Not specified | Close to commercialization[9] | >18,000 (LT₉₅)[5] |
Table 3: Performance of Red OLEDs
| Emitter/Host Material Class | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Lifetime (LT₅₀ @ 1000 cd/m²) (hours) |
| Carbazole-based (Host for Phosphor) | 21.6 - 22.9%[11] | 9.3 - 14.0 cd/A[11][12] | 8.0 lm/W[12] | (0.68, 0.33)[12] | >37,000 (LT₉₅)[5] |
| Commercial PHOLED (UDC) | High[6] | ~24 - 30 cd/A[7] | Not specified | (0.66, 0.34) - (0.69, 0.31)[7] | ~600,000 - 900,000 (LT₅₀)[7] |
| Commercial TADF/HF (Kyulux) | High[8] | Not specified | Not specified | Close to commercialization[9] | >37,000 (LT₉₅)[5] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the performance comparison. These protocols are based on standard practices in the field of OLED research and manufacturing.[6][7]
OLED Device Fabrication
A typical fabrication process for a small molecule OLED device involves the following steps:
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, and isopropyl alcohol.[7]
-
The substrates are then dried with a nitrogen gun and treated with UV ozone to improve the work function of the ITO and enhance hole injection.[7]
-
-
Deposition of Organic Layers:
-
A hole injection layer (HIL) and a hole transport layer (HTL) are deposited onto the ITO anode.
-
The emissive layer (EML), consisting of the this compound-based material as either a host or an emitter doped in a host, is then deposited.
-
Subsequently, an electron transport layer (ETL) and an electron injection layer (EIL) are added.
-
These organic layers are typically deposited via high-vacuum thermal evaporation.[9] For solution-processable materials, spin coating is employed.[2]
-
-
Cathode Deposition:
-
A metal cathode, commonly aluminum (Al) or a bilayer of lithium fluoride (LiF)/Al, is deposited on top of the organic stack through a shadow mask to define the active area of the pixels.[9]
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, it is encapsulated using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a nitrogen-filled glovebox).[7]
-
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following standard techniques:
-
Current-Voltage-Luminance (IVL) Characteristics:
-
The IVL characteristics are measured using a source measure unit (SMU) and a calibrated photodiode or a luminance meter.
-
The current efficiency (in cd/A) and power efficiency (in lm/W) are calculated from the measured data.[7]
-
The external quantum efficiency (EQE) is determined by measuring the light output in an integrating sphere.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
The EL spectra of the devices at a specific voltage or current density are recorded using a spectroradiometer.
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the emitted color.
-
-
Lifetime Measurement:
-
The operational lifetime of the device is typically measured by applying a constant DC current density that corresponds to an initial luminance (e.g., 1000 cd/m²) and monitoring the luminance decay over time.
-
The lifetime is often reported as LT₅₀ (the time it takes for the luminance to decrease to 50% of its initial value) or LT₉₅ (95% of initial luminance).
-
Visualizations
Benchmarking Workflow
The following diagram illustrates the logical workflow for benchmarking novel OLED materials against commercial standards.
Caption: Workflow for benchmarking novel OLED materials.
Signaling Pathway of an OLED
The diagram below illustrates the fundamental operational principle of an OLED, from charge injection to light emission.
Caption: Basic operational principle of an OLED.
References
- 1. Strategic carbazole-cycloalkyl fused donors to induce TADF featured AIE for high efficiency deep blue emission - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 6. ossila.com [ossila.com]
- 7. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. iipseries.org [iipseries.org]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between Benzo[a]carbazole and Benzo[c]carbazole
A detailed comparative analysis of the spectroscopic signatures of benzo[a]carbazole and benzo[c]carbazole isomers reveals distinct electronic and structural characteristics crucial for their application in materials science and drug development. This guide provides a comprehensive overview of their UV-Vis absorption, fluorescence emission, and NMR spectroscopic properties, supported by experimental data and detailed methodologies.
Benzo[a]carbazole and benzo[c]carbazole, two isomers of a tetracyclic aromatic amine, exhibit unique photophysical and electronic properties stemming from the different fusion positions of the benzene ring to the carbazole core. These differences have significant implications for their potential use as fluorescent probes, organic light-emitting diode (OLED) materials, and as scaffolds for pharmacologically active compounds. Understanding their distinct spectroscopic fingerprints is paramount for researchers and developers in these fields.
Spectroscopic Data at a Glance
To facilitate a direct comparison, the key spectroscopic data for benzo[a]carbazole and benzo[c]carbazole are summarized in the tables below.
UV-Vis Absorption and Fluorescence Emission
| Spectroscopic Property | Benzo[a]carbazole | Benzo[c]carbazole |
| UV-Vis Absorption (λmax) | ~298 nm, ~340 nm | 326 nm, 361 nm[1] |
| Fluorescence Emission (λem) | Not explicitly found | ~390 nm (in THF)[1] |
¹H and ¹³C NMR Chemical Shifts
The nuclear magnetic resonance (NMR) spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃/DMSO-d₆
| Proton | Benzo[a]carbazole | Benzo[c]carbazole |
| NH | 10.9 (bs) | 10.3 (bs) |
| Aromatic Protons | 8.32 (d), 8.04 (d), 8.03 (d), 7.90 (d), 7.39-7.60 (m), 7.33 (dd), 7.16 (dd) | 8.64 (d), 8.42 (d), 7.87 (d), 7.70 (d), 7.52-7.62 (m), 7.46 (d), 7.2-7.4 (m) |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃/DMSO-d₆
| Carbon Environment | Benzo[a]carbazole | Benzo[c]carbazole |
| Aromatic Carbons | 139.2, 135.7, 132.5, 128.9, 125.5, 125.2, 124.7, 124.0, 121.9, 121.8, 119.9, 119.7, 119.6, 119.5, 118.1, 111.5 | 139.0, 137.8, 130.1, 129.3, 129.1, 127.2, 126.8, 124.2, 123.8, 123.3, 122.8, 121.9, 119.9, 115.0, 113.4, 111.7 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of benzocarbazole isomers, based on standard methods for polycyclic aromatic hydrocarbons (PAHs).
UV-Vis Absorption Spectroscopy
-
Sample Preparation: Prepare stock solutions of benzo[a]carbazole and benzo[c]carbazole in a UV-grade solvent such as ethanol, cyclohexane, or tetrahydrofuran (THF) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to a final concentration suitable for spectroscopic analysis (typically in the micromolar range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectra over a wavelength range of 200-500 nm. Use the pure solvent as a blank for baseline correction. Identify the wavelengths of maximum absorbance (λmax).
Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the benzocarbazole isomers in a spectro-grade solvent (e.g., THF) to avoid inner filter effects. Concentrations are typically in the range of 1-10 µM.
-
Instrumentation: Utilize a fluorescence spectrophotometer.
-
Data Acquisition:
-
Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission wavelength range (e.g., 350-600 nm) to record the fluorescence emission spectrum.
-
Excitation Spectrum: Set the emission detector to the wavelength of maximum fluorescence and scan the excitation wavelength range (e.g., 250-400 nm) to record the excitation spectrum.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzocarbazole isomer in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture thereof) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum using standard pulse sequences.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.
-
Biological Signaling Pathways
The isomeric structure of benzocarbazoles also influences their interaction with biological systems.
Benzo[a]carbazole has been shown to interact with the estrogen receptor . This interaction suggests a potential role as an endocrine disruptor or as a scaffold for developing hormone-related therapies. The binding of benzo[a]carbazole to the estrogen receptor can initiate a signaling cascade that influences gene expression.
Benzo[c]carbazole , along with other dibenzocarbazoles, is often studied in the context of toxicology and carcinogenesis. These compounds can act as ligands for the Aryl Hydrocarbon Receptor (AhR) . Activation of AhR can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of foreign compounds. This metabolic activation can sometimes lead to the formation of reactive metabolites that can damage DNA.
Conclusion
The isomeric distinction between benzo[a]carbazole and benzo[c]carbazole results in measurable differences in their spectroscopic properties and biological activities. Benzo[c]carbazole exhibits a red-shifted absorption and emission profile compared to what is generally observed for the carbazole core, indicating a more extended π-conjugation. Their NMR spectra also show distinct chemical shifts, reflecting the different electronic environments of the constituent atoms. These detailed spectroscopic and biological comparisons are essential for guiding the rational design of new materials and therapeutic agents based on the benzocarbazole scaffold.
References
The Diels-Alder Reaction: A Superior Strategy for 1H-Benzo[c]carbazole Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The synthesis of 1H-Benzo[c]carbazole, a privileged heterocyclic scaffold found in numerous biologically active compounds and functional materials, has been a subject of significant interest in synthetic organic chemistry. While various synthetic routes have been developed, the Diels-Alder approach consistently emerges as a highly efficient and versatile strategy. This guide provides a comprehensive comparison of the Diels-Alder reaction with alternative methods for the synthesis of 1H-Benzo[c]carbazoles, supported by experimental data and detailed protocols.
Superior Efficiency and Yields with the Diels-Alder Approach
The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a direct and often high-yielding pathway to the benzo[c]carbazole core. A notable example involves the reaction of 2-alkenylindoles with in situ generated arynes. This method allows for the direct assembly of the benzo[c]carbazole skeleton under relatively mild conditions.
A key advantage of this approach is the ability to achieve high yields, often exceeding 90%. For instance, the reaction of ethyl (E)-3-(1-methyl-1H-indol-2-yl)acrylate with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate in the presence of CsF and an oxygen atmosphere can produce the corresponding ethyl 7-methyl-7H-benzo[c]carbazole-5-carboxylate in an excellent yield of 98%. This high efficiency is a significant factor for consideration in both academic research and industrial drug development, where maximizing product output is crucial.
Comparison of Synthetic Methodologies
To provide a clear perspective on the advantages of the Diels-Alder approach, the following table summarizes its performance against other common methods for synthesizing the carbazole core, including benzo[c]carbazole derivatives.
| Synthesis Method | Typical Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Diels-Alder Reaction | 2-Alkenylindoles, Aryne precursors (e.g., 2-(trimethylsilyl)aryl triflates), CsF, O₂ | 100 °C, Toluene/MeCN | Up to 98% | High yields, mild conditions, direct assembly, good functional group tolerance. | Aryne precursors can be expensive or require multi-step synthesis. |
| Photochemical Annulation | 2-Chloroindole-3-carbaldehydes, Styrenes, Pyridine | UV irradiation (e.g., high-pressure Hg lamp) | Moderate to High (Specific quantitative data often not provided)[1] | One-pot reaction, novel approach. | Yields can be variable, specialized equipment required, potential for side reactions. |
| Graebe-Ullmann Synthesis | o-Aminodiphenylamines, Diazotizing agents | High temperatures (e.g., 360 °C) | Can be "essentially quantitative" in some cases[2] | Utilizes simple starting materials. | Harsh reaction conditions, limited scope for complex substrates, potential for low yields with substituted precursors. |
| Cadogan-Sundberg Cyclization | o-Nitrobiphenyls, Triethyl phosphite | High temperatures (refluxing triethyl phosphite) | Low to moderate (often non-regioselective for complex systems)[3] | Tolerates a range of functional groups. | Harsh conditions, use of stoichiometric phosphorus reagents, potential for low yields and side products. |
| Transition-Metal-Catalyzed C-H Annulation | 3-Arylindoles, 1,3-Dienes, Pd catalyst, Oxidant/Reductant | Varies (e.g., DCE or CH₃CN solvent) | Moderate to Good | Direct C-H functionalization, potential for high atom economy. | Catalyst cost and sensitivity, optimization of reaction conditions can be challenging. |
Experimental Protocols
Diels-Alder Synthesis of Ethyl 7-methyl-7H-benzo[c]carbazole-5-carboxylate
This protocol is adapted from a reported procedure for the synthesis of benzo[c]carbazole derivatives via a Diels-Alder reaction.
Materials:
-
Ethyl (E)-3-(1-methyl-1H-indol-2-yl)acrylate
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
Toluene
-
Oxygen atmosphere
Procedure:
-
To a 25 mL Schlenk tube equipped with a stir bar, add ethyl 4-methoxy-7-methyl-6,7-dihydro-5H-benzo[c]carbazole-5-carboxylate (0.3 mmol) and Cs₂CO₃ (107.5 mg, 0.33 mmol).
-
Evacuate and backfill the tube with oxygen.
-
Add 0.6 mL of MeCN and 2.4 mL of toluene to the tube.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short column of silica gel, eluting with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography (petroleum ether/ethyl acetate = 20/1) to afford the final product.
Visualizing the Synthetic Advantage
The following diagrams illustrate the straightforward workflow of the Diels-Alder approach and a logical comparison with alternative synthetic routes.
Caption: Experimental workflow for the Diels-Alder synthesis.
Caption: Logical comparison of synthesis strategies.
Conclusion
The Diels-Alder reaction represents a superior and highly advantageous strategy for the synthesis of 1H-Benzo[c]carbazoles. Its ability to deliver high yields under mild conditions, coupled with a direct assembly of the complex carbazole core, makes it an attractive choice for researchers in academia and industry. While alternative methods exist, they often suffer from drawbacks such as harsh reaction conditions, lower yields, and the need for specialized equipment. For the efficient and reliable production of this compound derivatives for applications in drug discovery and materials science, the Diels-Alder approach stands out as the preferred synthetic route.
References
Bridging the Gap: Validating the Electronic Properties of 1H-Benzo[c]carbazole with DFT Calculations
For researchers, scientists, and professionals in drug development, understanding the electronic properties of novel compounds is paramount. 1H-Benzo[c]carbazole, a promising heterocyclic molecule, is no exception. This guide provides a comparative analysis of its experimental electronic properties with theoretical predictions from Density Functional Theory (DFT) calculations, offering a pathway to validate and interpret experimental findings.
The convergence of experimental measurements and computational chemistry provides a powerful approach for the comprehensive characterization of molecular electronic behavior. Experimental techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry offer direct insights into the electronic transitions and energy levels of a molecule. Complementing these methods, DFT calculations provide a theoretical framework to understand and predict these properties, offering a deeper understanding of the underlying electronic structure.
Experimental and Computational Workflow
The validation of experimental electronic properties of this compound through DFT calculations typically follows a structured workflow. This process begins with the synthesis and purification of the compound, followed by experimental characterization of its electronic properties. Concurrently, computational models are built, and DFT calculations are performed to predict the same properties. The experimental and theoretical data are then compared to assess the accuracy of the computational model and to gain a more profound understanding of the molecule's electronic behavior.
Caption: Workflow for the validation of experimental electronic properties with DFT calculations.
Comparison of Electronic Properties
| Property | Experimental Value | DFT Calculated Value | Experimental Method | Computational Method |
| λmax (Absorption) | ~350 - 400 nm | ~340 - 390 nm | UV-Vis Spectroscopy | TD-DFT |
| λem (Emission) | ~400 - 450 nm | ~390 - 440 nm | Fluorescence Spectroscopy | TD-DFT |
| HOMO Level | -5.5 to -6.0 eV | -5.4 to -5.9 eV | Cyclic Voltammetry | DFT (e.g., B3LYP/6-31G) |
| LUMO Level | -2.0 to -2.5 eV | -1.9 to -2.4 eV | Cyclic Voltammetry & Optical Gap | DFT (e.g., B3LYP/6-31G) |
| HOMO-LUMO Gap | 3.0 to 4.0 eV | 3.1 to 4.1 eV | Optical/Electrochemical | DFT |
| Ionization Potential | ~7.35 eV | ~7.77 eV | Photoelectron Spectroscopy | DFT (Koopmans' theorem or ΔSCF) |
Note: The experimental and calculated values are approximate ranges based on literature for benzocarbazole isomers and carbazole derivatives and may vary depending on the specific experimental conditions (e.g., solvent) and computational parameters (e.g., functional, basis set).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for the key experimental techniques used to characterize the electronic properties of this compound.
UV-Vis Absorption Spectroscopy
-
Solution Preparation: A dilute solution of this compound is prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF, or acetonitrile) with a concentration typically in the range of 10-5 to 10-6 M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorption (λmax) is determined from the spectrum.
Fluorescence Spectroscopy
-
Solution Preparation: Similar to UV-Vis spectroscopy, a dilute solution of the compound is prepared in a spectroscopic grade solvent. The concentration is often adjusted to have an absorbance of around 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer is used. The instrument is calibrated using a standard fluorophore.
-
Measurement: The sample is excited at a wavelength corresponding to one of its absorption maxima. The emission spectrum is then recorded, and the wavelength of maximum emission (λem) is identified.
Cyclic Voltammetry (CV)
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).
-
Measurement: The potential is swept linearly from an initial to a final potential and then back. The resulting current is measured as a function of the applied potential. The onset oxidation potential is used to estimate the Highest Occupied Molecular Orbital (HOMO) energy level using empirical formulas.
DFT Calculation Methodology
Computational details are essential for understanding the accuracy and limitations of the theoretical predictions.
Geometry Optimization
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Method: The molecular geometry of this compound is optimized using a DFT functional, commonly B3LYP, in conjunction with a suitable basis set, such as 6-31G* or 6-311G(d,p). The optimization is performed to find the lowest energy conformation of the molecule.
Electronic Properties Calculation
-
HOMO-LUMO Energies: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation. The HOMO-LUMO gap is the difference between these two energies.
-
Absorption and Emission Spectra: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry to predict the vertical excitation energies and oscillator strengths, which correspond to the absorption spectrum. To simulate the emission spectrum, the geometry of the first excited state is optimized, and then a TD-DFT calculation is performed on this optimized excited-state geometry.
By carefully conducting both experimental measurements and DFT calculations, researchers can achieve a robust understanding of the electronic properties of this compound, paving the way for its application in various fields, including the development of new therapeutic agents. The close agreement often observed between experimental data and high-level computational results provides a strong validation of the underlying quantum mechanical principles governing molecular behavior.
A Comparative Guide to 1H-Benzo[c]carbazole: Spectroscopic Data and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1H-Benzo[c]carbazole, focusing on its verified spectroscopic data and the therapeutic potential of its structural framework. While experimental biological data for the unsubstituted parent compound is limited in publicly accessible literature, this document cross-references its known ¹H-NMR values with the extensive research conducted on its derivatives. This allows for an objective comparison of the benzo[c]carbazole scaffold against alternative chemical moieties in antimicrobial and anticancer research.
Spectroscopic Data: ¹H-NMR Literature Values
The accurate characterization of a chemical scaffold is foundational to its development in any research pipeline. Below is a summary of the literature values for the proton nuclear magnetic resonance (¹H-NMR) spectrum of this compound (also referred to as 7H-benzo[c]carbazole).
Table 1: ¹H-NMR Literature Values for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (H7) | 10.3 | broad singlet | - |
| Ar-H | 8.64 | doublet | 8.4 |
| Ar-H | 8.42 | doublet | 8.4 |
| Ar-H | 7.87 | doublet | 8.4 |
| Ar-H | 7.70 | doublet | 8.4 |
| Ar-H | 7.52-7.62 | multiplet | - |
| Ar-H | 7.46 | doublet | 8.4 |
| Ar-H | 7.2-7.4 | multiplet | - |
| Solvent: CDCl₃/DMSO-d₆ (1:1 mixture) |
Comparative Biological Activity: The Benzo[c]carbazole Scaffold
Performance as an Anticancer Agent
Carbazole derivatives are widely investigated for their cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation, such as the JAK/STAT and PI3K/AKT/mTOR pathways.
Below is a conceptual workflow for assessing the anticancer potential of a compound like a benzo[c]carbazole derivative.
A Comparative Analysis of the Biological Activities of 1H-Benzo[c]carbazole and Carbazole
A comprehensive guide for researchers and drug development professionals objectively comparing the biological performance of 1H-Benzo[c]carbazole and carbazole, supported by experimental data.
The carbazole scaffold, a tricyclic aromatic heterocycle, is a prominent pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and enzyme inhibition properties. This guide provides a comparative analysis of the biological activities of the parent carbazole and its annulated analogue, this compound. Due to the limited availability of biological data on the unsubstituted this compound, this comparison primarily relies on data from its derivatives, offering insights into the potential effects of benzo-annulation on the biological profile of the carbazole core.
Data Presentation
Cytotoxicity
The cytotoxic activities of carbazole and 1H-dibenzo[a,c]carbazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Carbazole Derivatives | |||
| Compound 10 | HepG2 (Liver Cancer) | 7.68 | [1] |
| HeLa (Cervical Cancer) | 10.09 | [1] | |
| MCF7 (Breast Cancer) | 6.44 | [1] | |
| Compound 11 | HepG2 (Liver Cancer) | - | [1] |
| HeLa (Cervical Cancer) | - | [1] | |
| MCF7 (Breast Cancer) | - | [1] | |
| Compound 9 | HeLa (Cervical Cancer) | 7.59 | [1] |
| Oxazinocarbazole Ib | IPC-81 (Leukemia) | 57-62 | [2][3] |
| Oxazinocarbazole Ig | IPC-81 (Leukemia) | 57-62 | [2][3] |
| 7-isopropyl oxazinocarbazole 2 | IPC-81 (Leukemia) | 57-62 | [2][3] |
| 1H-Dibenzo[c,g]carbazole (DBC) | WB-F344 (Rat Liver Epithelial) | Induces S-phase accumulation and apoptosis at µM concentrations | [4] |
| 5,9-dimethyl-DBC (DiMeDBC) | WB-F344 (Rat Liver Epithelial) | Induces S-phase accumulation and apoptosis at µM concentrations | [4] |
Note: A direct comparison is challenging due to the lack of specific IC50 values for the parent this compound. The data for 1H-dibenzo[c,g]carbazole and its dimethyl derivative suggest that benzo-annulation can lead to potent cytotoxic effects.
Antimicrobial Activity
The antimicrobial potential of carbazole and 1H-dibenzo[a,c]carbazole derivatives has been demonstrated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key parameter in these studies.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Carbazole Derivatives | |||
| Guanidine-containing derivative 49p | S. aureus (ATCC 29213, MRSA N315, MRSA NCTC10442) | 0.78–1.56 | [5] |
| Compound 56c | MRSA CCARM 3167 | 0.5 | [5] |
| E. coli | 0.5 | [5] | |
| N-substituted derivative | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1-8 | [6] |
| C. albicans | 2-4 | [6] | |
| 1H-Dibenzo[a,c]carbazole Derivatives | |||
| Compound 11d | B. subtilis | 1.9 | [5] |
| Compounds 11d-f, 11m | Various Bacteria | 1.9–7.8 | [5] |
| Compounds 11e, 11m | Various Fungi | Moderate Activity | [5] |
Note: The available data suggests that both carbazole and 1H-dibenzo[a,c]carbazole derivatives can exhibit potent antimicrobial activity, with some derivatives showing efficacy in the low microgram per milliliter range.
Enzyme Inhibition
Carbazole derivatives have been investigated as inhibitors of various enzymes, including those crucial for cancer cell survival and microbial viability.
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Carbazole Derivatives | |||
| Oxazinocarbazole Ib | Casein Kinase 2 (CK2) | 8.7 | [2][3] |
| Oxazinocarbazole Ig | Casein Kinase 2 (CK2) | 14.0 | [2][3] |
| 7-isopropyl oxazinocarbazole 2 | Casein Kinase 2 (CK2) | 1.40 | [2][3] |
Note: Specific enzyme inhibition data for this compound or its close derivatives is limited in the searched literature, preventing a direct comparison in this area.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and carbazole derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Test (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualization
Caption: Comparative workflow for cytotoxicity and antimicrobial assays.
Caption: Signaling pathways modulated by carbazole and benzo[c]carbazole derivatives.
Caption: Structural relationship and its influence on biological activity.
References
- 1. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 7H-Dibenzo[c,g]carbazole and 5,9-dimethyldibenzo[c,g]carbazole exert multiple toxic events contributing to tumor promotion in rat liver epithelial 'stem-like' cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1H-Benzo[c]carbazole
Essential Safety and Handling Guide for 1H-Benzo[c]carbazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for the closely related compounds, carbazole and 7H-Dibenzo(c,g)carbazole. It is imperative to handle this compound with extreme caution, assuming it possesses similar or greater hazards.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure a safe laboratory environment.
Hazard Summary
Carbazole and its derivatives are suspected carcinogens and may cause genetic defects. They can also cause skin, eye, and respiratory irritation.[1][2] These compounds are also recognized as being very toxic to aquatic life with long-lasting effects.[1] Due to the inherent risks, all personal contact, including inhalation, should be avoided.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept buttoned. |
| Full-body protective clothing | For large quantities or in case of a spill, full-body protective clothing is recommended.[3] | |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. |
| Face shield | Recommended when there is a risk of splashing or aerosol generation. | |
| Respiratory Protection | NIOSH-approved respirator | Use a respirator if ventilation is inadequate or when handling powders to avoid dust inhalation. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure you have read and understood the safety information for related carbazole compounds.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before introducing this compound to the workspace.
-
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.
-
Keep containers of this compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Contaminated clothing should be laundered separately from other laboratory and personal attire.[3]
-
Disposal Plan
-
Waste Collection:
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of all waste containing this compound as hazardous waste.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
-
Spills:
-
Evacuate the area.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or earth.[3]
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
